Glycyrrhizic acid
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYEXLTVQXZCA-VLQRKCJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157438 | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-04-0, 132215-36-2 | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Glycyrrhizic acid's fundamental biochemical properties and structure.
An In-depth Technical Guide on the Core Biochemical Properties and Structure of Glycyrrhizic Acid
Introduction
This compound (GA), also known as glycyrrhizin (B1671929) or glycyrrhizinic acid, is the primary bioactive triterpenoid (B12794562) saponin (B1150181) extracted from the roots and rhizomes of the licorice plant, Glycyrrhiza glabra.[1][2] Renowned for its intense sweetness, approximately 50 times that of sucrose, it is widely utilized in the food, confectionery, and pharmaceutical industries.[3][4] Beyond its sweetening properties, this compound possesses a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, and immunomodulatory effects, making it a subject of extensive scientific research.[1][5] This technical guide provides a comprehensive overview of the fundamental structure and biochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is a glycoside of glycyrrhetinic acid.[6] Its structure consists of a hydrophobic pentacyclic triterpenoid aglycone, 18β-glycyrrhetinic acid, linked to a hydrophilic portion composed of two molecules of D-glucuronic acid.[3][7][8] This amphiphilic nature is crucial for its biological activities and its potential as a drug delivery system.[9]
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.
| Property | Value | References |
| Molecular Formula | C₄₂H₆₂O₁₆ | [6][10] |
| Molecular Weight | 822.93 g/mol | [6][10] |
| CAS Registry Number | 1405-86-3 | [6] |
| Appearance | White to beige crystalline powder | [11] |
| Melting Point | 212-217 °C (decomposes) | [6][11] |
| Solubility | Freely soluble in hot water and alcohol; practically insoluble in ether. Soluble in methanol (B129727) and DMSO. Precipitates in acidic conditions (pH < 4.5). | [6][11][12] |
| Optical Rotation | [α]D¹⁷ +46.2° (c = 1.5 in alcohol) | [6][11] |
| UV Maximum (λmax) | 248 nm | [6] |
Core Biochemical Mechanisms of Action
This compound exerts its diverse pharmacological effects through multiple biochemical pathways. Its polypharmacological nature is attributed to its interaction with various cellular targets.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented and are primarily mediated through the inhibition of key inflammatory signaling pathways.
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[13][14] It inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[15] This leads to a downstream reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][14][15][16]
Furthermore, this compound can inhibit the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK1/2) and p38, which are upstream regulators of NF-κB.[13][15] By blocking these pathways, GA effectively dampens the inflammatory cascade.[15]
High-mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that acts as a late-phase pro-inflammatory cytokine when released into the extracellular space.[17][18] this compound directly binds to HMGB1, specifically to its two HMG box domains, with a dissociation constant (Kd) of approximately 150 µM.[17] This binding inhibits the chemoattractant and mitogenic activities of HMGB1, preventing it from interacting with its receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[17][19] By neutralizing extracellular HMGB1, this compound blocks a key driver of chronic inflammation.[5][17][20]
Modulation of Cortisol Metabolism
A hallmark biochemical property of this compound is its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[21][22][23] This enzyme is responsible for the conversion of active cortisol into its inactive metabolite, cortisone (B1669442), primarily in mineralocorticoid target tissues like the kidney.[22][23]
By competitively inhibiting 11β-HSD2, this compound increases the local concentration and prolongs the half-life of cortisol.[24][25] The elevated cortisol can then bind to and activate mineralocorticoid receptors, mimicking the effects of aldosterone.[22] This mechanism is responsible for the pseudoaldosteronism (e.g., hypertension, hypokalemia) observed with high or chronic consumption of licorice.[21][26] this compound has also been shown to decrease the activity of 11β-HSD1, which is involved in regenerating active cortisol from cortisone in glucocorticoid target tissues like the liver and adipose tissue.[27]
Antiviral Activity
This compound and its metabolites exhibit broad-spectrum antiviral activity against a variety of DNA and RNA viruses, including hepatitis viruses, herpesviruses, and coronaviruses.[1][7] Its mechanisms of action are multifaceted and include:
-
Inhibition of Virus Entry: GA can interfere with virus attachment and penetration into host cells.[7][8] For SARS-CoV-2, it has been shown to bind to the ACE2 receptor and the viral spike protein, blocking viral entry.[7]
-
Inhibition of Viral Replication: It can inhibit viral gene expression and replication processes.[7][8][28]
-
Modulation of Host Factors: GA can inhibit cellular processes like SUMOylation, which some viruses require for replication.[28][29]
-
Immunomodulation: It can induce the production of endogenous interferons and modulate cytokine responses, contributing to viral clearance.[7]
Experimental Protocols
This section outlines standard methodologies for the extraction, quantification, and evaluation of the anti-inflammatory properties of this compound.
Extraction of this compound from Licorice Root
This protocol describes a standard maceration technique for extracting GA.
-
Preparation: Purchase authenticated licorice roots (Glycyrrhiza glabra) and grind them into a coarse powder.[30]
-
Maceration: Weigh 100 g of the powdered root and place it in a large conical flask. Add 500 mL of an aqueous ammonia (B1221849) solution (e.g., 0.5% v/v).
-
Extraction: Stopper the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
Filtration: Filter the mixture through a muslin cloth and then through Whatman No. 1 filter paper to remove solid debris.
-
Acidification: Slowly add sulfuric acid (e.g., 5% v/v) to the filtrate with constant stirring until the pH reaches 2-3. This will cause the this compound to precipitate.
-
Isolation: Allow the precipitate to settle for 24 hours. Decant the supernatant and collect the crude precipitate by centrifugation (e.g., 3000 rpm for 15 minutes).
-
Washing & Drying: Wash the precipitate with distilled water to remove excess acid, and then dry it in a desiccator or a vacuum oven at a low temperature (<60 °C) to yield crude this compound powder.[30]
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a validated method for the quantitative analysis of GA.[31][32][33]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[33]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of methanol or acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.05 M ammonium (B1175870) acetate (B1210297) or water with phosphoric/acetic acid).[33][34]
-
Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 100 µg/mL) in the mobile phase. Create a series of dilutions (e.g., 2-120 µg/mL) to generate a calibration curve.[31][32]
-
Sample Preparation: Accurately weigh the extracted sample, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples. Plot the peak area against the concentration of the standards to create a calibration curve. Determine the concentration of GA in the samples by interpolating their peak areas from the curve.[32]
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the ability of GA to inhibit the production of inflammatory mediators in RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 25-75 µM) for 1-2 hours.[16]
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
Cytokine Measurement (ELISA): Use the cell culture supernatant to measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay. After treatment, add MTT solution to the cells, incubate, and then add a solubilizing agent (e.g., DMSO). Measure absorbance at 570 nm.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Glycyrrhizin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1405-86-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [drugfuture.com]
- 7. A Review of the Antiviral Activities of this compound, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound as a multifunctional drug carrier – From physicochemical properties to biomedical applications: A modern insight on the ancient drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. chembk.com [chembk.com]
- 12. Laboratory analysis of this compound [blog.yeswelab.fr]
- 13. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Attenuates Sepsis-Induced Acute Kidney Injury by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Inhibits High-Mobility Group Box-1 and Homocysteine-Induced Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glycyrrhizin ameliorates inflammatory pain by inhibiting microglial activation-mediated inflammatory response via blockage of the HMGB1-TLR4-NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound suppresses type 2 11 beta-hydroxysteroid dehydrogenase expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Glycyrrhetinic Acid? [synapse.patsnap.com]
- 23. caringsunshine.com [caringsunshine.com]
- 24. Licorice inhibits 11 beta-hydroxysteroid dehydrogenase messenger ribonucleic acid levels and potentiates glucocorticoid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. restorativemedicine.org [restorativemedicine.org]
- 26. Glycyrrhizin induces mineralocorticoid activity through alterations in cortisol metabolism in the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of this compound on 11 β-hydroxysteroid dehydrogenase (11 βHSD1 and 2) activities and HOMA-IR in rats at different treatment periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 29. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scielo.isciii.es [scielo.isciii.es]
- 31. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 32. ajrconline.org [ajrconline.org]
- 33. alliedacademies.org [alliedacademies.org]
- 34. sid.ir [sid.ir]
- 35. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Studies and Exploratory Research of Glycyrrhizic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyrrhizic acid (GA), a triterpenoid (B12794562) saponin (B1150181) glycoside extracted from the roots of the licorice plant (Glycyrrhiza species), has been a subject of scientific interest for decades owing to its diverse pharmacological activities. Historically used in traditional medicine, initial and exploratory research has unveiled its potential as a multifaceted therapeutic agent. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its core biological activities, mechanisms of action, and the experimental methodologies used in its investigation. Quantitative data from various studies are summarized, and key experimental protocols are detailed to facilitate further research and development. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for understanding the complex interactions of this promising natural compound.
Chemical and Physicochemical Properties
This compound (or Glycyrrhizin) is composed of a hydrophilic part, consisting of two glucuronic acid molecules, and a hydrophobic part, glycyrrhetinic acid.[1][2] This amphiphilic nature is crucial to its biological activity and allows for self-association into nanoparticle-like structures.[1] Upon oral ingestion, GA is hydrolyzed by intestinal bacteria to its active metabolite, 18β-glycyrrhetinic acid, which is responsible for many of its pharmacological effects.[3]
| Property | Value | Reference |
| Molecular Formula | C42H62O16 | [4] |
| Molecular Weight | 822.93 g/mol | |
| Melting Point | 220°C (estimate) | [5] |
| Solubility | Freely soluble in hot water and alcohol; practically insoluble in ether. | |
| Sweetness | 30 to 50 times sweeter than sucrose. | [3] |
Core Pharmacological Activities and Quantitative Data
Initial research has established that this compound possesses a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, and anticancer effects.[6][7]
Anticancer Activity
This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation and migration.[2][7][8]
| Compound | Cell Line | IC50 Value | Reference |
| Glycyrrhizin | A549 (Non-small cell lung cancer) | 6.17 mM | [2] |
| 18α-monoglucuronide of Glycyrrhizinic acid | HepG2 (Hepatocellular carcinoma) | 6.67 µM | [8] |
| 18α-monoglucuronide of Glycyrrhizinic acid | HeLa (Cervical cancer) | 7.43 µM | [8] |
| 18α-monoglucuronide of Glycyrrhizinic acid | A549 (Non-small cell lung cancer) | 15.76 µM | [8] |
| Glycyrrhizinic acid derivative (Compound 3a) | HeLa (Cervical cancer) | 11.4 ± 0.2 μM | [7] |
| Glycyrrhetinic acid derivative (Compound 89) | LIPO (Liposarcoma) | 4.5 to 9.9 µM | [9] |
| Glycyrrhetinic acid derivative (Compound 60) | NCI-H460 (Lung cancer) | 6.25 to 9.11 μM | [9] |
| Glycyrrhetinic acid derivative (Compound 65) | HeLa (Cervical cancer) | 1.1 µM | [9] |
Antiviral Activity
This compound has shown inhibitory effects against a range of DNA and RNA viruses. Its mechanisms of action include inhibiting viral entry and replication.[1][6]
| Compound | Virus | IC50 Value | Reference |
| Glycyrrhizin | Herpes Simplex Virus-1 (HSV-1) | 0.5 mM | [1] |
| This compound | Varicella-Zoster Virus | 0.71 mM | [6] |
| This compound | Epstein-Barr Virus (EBV) | 0.04 mM | [6] |
| Glycyvir (Glycyrrhizin nicotinate (B505614) derivative) | SARS-CoV-2 | 2-8 µM | [10] |
| Glycyvir (Glycyrrhizin nicotinate derivative) | HIV pseudoviruses | 3.9-27.5 µM | [10] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented and are attributed to its ability to modulate key inflammatory pathways.
| Compound | Assay | IC50 Value | Reference |
| Glycyrrhizin Aqueous Extract | In-vitro anti-inflammation | 143.65 µg/mL | [11] |
| This compound | BACE1 Inhibition | 20.12 µM | [12] |
Mechanisms of Action: Signaling Pathways
Exploratory research has identified several key signaling pathways modulated by this compound, which underpin its diverse pharmacological effects.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the translocation of the nuclear factor-κB (NF-κB), a critical regulator of the inflammatory response.[1][2] This inhibition leads to the suppression of pro-inflammatory cytokines such as TNF-α and various interleukins.[1]
Modulation of MAPK and PI3K/Akt Signaling Pathways
This compound has been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), including p38 and ERK1/2, as well as the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[13] These pathways are upstream of NF-κB and are involved in cell proliferation, survival, and inflammation.
References
- 1. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 2. Glycyrrhizin enhances the antitumor activity of cisplatin in non‑small cell lung cancer cells by influencing DNA damage and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102453075A - Separation and purification process of this compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Broad Antiviral Spectrum of this compound for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Journey of a Natural Sweetener: A Technical Guide to the Natural Sources and Biosynthesis of Glycyrrhizic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyrrhizic acid, a triterpenoid (B12794562) saponin (B1150181) renowned for its intense sweetness and wide-ranging pharmacological activities, is a natural product of significant interest in the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its abundance in various licorice species. Furthermore, it delineates the intricate biosynthetic pathway responsible for its formation, from the initial cyclization of 2,3-oxidosqualene (B107256) to the final glycosylation steps. Detailed experimental protocols for the extraction, purification, and quantification of this compound, alongside methodologies for the functional characterization of key biosynthetic enzymes, are presented to facilitate further research and development in this field.
Natural Sources of this compound
This compound is primarily isolated from the roots and rhizomes of plants belonging to the Glycyrrhiza genus, commonly known as licorice. The concentration of this valuable compound can vary significantly depending on the species, geographical origin, and even the diameter of the root.[1] Glycyrrhiza glabra, Glycyrrhiza uralensis, and Glycyrrhiza inflata are the most commercially important species for this compound production.[2][3]
Table 1: this compound Content in Various Glycyrrhiza Species
| Glycyrrhiza Species | Plant Part | This compound Content (% dry weight) | Reference(s) |
| Glycyrrhiza glabra | Roots | 1.36 - 7.01 | [4] |
| Glycyrrhiza glabra (Iranian populations) | Roots | 1.36 - 3.40 | [1] |
| Glycyrrhiza glabra (Italian populations) | Roots | 1.96 - 2.24 | [4] |
| Glycyrrhiza uralensis | Roots | - | [2] |
| Glycyrrhiza flavescens ssp. flavescens | Leaves | 0.21 | [4] |
| Glycyrrhiza glabra (grown in Polatlı) | Leaves | - | [4] |
| Glycyrrhiza glabra (grown in Ankara) | Stems | 0.27 | [4] |
Note: The this compound content can be influenced by various factors including climate, soil conditions, and harvest time.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex, multi-step process that begins with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids and sterols in plants. The pathway proceeds through a series of oxidation and glycosylation reactions catalyzed by specific enzymes.
The key enzymatic steps are:
-
Cyclization: β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton, β-amyrin.[5]
-
Oxidation: A series of oxidative reactions are carried out by two key cytochrome P450 monooxygenases (P450s):
-
Glycosylation: Finally, two sequential glucuronosylation reactions at the C-3 hydroxyl group of glycyrrhetinic acid are catalyzed by UDP-dependent glucuronosyltransferases (UGTs) to produce this compound.[7]
Experimental Protocols
Extraction and Purification of this compound
Objective: To extract and purify this compound from licorice root powder.
Materials:
-
Dried licorice root powder
-
Acetone[8]
-
Dilute nitric acid[8]
-
Dilute ammonia (B1221849) solution[8]
-
Propionic acid[9]
-
Methanol
-
Water
Protocol:
-
Maceration: Macerate the licorice root powder with a solvent mixture of acetone (B3395972) and dilute nitric acid for 2 hours.[8]
-
Filtration and Washing: Filter the mixture. To the remaining solid (marc), add an additional 20 ml of acetone, warm gently, and filter again. Combine the filtrates.[8]
-
Precipitation: To the combined filtrate, add a sufficient volume of dilute ammonia solution until the precipitation of ammonium (B1175870) glycyrrhizinate is complete.[8]
-
Collection and Washing: Collect the precipitate and wash it with 5 ml of acetone.[8]
-
Drying: Dry the collected precipitate to obtain crude this compound.[8]
-
Recrystallization (Purification):
-
Dissolve the crude this compound in 1-2 times its weight of propionic acid by heating to 90°C.[9]
-
If necessary, filter the hot solution to remove any insoluble impurities.[9]
-
Allow the solution to stand at room temperature for 48-72 hours to allow for the precipitation of this compound crystals.[9]
-
Separate and collect the purified crystals.[9]
-
Quantitative Analysis of this compound by HPLC
Objective: To quantify the amount of this compound in an extract using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)[10]
-
Phosphate (B84403) buffer (e.g., prepared to a specific molarity and pH)[10]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample extract dissolved in a suitable solvent
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and phosphate buffer in a specific ratio (e.g., 55:45 v/v).[10] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound standard in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 20-120 µg/mL) to generate a calibration curve.[10]
-
Sample Preparation: Dissolve a known weight of the licorice extract in the mobile phase to a known volume. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Data Analysis:
-
Record the retention time and peak area for this compound in both the standard and sample chromatograms. The retention time for this compound is expected to be around 2.26 minutes under these conditions.[10]
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the percentage of this compound in the original extract.
-
Functional Characterization of Biosynthetic Enzymes
Objective: To functionally characterize the enzymes involved in this compound biosynthesis through heterologous expression and in vitro assays.
3.3.1. Heterologous Expression of Biosynthetic Genes (e.g., in Saccharomyces cerevisiae)
-
Gene Cloning: Amplify the full-length coding sequences of the target genes (e.g., bAS, CYP88D6, CYP72A154) from licorice cDNA using PCR.
-
Vector Construction: Clone the amplified gene fragments into a suitable yeast expression vector.
-
Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain.
-
Expression Induction: Grow the transformed yeast cells and induce protein expression according to the specific vector system used.
-
Microsome Preparation (for P450s): For cytochrome P450 enzymes, prepare microsomal fractions from the yeast cells for use in in vitro assays.
3.3.2. In Vitro Enzyme Assays
-
β-Amyrin Synthase (bAS) Assay:
-
Incubate the yeast microsomes containing the expressed bAS with the substrate 2,3-oxidosqualene.
-
Extract the reaction products with an organic solvent (e.g., n-hexane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic β-amyrin standard.[5]
-
-
Cytochrome P450 (CYP88D6 and CYP72A154) Assays:
-
Incubate the yeast microsomes containing the expressed P450 and a cytochrome P450 reductase (as an electron donor) with the appropriate substrate (β-amyrin for CYP88D6; 11-oxo-β-amyrin for CYP72A154) and NADPH.[5]
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).[5]
-
Analyze the products by GC-MS or LC-MS and compare with authentic standards of the expected products (11-oxo-β-amyrin and glycyrrhetinic acid, respectively).[5]
-
-
UDP-Glucuronosyltransferase (UGT) Assay:
Conclusion
This technical guide has provided a detailed examination of the natural sources and biosynthetic pathway of this compound. The quantitative data presented highlights the variability of this compound content in different licorice species, emphasizing the importance of source selection for commercial production. The elucidation of the complete biosynthetic pathway, including the key enzymes bAS, CYP88D6, CYP72A154, and UGTs, opens up avenues for metabolic engineering and synthetic biology approaches to enhance the production of this high-value compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals, enabling further exploration and utilization of this compound and its derivatives.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound and Its Derivatives: Promising Candidates for the Management of Type 2 Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Triterpene functional genomics in licorice for identification of CYP72A154 involved in the biosynthesis of glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel glucuronosyltransferase has an unprecedented ability to catalyse continuous two‐step glucuronosylation of glycyrrhetinic acid to yield glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. JPS6137798A - Method of purifying this compound - Google Patents [patents.google.com]
- 10. ajrconline.org [ajrconline.org]
The Enduring Legacy of Glycyrrhizic Acid: A Journey Through Traditional Medicine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glycyrrhizic acid, the primary active saponin (B1150181) in licorice root (Glycyrrhiza species), boasts a rich and extensive history in traditional medicine, spanning millennia and diverse cultures. From the papyri of ancient Egypt to the foundational texts of Traditional Chinese Medicine (TCM) and Ayurveda, the sweet root has been revered for its wide-ranging therapeutic properties. This technical guide provides an in-depth exploration of the historical context of this compound, bridging the gap between its traditional applications and modern scientific understanding. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its traditional preparations, quantitative analysis, and the experimental validation of its historical uses.
Historical Context and Traditional Uses
The use of licorice root is documented in some of humanity's earliest medical texts. Its application across different civilizations for similar ailments underscores its consistent and reproducible therapeutic effects.
-
Ancient Egypt, Greece, and Rome: In ancient Egypt, licorice was used as a medicinal drink and was found in the tomb of King Tutankhamun.[1][2][3] The ancient Greeks learned of its uses from the Scythians, who chewed the root to quench thirst and enhance stamina.[4][5] Physicians like Hippocrates and Dioscorides documented its use for respiratory ailments, such as coughs and sore throats, and for liver diseases.[4][5] Roman soldiers also carried licorice root for its thirst-quenching properties.[6] Pliny the Elder, a Roman author and naturalist, recommended it for asthma and mouth ulcers.[7]
-
Traditional Chinese Medicine (TCM): Known as "Gan Cao" (甘草), meaning "sweet herb," licorice is one of the most frequently used herbs in TCM.[7] Its earliest mention dates back to the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica), around 2300 BC.[7] In TCM, Gan Cao is considered a "guiding herb" that harmonizes the effects of other herbs in a formula, reduces their toxicity, and enhances their efficacy.[8][9] Its primary traditional uses in TCM include treating digestive issues like stomach ulcers, respiratory problems such as coughs and sore throats, and protecting the liver.[4][8] It is also used to tonify the "Qi" (vital energy) of the spleen and heart.[9][10]
-
Ayurvedic Medicine: In Ayurveda, licorice is known as "Yashtimadhu" or "Mulethi."[10][11] It is recognized for its rejuvenating, anti-inflammatory, and expectorant properties.[10] Traditional Ayurvedic uses include treating respiratory conditions, digestive complaints like acidity and ulcers, and as a general tonic to improve strength and immunity.[12][13] It is also valued for its ability to improve skin complexion and as a brain tonic.[13]
A summary of the traditional uses of licorice root across different systems of medicine is presented in Table 1.
Quantitative Data from Traditional and Modern Analysis
Understanding the concentration of this compound in traditional preparations is key to contextualizing its historical use. While historical records lack the precise quantitative analysis available today, modern analytical techniques have allowed for the determination of this compound content in both raw licorice root and various preparations.
| Preparation/Product | This compound Content | Reference |
| Raw Licorice Root (Glycyrrhiza glabra) | 2.20% - 6.53% | [14] |
| Licorice Root (Geographically Diverse Samples) | 22.2 - 32.3 mg/g | [15] |
| Licorice Extract Powder | 79 - 113 mg/g | [15] |
| Licorice Block | 44 - 98 mg/g | [15] |
| Licorice-containing Confectionery | 0.26 - 7.9 mg/g | [15] |
| Licorice-containing Health Products | 0.30 - 47.1 mg/g | [15] |
| Brewed Licorice Tea | up to 1203 mg/L | [8] |
| Yashtimadhu Churna | 0.78% | [5] |
Table 1: Quantitative Analysis of this compound in Various Forms.
Traditional Preparation Methods
The efficacy of traditional herbal remedies is intrinsically linked to their preparation methods. For licorice, decoctions and infusions were the most common forms of administration.
Workflow for a Traditional Licorice Decoction
Caption: A generalized workflow for preparing a traditional licorice root decoction.
Ayurvedic Yashtimadhu Decoction
A common Ayurvedic method involves boiling one teaspoon of Yashtimadhu powder in 200-250 ml of water until the volume is reduced by half.[12] This decoction is often used for gargling to soothe throat inflammation.[12] Another approach uses a ratio of 1 part dried herb to 16 parts water, which is then simmered until reduced to 4 parts of the original volume.[16]
Traditional Chinese Medicine (TCM) Gan Cao Preparation
In TCM, Gan Cao is often processed to modify its therapeutic properties. Raw Gan Cao (Sheng Gan Cao) is used for its cooling and detoxifying effects.[17] Honey-fried Gan Cao (Zhi Gan Cao or Mi Gan Cao) is prepared by stir-frying licorice slices with honey.[17][18] This preparation is considered more warming and is used to tonify the "Qi".[17]
Experimental Protocols for Validating Traditional Uses
Modern scientific methods have been employed to investigate and validate the traditional therapeutic claims of this compound. Below are detailed protocols for key experiments.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the quantitative analysis of this compound in herbal preparations.[19][20][21]
1. Sample Preparation:
- Accurately weigh approximately 2 grams of powdered licorice root or herbal formulation.
- Add 16 ml of methanol (B129727) and sonicate for one hour to extract this compound.
- Filter the solution through Whatman No. 41 filter paper.
- Evaporate the filtrate to dryness to obtain the residue.
- Dissolve a known amount of the dried residue in the mobile phase to achieve a concentration within the calibration range.
2. Standard Preparation:
- Prepare a stock solution of a known concentration (e.g., 100 μg/mL) of this compound standard in the mobile phase.
- Prepare a series of working standards by diluting the stock solution to concentrations ranging from 20 to 120 μg/mL.
3. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 45:55 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Detection: UV detector at 256 nm.
- Column Temperature: Ambient.
4. Analysis:
- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the sample solution and record the peak area.
- Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.[1][13][22]
1. Reagents:
- 1% aqueous solution of egg albumin.
- Phosphate-buffered saline (PBS), pH 6.4.
- This compound solution of varying concentrations.
- Diclofenac sodium as a standard anti-inflammatory drug.
2. Procedure:
- Prepare the reaction mixture (5 mL total volume) by adding:
- 0.2 mL of 1% egg albumin solution.
- 2.8 mL of PBS (pH 6.4).
- 2.0 mL of varying concentrations of this compound solution or standard drug.
- For the control, add 2.0 mL of distilled water instead of the sample.
- Incubate the mixtures at 37°C for 15 minutes.
- Heat the mixtures in a water bath at 70°C for 15 minutes.
- After cooling to room temperature, measure the absorbance of the solutions at 660 nm.
3. Calculation:
- The percentage inhibition of protein denaturation is calculated using the formula:
- % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl₄)-Induced Liver Injury Model
This animal model is widely used to evaluate the liver-protective effects of therapeutic agents.[2][9][23][24][25]
1. Animal Model:
- Use male Sprague-Dawley rats (or a similar rodent model).
- Divide the animals into three groups: Control, CCl₄-treated, and CCl₄ + this compound-treated.
2. Induction of Liver Injury:
- Induce liver fibrosis in the CCl₄ and CCl₄ + this compound groups by subcutaneous injection of a 40% solution of CCl₄ in olive oil (e.g., 0.3 mL/100 g body weight) twice a week for 8 weeks.
- The control group receives an equivalent volume of olive oil.
3. Treatment:
- Administer a 0.2% solution of this compound in double-distilled water to the CCl₄ + this compound group by intraperitoneal injection (e.g., 3 mL per rat) three times a week, starting from the first week.
- The control and CCl₄ groups receive an equivalent volume of double-distilled water.
4. Evaluation:
- At the end of the treatment period, collect blood samples to measure liver function enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
- Euthanize the animals and collect liver tissues for histopathological examination (e.g., H&E staining for general morphology and Sirius red staining for collagen deposition).
Signaling Pathways and Mechanisms of Action
Modern research has elucidated the molecular mechanisms underlying the traditional therapeutic effects of this compound, particularly its anti-inflammatory properties. Two key signaling pathways involved are the NF-κB and PI3K/Akt pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[26][27][28][29]
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is involved in cell survival and proliferation and also plays a role in inflammation. This compound can modulate this pathway, contributing to its anti-inflammatory effects.[27][30]
Caption: this compound modulates the PI3K/Akt pathway, contributing to its anti-inflammatory effects.
Conclusion
The historical and continued use of licorice root and its active compound, this compound, in traditional medicine provides a compelling foundation for modern pharmacological research. The convergence of historical knowledge with contemporary scientific validation highlights the enduring therapeutic potential of this natural product. The detailed protocols and mechanistic insights presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and harness the benefits of this compound in the development of novel therapeutics for a range of inflammatory and other chronic diseases. Further investigation into the nuances of traditional preparation methods and their impact on the bioavailability and efficacy of this compound will undoubtedly pave the way for new and innovative applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Protective Effect of Glycyrrhetinic Acid on Carbon Tetrachloride-Induced Chronic Liver Fibrosis in Mice via Upregulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avcri.org [avcri.org]
- 4. sacredlotus.com [sacredlotus.com]
- 5. valentines-liquorice.uk [valentines-liquorice.uk]
- 6. yinyanghouse.com [yinyanghouse.com]
- 7. green-herbs.shop [green-herbs.shop]
- 8. researchgate.net [researchgate.net]
- 9. Hepatoprotective effect of different combinations of 18α-and 18β-Glycyrrhizic acid against CCl4-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zhi Gan Cao Tang - TCM Formula Information | Me & Qi [meandqi.com]
- 11. ladyleeshome.com [ladyleeshome.com]
- 12. deepayurveda.in [deepayurveda.in]
- 13. jddtonline.info [jddtonline.info]
- 14. A history of the therapeutic use of liquorice in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The determination of glycyrrhizin in selected UK liquorice products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. earthsongseeds.co.uk [earthsongseeds.co.uk]
- 17. treasureoftheeast.com [treasureoftheeast.com]
- 18. Glycyrrhiza, Licorice, Gan Cao PRO – MedicineTraditions - Medicine Traditions [medicinetraditions.com]
- 19. ajrconline.org [ajrconline.org]
- 20. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. medwinpublishers.com [medwinpublishers.com]
- 23. This compound attenuates CCl4-induced hepatocyte apoptosis in rats via a p53-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protective Mechanism of Glycyrrhizin on Acute Liver Injury Induced by Carbon Tetrachloride in Mice [jstage.jst.go.jp]
- 26. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 27. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 18β-Glycyrrhetinic acid suppresses allergic airway inflammation through NF-κB and Nrf2/HO-1 signaling pathways in asthma mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The In Vivo Odyssey of Glycyrrhizic Acid: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhizic acid (GA), a triterpenoid (B12794562) saponin (B1150181) glycoside, is the principal sweet-tasting component of licorice root (Glycyrrhiza glabra). Beyond its use as a natural sweetener, GA and its primary active metabolite, glycyrrhetinic acid (GRA), have garnered significant interest in the pharmaceutical industry for their broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects. A thorough understanding of the in vivo pharmacokinetics and metabolism of GA is paramount for its safe and effective therapeutic application, as well as for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate and study workflows.
Pharmacokinetics of this compound and Glycyrrhetinic Acid
The pharmacokinetic profile of this compound is unique and largely dictated by its initial metabolism in the gastrointestinal tract. Upon oral administration, GA is poorly absorbed in its intact form.[1] Instead, it undergoes extensive presystemic hydrolysis by β-D-glucuronidases produced by intestinal bacteria, liberating its aglycone, 18β-glycyrrhetinic acid (GRA).[2] GRA is the primary moiety responsible for the pharmacological effects of licorice.
Absorption
The oral bioavailability of intact this compound is very low, estimated to be approximately 1% in rats.[1] In contrast, the biotransformation of GA to GRA by gut microbiota is highly efficient, leading to complete absorption of the resulting GRA from the intestine.[2] This conversion is a critical step, as GRA is significantly more potent than GA. The absorption of GRA can be slow, with peak plasma concentrations observed several hours after oral administration of GA.
Distribution
Once absorbed, glycyrrhetinic acid is highly bound to plasma proteins, particularly albumin. This extensive protein binding limits the volume of distribution of GRA. Species differences in plasma protein binding have been observed, with a higher affinity for human serum albumin compared to rat serum albumin. Tissue distribution studies in rats indicate that after intravenous administration, GA is rapidly distributed to various tissues, with the highest concentrations found in the liver.[3]
Metabolism
The metabolism of this compound is a multi-step process. Following its hydrolysis to glycyrrhetinic acid in the gut, GRA is absorbed and undergoes hepatic metabolism. The primary metabolic pathway for GRA in the liver is conjugation with glucuronic acid and sulfate. These conjugates are then actively transported into the bile.
A key feature of glycyrrhetinic acid's pharmacokinetics is its significant enterohepatic circulation.[4] The GRA conjugates excreted in the bile are transported to the intestine, where they can be hydrolyzed back to GRA by intestinal bacteria. This liberated GRA is then reabsorbed into the systemic circulation, contributing to a prolonged elimination half-life and sustained plasma concentrations.[4]
Excretion
The primary route of elimination for this compound and its metabolites is through biliary excretion into the feces. After intravenous administration of GA to rats, a significant portion of the dose is excreted in the bile as intact GA and its metabolites.[4] Studies with bile duct-cannulated rats have shown that biliary excretion is the predominant elimination pathway. Urinary excretion of GA and its metabolites is generally low.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and glycyrrhetinic acid in rats, a common preclinical model.
Table 1: Pharmacokinetic Parameters of this compound (GA) in Rats After Intravenous Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) |
| 2 | - | - | - | - |
| 10 | - | - | - | - |
| 50 | - | - | - | - |
Data not consistently available for Cmax and Tmax with IV administration as peak concentration occurs at the time of injection.
Table 2: Pharmacokinetic Parameters of Glycyrrhetinic Acid (GRA) in Rats After Oral Administration of this compound (GA)
| GA Dose (mg/kg) | GRA Cmax (µg/mL) | GRA Tmax (h) | GRA AUC (µg·h/mL) | GRA t½ (h) |
| 10 | - | ~11.4 | 15.4 | 18.8 |
| 100 | 1.5 - 3 | - | - | - |
| 150 | 0.096 | 10.95 | 1.28 | 9.65 |
Table 3: Pharmacokinetic Parameters of Glycyrrhetinic Acid (GRA) in Rats After Oral and Intravenous Administration of GRA
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) |
| IV | 5.7 | - | - | 9.2 | 1.1 |
| Oral | 5.7 | - | - | 10.6 | 9.3 |
Table 4: Distribution and Excretion of this compound and its Metabolites
| Parameter | Value | Species | Notes |
| Oral Bioavailability | |||
| This compound | ~1% | Rat | Poorly absorbed from the GI tract.[1] |
| Glycyrrhetinic Acid (from GA) | High (complete conversion and absorption) | Rat | The AUC of GRA after oral GA is comparable to that after IV administration of an equimolar dose of GRA.[2] |
| Plasma Protein Binding | |||
| Glycyrrhetinic Acid | High | Rat | Specific and nonspecific binding observed. |
| Tissue Distribution | |||
| This compound | Liver > Other tissues | Rat | After IV administration, highest concentrations are found in the liver.[3] |
| Excretion | |||
| Biliary Excretion (as GA) | 80.6 ± 9.9% (of IV dose) | Rat | Predominant route of elimination for intact GA.[4] |
| Biliary Excretion (as GRA-glucuronide) | 63.6 ± 6.4% (of IV dose of GRA) | Rat | Major detoxification pathway for GRA. |
Experimental Protocols
A clear and robust experimental design is crucial for accurately characterizing the pharmacokinetics of this compound. Below are detailed methodologies for key in vivo experiments.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats, weighing 200-250g, are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Animals are fasted overnight prior to dosing.
-
-
Dosing:
-
Oral Administration: this compound is dissolved in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose). The solution is administered via oral gavage at a specified dose.
-
Intravenous Administration: this compound is dissolved in a sterile vehicle suitable for injection (e.g., saline). The solution is administered as a bolus injection via the tail vein.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bile Duct Cannulation for Excretion Studies:
-
Rats are anesthetized (e.g., with isoflurane).
-
A midline abdominal incision is made to expose the common bile duct.
-
The bile duct is carefully cannulated with polyethylene (B3416737) tubing.
-
The cannula is exteriorized through a subcutaneous tunnel to the back of the neck.
-
Bile is collected at specified intervals after dosing.
-
Sample Preparation and Bioanalysis by LC-MS/MS
-
Plasma Sample Preparation:
-
Protein Precipitation: A common method involves adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower limits of quantification, SPE can be employed. Plasma samples are loaded onto an appropriate SPE cartridge, washed to remove interferences, and the analytes are then eluted with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves extracting the analytes from the plasma into an immiscible organic solvent.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection and quantification. Specific precursor-to-product ion transitions for this compound and glycyrrhetinic acid are monitored.
-
Quantification: The concentration of the analytes in the samples is determined by comparing their peak areas to those of a standard curve prepared in blank plasma.
-
Visualizing the Pathways and Processes
Diagrams are powerful tools for illustrating complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Metabolic Pathway of this compound
This diagram illustrates the journey of this compound from oral ingestion to its ultimate metabolic fate, highlighting the critical role of the gut microbiota and enterohepatic circulation.
Caption: Metabolic pathway of orally administered this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
This flowchart outlines the key steps involved in a typical preclinical pharmacokinetic study of this compound in a rat model.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
The in vivo pharmacokinetics of this compound are characterized by poor oral absorption of the parent compound, extensive presystemic metabolism to its active aglycone, glycyrrhetinic acid, by the gut microbiota, and a pronounced enterohepatic circulation of GRA. This complex pharmacokinetic profile leads to a sustained systemic exposure to the active moiety. The primary route of elimination is biliary excretion. A thorough understanding of these processes, supported by robust experimental data and clear visualization of the metabolic pathways, is essential for the rational development of this compound and its derivatives as therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals working with this promising natural product.
References
- 1. Administration-route dependency of absorption of glycyrrhizin in rats: intraperitoneal administration dramatically enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability study of glycyrrhetic acid after oral administration of glycyrrhizin in rats; relevance to the intestinal bacterial hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyrrhizin and 18 beta-glycyrrhetinic acid: a comparative study of the pharmacological effects induced in the rat after prolonged oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of glycyrrhetic acid, a major metabolite of glycyrrhizin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyrrhizic Acid: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyrrhizic acid (GA), a major active triterpenoid (B12794562) saponin (B1150181) isolated from the roots of the licorice plant (Glycyrrhiza species), has been a cornerstone of traditional medicine for centuries.[1][2][3] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its diverse pharmacological activities, revealing a complex interplay with key cellular signaling pathways. This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a focus on its anti-inflammatory, antiviral, hepatoprotective, and anticancer effects. Detailed summaries of quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, this guide outlines key experimental protocols utilized in the investigation of this compound's bioactivities and provides visual representations of the core signaling pathways it modulates through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Introduction
This compound is a conjugate of two molecules of glucuronic acid and one molecule of glycyrrhetinic acid.[1][2] Its pharmacological effects are largely attributed to its aglycone, glycyrrhetinic acid, which is formed by the hydrolysis of this compound in vivo.[1] GA has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, hepatoprotective, and anticancer properties.[2][4][5][6] These effects are mediated through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][7] This guide will delve into the scientific evidence supporting these therapeutic effects, presenting quantitative data and methodologies to facilitate further research and development.
Therapeutic Effects and Applications
Anti-inflammatory Effects
This compound exerts potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][8] The primary mechanisms involve the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways.[1][7]
Antiviral Activity
GA has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV-1), and hepatitis C virus (HCV).[3][9][10][11] Its antiviral mechanisms are multifaceted and include inhibiting viral entry and replication.[9][10]
Hepatoprotective Properties
This compound has been used clinically for the treatment of chronic hepatitis.[2][5] Its hepatoprotective effects are attributed to its ability to reduce liver injury and inflammation. In vivo studies using models such as carbon tetrachloride (CCl4)-induced liver injury have demonstrated that GA can significantly decrease serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and attenuate liver histopathology.[12][13]
Anticancer Potential
GA has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4][5] Its anticancer mechanisms involve cell cycle arrest and the modulation of signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.[4]
Quantitative Data Summary
The following tables summarize quantitative data on the therapeutic effects of this compound from various preclinical and clinical studies.
Table 1: In Vitro Anti-inflammatory and Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Therapeutic Area | IC₅₀ Value | Reference |
| HeLa (Human cervical cancer) | Anticancer | 11.4 ± 0.2 μM | [4] |
| HaCaT (Human keratinocytes) | Anticancer | 242 µg/mL | [5] |
| A549 (Human lung carcinoma) | Anticancer | 205.6 μg/mL | [5] |
| TF-1 (Human leukemia) | Anticancer | 16 μM | [14] |
| HCV-infected liver cells | Antiviral (HCV) | 14 ± 2 μg/mL | [15] |
Table 2: In Vivo Hepatoprotective Effects of this compound
| Animal Model | GA Dosage | Key Findings | Reference |
| CCl₄-induced liver fibrosis in rats | 3 mL of 0.2% GA solution, three times a week for 8 weeks | Significantly reduced serum ALT (526.7 ± 57.2 to 342 ± 44.8 U/L, P < 0.05) and AST (640 ± 33.7 to 462.8 ± 30.6 U/L, P < 0.05) | [12] |
| CCl₄-induced liver injury in rats | Oral administration of 18α-GA and 18β-GA (4:6 ratio) daily for 4 weeks | Significantly decreased serum ALT and AST levels | [13] |
| CCl₄-induced oxidative damage in rats | 100, 150, 300 mg/kg b.w. of licorice extract | Reduced serum TNF-α levels to 83%, 71%, and 49% respectively (p < 0.01) | [16] |
Table 3: Clinical Trial Data for this compound in Liver Diseases
| Condition | GA Dosage and Administration | Key Quantitative Outcomes | Reference |
| Chronic Hepatitis C | 80, 160, or 240 mg intravenously, thrice weekly for 4 weeks | Mean ALT decrease of 23-29% at the end of treatment (placebo: 6%). No significant effect on HCV-RNA levels. | [14][17] |
| Autoimmune Hepatitis | Compound diammonium glycyrrhizinate, 150 mg three times daily | No significant difference in cumulative biochemical remission rate compared to hormone therapy (60.7% vs. 62.3%). Lower incidence of adverse reactions (15.52% vs. 31.03%). | [7][18][19][20] |
| Acute Onset Autoimmune Hepatitis | 100 ml/day intravenous glycyrrhizin (B1671929) | Controlled ALT levels at an early stage, comparable to combination therapy with corticosteroids. | [21] |
Key Experimental Protocols
This section provides an overview of the methodologies commonly employed in the investigation of this compound's therapeutic effects.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The mRNA expression levels of inflammatory mediators like iNOS and COX-2, as well as cytokines, are quantified using real-time quantitative PCR (RT-qPCR) with specific primers.[22][23][24][25]
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against proteins in the NF-κB, MAPK, and PI3K/Akt pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-Akt).[26][27][28][29]
In Vivo Hepatoprotective Assay using CCl₄-induced Liver Injury Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Liver Injury: A solution of carbon tetrachloride (CCl₄) in olive oil (e.g., 40%) is administered via subcutaneous or intraperitoneal injection (e.g., 0.3 mL/100 g body weight) biweekly for a specified period (e.g., 8 weeks).[12]
-
This compound Administration: GA is administered orally or intraperitoneally at various doses (e.g., 50-400 mg/kg) before and/or after CCl₄ administration.[13][30]
-
Biochemical Analysis: At the end of the experiment, blood is collected, and serum levels of liver enzymes (ALT, AST) are measured using commercial assay kits.
-
Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome or Sirius red for histological evaluation of liver damage and fibrosis.[12]
-
Oxidative Stress Markers: Liver homogenates can be used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[6]
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are underpinned by its ability to modulate several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[1][31]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can attenuate the phosphorylation of key MAPKs, including ERK, p38, and JNK, thereby inhibiting downstream inflammatory responses.[1][32]
Caption: this compound modulates the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. In some contexts, particularly in cancer, this compound has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][7][33][34][35]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. This compound can activate Nrf2, leading to its nuclear translocation and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[24][25][36][37][38][39][40]
Caption: this compound activates the Nrf2 antioxidant pathway.
Conclusion and Future Directions
This compound stands out as a promising natural compound with a wide array of therapeutic applications. Its well-documented anti-inflammatory, antiviral, hepatoprotective, and anticancer properties are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2 provides a molecular basis for its diverse pharmacological effects.
While the existing data is compelling, further research is warranted to fully realize the therapeutic potential of this compound. Future studies should focus on:
-
Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the bioavailability of this compound and its active metabolite, glycyrrhetinic acid.
-
Clinical Trials: Conducting large-scale, well-controlled clinical trials to establish definitive efficacy and safety profiles for specific disease indications.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved potency and reduced side effects.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing therapeutic agents to enhance treatment outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: glycyrrhizin as a potential treatment for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Protective Effect of Glycyrrhetinic Acid on Carbon Tetrachloride-Induced Chronic Liver Fibrosis in Mice via Upregulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research Progress of this compound on Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates CCl4-induced hepatocyte apoptosis in rats via a p53-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatoprotective effect of different combinations of 18α-and 18β-Glycyrrhizic acid against CCl4-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Glycyrrhizin as antiviral agent against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Intravenous glycyrrhizin for the treatment of chronic hepatitis C: a double-blind, randomized, placebo-controlled phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of this compound in Treatment of Autoimmune Hepatitis [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy of intravenous glycyrrhizin in the early stage of acute onset autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gene-quantification.de [gene-quantification.de]
- 23. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. benchchem.com [benchchem.com]
- 30. Protective Mechanism of Glycyrrhizin on Acute Liver Injury Induced by Carbon Tetrachloride in Mice [jstage.jst.go.jp]
- 31. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 32. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Glycyrrhetinic Acid Improves Insulin-Response Pathway by Regulating the Balance between the Ras/MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. Glycyrrhizin regulates antioxidation through Nrf2 signaling pathway in rat temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Regulation of the Keap1-Nrf2 Signaling Axis by Glycyrrhetinic Acid Promoted Oxidative Stress-Induced H9C2 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
The Toxicological Profile and Safety Assessment of Glycyrrhizic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyrrhizic acid (GA), a major active triterpenoid (B12794562) saponin (B1150181) from the roots of licorice (Glycyrrhiza glabra), has a long history of use in traditional medicine and as a natural sweetener. Its diverse pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects, have made it a subject of extensive scientific investigation. However, its consumption is also associated with a range of toxicological effects, primarily stemming from its influence on corticosteroid metabolism. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal studies, and illustrating the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Introduction
This compound and its salts, such as monoammonium glycyrrhizinate, are widely utilized in the food, tobacco, and pharmaceutical industries.[1][2] The United States Food and Drug Administration (FDA) has granted it "Generally Recognized as Safe" (GRAS) status for use as a flavoring agent and sweetener.[3] Despite its widespread use, excessive intake of this compound can lead to a syndrome known as apparent mineralocorticoid excess, characterized by hypertension, hypokalemia, and fluid retention.[4][5] This guide synthesizes the current toxicological data on this compound to provide a detailed safety profile.
Toxicokinetics
Following oral administration, this compound is hydrolyzed by intestinal microflora to its pharmacologically active aglycone, glycyrrhetinic acid.[4] Glycyrrhetinic acid is then absorbed and subsequently metabolized in the liver, primarily through conjugation with glucuronic acid and sulfate.[6] The majority of glycyrrhetinic acid and its metabolites are eliminated via bile, with a smaller fraction excreted in the urine.[1] The enterohepatic circulation of glycyrrhetinic acid can lead to a prolonged plasma terminal clearance.[6]
Acute Toxicity
This compound exhibits low acute toxicity in animal models.[7] The median lethal dose (LD50) varies depending on the animal species and the route of administration.
Table 1: Acute Toxicity of this compound and its Salts
| Species | Route of Administration | Compound | LD50 (mg/kg) | Reference(s) |
| Rat | Oral | Glycyrrhizin | 14,200 | [8] |
| Rat | Intraperitoneal | Glycyrrhizin | 1,420 | [8] |
| Rat | Subcutaneous | Glycyrrhizin | 4,200 | [8] |
| Mouse | Oral | Glycyrrhetinic Acid | >610 | [9] |
| Mouse | Intraperitoneal | Glycyrrhizin | 1,500 | [8] |
| Mouse | Intraperitoneal | Glycyrrhetinic Acid | 308 | [9] |
| Mouse | Subcutaneous | Glycyrrhizin | 4,000 | [8] |
Subchronic and Chronic Toxicity
Repeated exposure to high doses of this compound can lead to a range of adverse effects, primarily related to its mineralocorticoid activity.
Table 2: Subchronic and Chronic Toxicity of this compound and its Salts
| Species | Duration | Compound | Dose Levels | Key Findings | NOAEL (mg/kg/day) | Reference(s) |
| Rat | 90 days | Flavonoid-rich licorice extract | 250, 500, 1000 mg/kg/day (oral) | No treatment-related adverse effects observed. | 1000 | [10][11] |
| Rat | 26 weeks | Monoammonium Glycyrrhizinate | 25, 75, 225 mg/kg (subcutaneous) | At ≥75 mg/kg: increased liver and kidney weights, hyperbilirubinemia, hypokalemia. At 225 mg/kg: mortality. | 25 | [12] |
| Mouse | 96 weeks | Disodium (B8443419) Glycyrrhizinate | 0.04%, 0.08%, 0.15% in drinking water (males); 0.08%, 0.15%, 0.3% in drinking water (females) | No evidence of chronic toxicity or tumorigenicity. | Not explicitly stated, but high doses were well-tolerated. | [13] |
Experimental Protocol: 90-Day Subchronic Oral Toxicity Study in Rats (Based on OECD Guideline 407)
-
Test System: Sprague Dawley rats (equal numbers of males and females).
-
Group Size: Typically 10 animals per sex per group.
-
Dose Administration: The test substance (e.g., a standardized licorice extract) is administered orally via gavage or in the diet/drinking water for 90 consecutive days.
-
Dose Levels: At least three dose levels (e.g., 250, 500, and 1000 mg/kg/day) and a concurrent vehicle control group are used.
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmological Examination: Conducted prior to the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and serum levels of electrolytes, glucose, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
-
Urinalysis: Conducted at termination.
-
Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, gonads) are weighed.
-
Histopathology: A comprehensive histopathological examination of organs and tissues from the control and high-dose groups is performed. Any lesions observed in the high-dose group are also examined in the lower-dose groups.
-
References
- 1. "Inhibition of 11β-hydroxysteroid dehydrogenase enzymatic activities by" by Guo-Xin Hu, Han Lin et al. [knowledgecommons.popcouncil.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Genotoxicity Assessment from the Glycyrrhiza New Variety Extract [mdpi.com]
- 5. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Teratogenicity study of ammonium glycyrrhizinate in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vkm.no [vkm.no]
- 8. rivm.nl [rivm.nl]
- 9. Final report on the safety assessment of Glycyrrhetinic Acid, Potassium Glycyrrhetinate, Disodium Succinoyl Glycyrrhetinate, Glyceryl Glycyrrhetinate, Glycyrrhetinyl Stearate, Stearyl Glycyrrhetinate, this compound, Ammonium Glycyrrhizate, Dipotassium Glycyrrhizate, Disodium Glycyrrhizate, Trisodium Glycyrrhizate, Methyl Glycyrrhizate, and Potassium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and Subchronic Toxicity Study of Flavonoid Rich Extract of Glycyrrhiza glabra (GutGard®) in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and Subchronic Toxicity Study of Flavonoid Rich Extract of Glycyrrhiza glabra (GutGard®) in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tumorigenicity study of disodium glycyrrhizinate administered orally to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interactions of Glycyrrhizic Acid with Compounds and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhizic acid (GA), a major active triterpenoid (B12794562) saponin (B1150181) from the roots of the licorice plant (Glycyrrhiza species), has a long history of medicinal use and is a subject of extensive scientific investigation. Its diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-tumor effects, stem from its complex interactions with a variety of molecular targets. This technical guide provides a comprehensive overview of the known interactions of this compound with other compounds and proteins, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of this compound Interactions
The binding affinities and inhibitory concentrations of this compound have been quantified for several key protein targets. This data is crucial for understanding its mechanism of action and for the development of GA-based therapeutics.
Table 1: Protein Binding and Inhibition Data for this compound
| Target Protein | Interaction Type | Method | Quantitative Value | Reference |
| High-Mobility Group Box 1 (HMGB1) | Direct Binding | NMR and Fluorescence | Kd ~ 150 µM | [1] |
| SARS-CoV-2 Spike Protein (S1 subunit) | Direct Binding | Surface Plasmon Resonance (SPR) | High affinity (Concentration-dependent) | [2] |
| SARS-CoV-2 S-RBD/ACE2 Interaction | Inhibition | NanoBit Assay | IC50 = 22 µM | [2] |
| Human Serum Albumin (HSA) | Direct Binding | Ultrafiltration | Ka = 3.87 x 105 M-1 | |
| 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) | Enzyme Inhibition | Cell Lysate Assay | IC50 = 0.26 ± 0.07 µM | [3] |
| 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Enzyme Inhibition | Cell Lysate Assay | IC50 = 0.68 ± 0.17 µM | [3] |
Key Protein Interactions and Signaling Pathways
This compound exerts its biological effects by modulating several critical signaling pathways. The following sections detail its interactions with key proteins and the downstream consequences.
Inhibition of High-Mobility Group Box 1 (HMGB1)
HMGB1 is a ubiquitous nuclear protein that, when released into the extracellular space, acts as a pro-inflammatory cytokine. This compound directly binds to HMGB1, inhibiting its chemoattractant and mitogenic activities.[1] This interaction is a cornerstone of GA's anti-inflammatory properties.
Objective: To quantify the binding affinity (Kd) of this compound to HMGB1 protein.
Materials:
-
Recombinant human HMGB1 protein
-
Fluorescein-labeled HMGB1 (or a fluorescently labeled peptide fragment of HMGB1)
-
This compound
-
Binding buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In a microplate, add a constant concentration of fluorescently labeled HMGB1 to each well.
-
Add the varying concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy of each well using a plate reader.
-
Plot the change in anisotropy as a function of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., a single-site binding model) to calculate the dissociation constant (Kd).
Modulation of Inflammatory Signaling Pathways
This compound is a potent modulator of inflammatory responses, primarily through its influence on the NF-κB, MAPK, and PI3K/Akt signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Objective: To assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS (lipopolysaccharide) for stimulation
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with varying concentrations of this compound for a specified time, followed by stimulation with LPS.
-
Protein Extraction:
-
For total protein: Lyse cells directly in RIPA buffer.
-
For fractionation: Use a commercial kit to separate nuclear and cytoplasmic extracts.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to loading controls.
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are upstream of NF-κB and also play crucial roles in inflammation and cell survival. GA has been shown to inhibit the activation of ERK1/2, p38 MAPK, and PI3K/Akt.[5]
Caption: this compound's modulation of MAPK and PI3K/Akt pathways.
Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory genes iNOS and COX-2.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS for stimulation
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound and/or LPS.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using specific primers for the target and housekeeping genes.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Antiviral Activity: Targeting SARS-CoV-2 Spike Protein
This compound has demonstrated antiviral activity against several viruses, including SARS-CoV-2.[2] It has been shown to bind to the spike protein of SARS-CoV-2 and inhibit the interaction between the spike's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells.[2][6]
References
- 1. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts inhibitory activity against the spike protein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of 18alpha-glycyrrhizic acid and 18beta-glycyrrhizic acid on P-gp function and expression in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits SARS-CoV-2 Infection by Blocking Spike Protein-Mediated Cell Attachment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Glycyrrhizic Acid from Licorice Root
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhizic acid, a major active triterpenoid (B12794562) saponin (B1150181) in licorice root (Glycyrrhiza species), is renowned for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects. Its therapeutic potential has led to extensive research and application in the pharmaceutical and food industries. The effective extraction and purification of this compound are crucial for its utilization in research and product development. This document provides detailed application notes and protocols for various methods of extracting and purifying this compound from licorice root, supported by quantitative data and experimental workflows.
Extraction Methodologies
Several techniques have been developed for the extraction of this compound from licorice root, ranging from conventional solvent extraction to modern, enhanced methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). The choice of method often depends on factors like extraction efficiency, time, solvent consumption, and environmental impact.
Conventional Solvent Extraction
Conventional methods, including maceration and heat reflux extraction, are widely used due to their simplicity. These methods involve soaking the powdered licorice root in a suitable solvent to leach out the desired compounds.
Advanced Extraction Techniques
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced techniques have been developed:
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent.[1]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, causing a rapid increase in temperature and internal pressure within the plant cells, which ruptures the cell walls and releases the active compounds.[2]
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the plant matrix and selective extraction of compounds by manipulating temperature and pressure.[3][4]
Quantitative Data on Extraction Methods
The efficiency of different extraction methods can be compared based on key parameters such as yield, extraction time, and the conditions employed. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional (Dipping) | Ethanol (B145695)/Water (30:70, v/v) | 50 | 60 min | 0.239 (2.39 mg/g) | [5][6] |
| Ultrasound-Assisted (UAE) | 57% Methanol | 69 | 34 min | 3.414 | [1][7] |
| Ultrasound-Assisted (UAE) | 50% Ethanol | 30 | 20 min | 95.69% extraction | [8] |
| Microwave-Assisted (MAE) | 50-60% Ethanol with 1-2% Ammonia | - | 4-5 min | Equivalent to conventional | [2] |
| Microwave-Assisted (MAE) | Water | - | 7 min | 3.10 | [9] |
| Supercritical Fluid (SFE) | CO2 with 95% Ethanol modifier | 55 | - | 4 | [4][10] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE)
| Parameter | Optimized Value | Yield | Reference |
| Ultrasonic Power | 125 W | 217.7 mg/g | [11] |
| Ultrasonic Frequency | 55 kHz | 217.7 mg/g | [11] |
| Extraction Temperature | 25 °C | 217.7 mg/g | [11] |
| Extraction Time | 10 min | 217.7 mg/g | [11] |
| Solvent to Solute Ratio | 30:1 (mL/g) | 36.4 mg/g | [12] |
| Ethanol Concentration | 50% | 95.69% extraction | [8] |
Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE)
| Parameter | Optimized Value | Yield (%) | Reference |
| Microwave Power | 352.68 W | 2.158 (GA concentration) | [13][14] |
| Extraction Time | 4.53 min | 2.158 (GA concentration) | [13][14] |
| Ethanol Concentration | 50-60% (v/v) | Equivalent to conventional | [2] |
| Liquid/Solid Ratio | 10:1 (mL/g) | Equivalent to conventional | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from licorice root powder using ultrasound.
Materials and Equipment:
-
Dried and powdered licorice root
-
50% (v/v) Ethanol in deionized water
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Stirring bar and magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered licorice root and place it into a 500 mL beaker.
-
Add 300 mL of 50% ethanol to achieve a solvent-to-solute ratio of 30:1.[12]
-
Place the beaker in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 230 W.[8]
-
Maintain the extraction temperature at 30°C.[8]
-
Sonicate for 20 minutes with continuous stirring.[8]
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Objective: To rapidly extract this compound from licorice root powder using microwave irradiation.
Materials and Equipment:
-
Dried and powdered licorice root
-
50-60% (v/v) Ethanol in deionized water containing 1-2% (v/v) ammonia
-
Microwave extraction system
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 5 g of powdered licorice root into the microwave extraction vessel.
-
Add 50 mL of the extraction solvent (50-60% ethanol with 1-2% ammonia) to achieve a liquid-to-solid ratio of 10:1.[2]
-
Secure the vessel in the microwave extractor.
-
Set the microwave power to approximately 350 W.[14]
-
Irradiate for 4-5 minutes.[2]
-
After the extraction is complete and the vessel has cooled, filter the contents to separate the extract.
-
Wash the solid residue with a small volume of the solvent.
-
Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.
Purification Methodologies
The crude extract obtained from any of the above methods contains this compound along with other co-extracted compounds such as flavonoids, polysaccharides, and sugars. Therefore, purification is a necessary step to obtain high-purity this compound.
Common purification techniques include:
-
Acid Precipitation: this compound is soluble in alkaline and neutral solutions but precipitates in acidic conditions. Adjusting the pH of the aqueous extract to 2-3 with an acid (e.g., sulfuric acid or hydrochloric acid) causes this compound to precipitate out.[15]
-
Solvent Extraction: Liquid-liquid extraction can be employed to partition this compound from impurities based on their differential solubilities in two immiscible liquid phases.
-
Chromatography:
-
Macroporous Resin Chromatography: This is a widely used technique for the purification of this compound. The crude extract is passed through a column packed with macroporous adsorbent resin (e.g., AB-8), which selectively adsorbs this compound. After washing away impurities, the adsorbed this compound is eluted with a suitable solvent, such as aqueous ethanol.[16]
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge. It can be used to further purify this compound.[17]
-
-
Crystallization: High-purity this compound can be obtained by crystallization from a suitable solvent.[16]
Experimental Protocols for Purification
Protocol 3: Purification of this compound using Macroporous Resin Chromatography
Objective: To purify this compound from a crude extract using macroporous resin chromatography.
Materials and Equipment:
-
Crude this compound extract
-
Macroporous adsorbent resin (e.g., AB-8)
-
Chromatography column
-
Deionized water
-
Ethanol
-
pH meter
-
Beakers, flasks
Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol smell remains.
-
Column Packing: Pack the pre-treated resin into a chromatography column.
-
Sample Preparation: Dissolve the crude extract in deionized water and adjust the pH to 6.0.[16]
-
Adsorption: Load the sample solution onto the packed column at a slow flow rate to allow for efficient adsorption of this compound onto the resin.
-
Washing: Wash the column with deionized water to remove unbound impurities such as sugars and salts.
-
Elution: Elute the adsorbed this compound from the resin using 50% (v/v) ethanol as the eluent.[16]
-
Collection and Concentration: Collect the eluate containing the purified this compound. Concentrate the eluate using a rotary evaporator to remove the ethanol and obtain the purified product.
-
Further Purification (Optional): The purity can be further increased by recrystallization.[16]
Visualization of Workflows and Logical Relationships
Experimental Workflow for Extraction and Purification
Caption: Overall workflow for the extraction and purification of this compound.
Logical Separation of this compound
Caption: Logical diagram illustrating the separation of this compound from impurities.
References
- 1. Optimization of ultrasound-assisted extraction of this compound from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted extraction of this compound from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. butlerov.com [butlerov.com]
- 4. CN1272501A - Supercritical CO2 extraction method for extracting glycyrrhizinic acid from licorice - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Extraction of this compound and glabridin from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of ultrasound-assisted extraction of this compound from licorice using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijche.com [ijche.com]
- 9. Focused Microwave-Assisted Extraction Versus Conventional Solvent Extraction of this compound from Licorice Root | Scientific.Net [scientific.net]
- 10. CN1136225C - Supercritical CO2 extraction method for extracting glycyrrhizinic acid from licorice - Google Patents [patents.google.com]
- 11. Extraction of this compound from Glycyrrhiza uralensis Using Ultrasound and Its Process Extraction Model [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sid.ir [sid.ir]
- 16. Purification of this compound from Glycyrrhiza Using Macroporous Resin [spkx.net.cn]
- 17. CN102453075A - Separation and purification process of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Glycyrrhizic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Glycyrrhizic acid using various analytical techniques. The information is intended to guide researchers, scientists, and professionals in the field of drug development in selecting and implementing appropriate methods for their specific needs.
Introduction
This compound is a major bioactive triterpenoid (B12794562) saponin (B1150181) found in the roots of licorice plants (Glycyrrhiza species). It is widely used in the food, cosmetic, and pharmaceutical industries for its sweet taste and various pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects. Accurate and precise quantification of this compound is crucial for the quality control of raw materials, standardization of herbal formulations, and pharmacokinetic studies.
This document outlines the principles and methodologies of several key analytical techniques for the quantification of this compound:
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Each section includes a summary of quantitative data in tabular format for easy comparison, detailed experimental protocols, and a visual representation of the workflow.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful and cost-effective planar chromatographic technique for the separation and quantification of compounds in complex mixtures. It offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.
Data Presentation
Table 1: Quantitative Data for HPTLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 100-500 ng/spot[1] | 200-1000 ng/spot[2] | 0.2-2.5 µ g/spot [3] | 2-15 µg/mL |
| Correlation Coefficient (r²) | 0.9908[1] | 0.999[2] | >0.99[3] | 0.9981[4] |
| LOD | 19.4 ng/spot[1] | - | 160 ng/spot[3] | - |
| LOQ | 60.2 ng/spot[1] | - | 487 ng/spot[3] | - |
| Recovery | 99-102%[1] | - | - | - |
| Rf Value | 0.28 ± 0.02[1] | 0.24 ± 0.04[2] | 0.33[3] | 0.34 ± 0.04[4] |
| Mobile Phase | Chloroform:Glacial Acetic Acid:Methanol (B129727):Water (60:32:12:8, v/v/v/v)[1] | Butanol:Glacial Acetic Acid:Water (7:1:2, v/v/v)[2] | n-Butanol:Acetic Acid:Water (7:2:1, v/v/v)[3] | Ethyl acetate:Methanol:Water:Formic acid (15:2:1:1, v/v/v/v)[4] |
| Detection Wavelength | 254 nm[1] | 254 nm[2] | 254 nm[3] | 252 nm[4] |
Experimental Protocol
1. Sample Preparation (Herbal Formulation)
-
Extraction:
2. Standard Solution Preparation
-
Stock Solution:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.[5]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to cover the desired concentration range (e.g., 10-50 µg/mL).
-
3. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Sample Application:
-
Apply the sample and standard solutions as bands of 6 mm width using a suitable applicator like the CAMAG Linomat 5.
-
Maintain a distance of 10 mm between the bands.
-
-
Mobile Phase: Prepare the selected mobile phase from Table 1. For example, Chloroform:Glacial Acetic Acid:Methanol:Water (60:32:12:8, v/v/v/v).[1]
-
Development:
-
Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase vapor for 20 minutes.
-
Allow the solvent front to migrate up to 80 mm.
-
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
4. Detection and Quantification
-
Scanning: Scan the dried plate using a TLC scanner in absorbance mode at the specified wavelength (e.g., 254 nm).
-
Calibration Curve: Plot the peak area of the standard solutions against their corresponding concentrations to generate a calibration curve.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualization
References
Application Notes and Protocols for Glycyrrhizic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhizic acid (GA), a major active triterpenoid (B12794562) saponin (B1150181) isolated from the roots of licorice (Glycyrrhiza glabra), has garnered significant attention for its diverse pharmacological activities. These include anti-inflammatory, antiviral, hepatoprotective, and anti-tumor effects.[1][2][3][4] In cell culture experiments, GA serves as a valuable tool to investigate various cellular processes and signaling pathways. Its ability to modulate key pathways such as NF-κB, PI3K/AKT, and MAPK makes it a compound of interest for drug discovery and development.[1][5] These application notes provide detailed protocols for utilizing this compound in in vitro studies, along with quantitative data and representations of its molecular mechanisms.
Data Presentation: Quantitative Effects of this compound
The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being investigated. The following tables summarize reported IC50 values and other quantitative data for GA in various cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| TF-1 | Leukemia | 16 µM | 24 hours | [6] |
| MGC-803 | Gastric Cancer | ~1 mg/mL | 48 hours | [7] |
| U251 | Glioblastoma | Not specified, but showed dose- and time-dependent inhibition | Not specified | [8] |
| H460 | Non-small cell lung cancer | 105.6 µg/mL (whole plant extract) | 48 hours | [9] |
| HeLa | Cervical Cancer | 7.42 ± 0.34 μM (Compound 3) | Not specified | [9] |
| MCF-7 | Breast Cancer | 8.5 µM (Compound 106) | Not specified | [10] |
| MDA-MB-231 | Breast Cancer | 1.3 µM (Compound 94) | Not specified | [10] |
Table 2: Effective Concentrations of this compound for Antiviral Activity
| Virus | Cell Line | Effective Concentration | Effect | Reference |
| Various DNA and RNA viruses | Various | 2-8 mM | Inhibition of growth and cytopathic effects | [11] |
| SARS-CoV | Vero cells | 365 µM (IC50) | Inhibition of viral replication | [12] |
| SARS-CoV | Vero cells | 4000 mg/L | Complete inhibition of replication | [12] |
| Epstein-Barr virus (EBV) | Not specified | Dose-dependent | Inhibition of viral replication | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Determine the desired stock concentration (e.g., 100 mM).
-
Calculate the mass of this compound needed.
-
Dissolve the weighed this compound in a small volume of DMSO or PBS. Ensure complete dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[14][15][16]
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[17]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3x10³ to 1x10⁴ cells/well) and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest GA concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[14]
-
For MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[14][17]
-
Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[17][15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 mg/mL) for a specified duration (e.g., 48 hours).[7]
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.[7]
Western Blotting for Protein Expression Analysis
Materials:
-
6-well cell culture plates or larger flasks
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PI3K, p-AKT, Cyclin D1, Bax, Bcl-2, Cleaved PARP, p-p65, etc.)[7]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[18]
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[18]
Visualization of Signaling Pathways and Workflows
This compound Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound in cell culture.
This compound-Modulated Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.[1][5]
Caption: this compound induces apoptosis and inhibits proliferation by blocking the PI3K/AKT/mTOR/STAT3 pathway.[6][7]
References
- 1. Glycyrrhizin (this compound)—Pharmacological Applications and Associated Molecular Mechanisms [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Glycyrrhizic and Glycyrrhetinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits leukemia cell growth and migration via blocking AKT/mTOR/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Proliferation of Gastric Cancer Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibitory in vitro effects of this compound in U251 glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. epigen.com.ua [epigen.com.ua]
- 12. Synthesis, Antiviral, and Antibacterial Activity of the this compound and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. chondrex.com [chondrex.com]
- 17. broadpharm.com [broadpharm.com]
- 18. static.igem.org [static.igem.org]
- 19. biomol.com [biomol.com]
Application of Glycyrrhizic Acid in Animal Models of Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhizic acid (GA), a major active triterpenoid (B12794562) saponin (B1150181) from the roots of licorice (Glycyrrhiza glabra), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Preclinical studies utilizing various animal models of disease have demonstrated its potent anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antiviral properties.[1][2][4][5] This document provides a comprehensive overview of the application of this compound in several key disease models, detailing experimental protocols and summarizing quantitative data to guide researchers in their study design and drug development efforts. The primary mechanism of action for many of GA's effects is attributed to its ability to bind directly to and inhibit the high-mobility group box 1 (HMGB1) protein, a key mediator of inflammation.[1][4]
I. Neuroprotective Effects of this compound
This compound has shown promise in models of neurodegenerative diseases and acute brain injury, primarily through its anti-inflammatory and antioxidant effects.[1]
A. Cerebral Ischemia
In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), intraperitoneal administration of this compound demonstrated significant neuroprotective effects.[6][7] Treatment with GA was associated with a reduction in cerebral edema, neuronal degeneration, and vacuolization compared to the sham group.[6][7] Biochemically, GA administration led to a significant increase in the levels of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and nuclear respiratory factor-1 (NRF1), while decreasing levels of the lipid peroxidation marker malondialdehyde (MDA).[6][7] These findings suggest that GA's neuroprotective effects in cerebral ischemia are mediated, at least in part, by preventing oxidative stress.[6][7] Furthermore, GA has been shown to reduce brain infarction by inhibiting T cell functions and the release of HMGB1, which in turn dampens the subsequent inflammatory response.[8]
B. Vascular Dementia
In a rodent model of vascular dementia induced by chronic cerebral hypoperfusion, this compound treatment resulted in a notable improvement in cognitive deficits.[9] The neuroprotective mechanism in this model was linked to the control of oxidative stress and the reduction of cytochrome-c release, a key step in the apoptotic pathway.[9]
C. Alzheimer's Disease
In a lipopolysaccharide (LPS)-induced mouse model of Alzheimer's disease, this compound was evaluated for its potential to mitigate neuroinflammation and cognitive impairment.[10] Pre-treatment with GA was shown to suppress the neuroinflammatory response, suggesting a therapeutic potential for neurodegenerative disorders characterized by an inflammatory component.[10] Additionally, in a model of aging mice, intravenous administration of GA improved learning and memory abilities, as demonstrated by the Morris water maze task.[11]
Quantitative Data Summary: Neuroprotection
| Disease Model | Animal Species | GA Dosage & Route | Treatment Duration | Key Outcomes | Reference |
| Focal Cerebral Ischemia | Rat | Not specified, intraperitoneal | Following MCAO | ↑ SOD, NRF1; ↓ MDA; Reduced cerebral edema and neuronal degeneration | [6][7] |
| Traumatic Brain Injury | Rat | 10 mg/kg, intravenous | Within 24h post-injury | Reduced brain edema and motor deficits; ↓ HMGB1, TLR4, RAGE, NF-κB activation | [4] |
| Vascular Dementia | Rodent | Not specified | Not specified | Amelioration of cognitive deficits; Controlled oxidative stress; Curtailed cytochrome-c release | [9] |
| Aging-related Cognitive Decline | Mouse (C57BL/6) | 5 mg/kg, intravenous (every other day) | 6 weeks | Improved spatial learning and memory | [11] |
| LPS-induced Neuroinflammation | Mouse (C57) | 50 mg/kg & 100 mg/kg, intraperitoneal | 7 days | Suppressed neuroinflammation | [10] |
Experimental Protocol: Focal Cerebral Ischemia (MCAO Model)
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., chloral (B1216628) hydrate).
-
Surgical Procedure (MCAO):
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After the desired period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer the solution intraperitoneally to the treatment group immediately following the MCAO procedure.[6] The control group receives the vehicle alone.
-
-
Outcome Assessment:
-
Histopathology: After a set period (e.g., 24 hours), euthanize the animals and perfuse the brains.[6] Process the brain tissue for histological staining (e.g., H&E) to assess neuronal damage, edema, and other pathological changes.[6]
-
Biochemical Analysis: Homogenize brain tissue to measure levels of MDA, SOD, and NRF1 using commercially available assay kits.[6]
-
Signaling Pathway: GA's Neuroprotective Mechanism in Brain Injury
Caption: GA inhibits HMGB1, reducing neuroinflammation in traumatic brain injury.
II. Hepatoprotective Effects of this compound
This compound is well-documented for its hepatoprotective properties and is used clinically in some countries for chronic liver diseases.[3][12]
A. Liver Fibrosis
In a rat model of liver fibrosis induced by carbon tetrachloride (CCl4), this compound treatment significantly ameliorated pathological changes in the liver and reduced the area of Sirius red staining, indicating a decrease in collagen deposition.[2] GA was found to inhibit hepatocyte apoptosis, as evidenced by a reduction in TUNEL-positive cells and cleaved caspase-3 expression.[2] Furthermore, GA treatment downregulated the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, and subsequently reduced the expression of fibrotic-related factors such as α-SMA, CTGF, MMP2, MMP9, and collagen types I and III.[2]
B. Non-alcoholic Fatty Liver Disease (NAFLD)
In a high-fat diet (HFD)-induced mouse model of NAFLD, this compound treatment significantly reduced relative liver weight, serum levels of ALT and AST, serum lipids, blood glucose, and insulin (B600854).[13] The mechanisms underlying these effects include:
-
Reduced Lipogenesis: Downregulation of SREBP-1c, FAS, and SCD1 expression.[13]
-
Increased Fatty Acid β-oxidation: Upregulation of PPARα, CPT1α, and ACADS.[13]
-
Promoted Triglyceride Metabolism: Induction of LPL activity.[13]
-
Reduced Gluconeogenesis: Repression of PEPCK and G6Pase.[13]
-
Increased Insulin Sensitivity: Upregulation of IRS-1 and IRS-2 phosphorylation.[13]
In a methionine- and choline-deficient (MCD) diet-induced model of nonalcoholic steatohepatitis (NASH), GA also improved hepatic steatosis, inflammation, and fibrosis.[12]
Quantitative Data Summary: Hepatoprotection
| Disease Model | Animal Species | GA Dosage & Route | Treatment Duration | Key Outcomes | Reference |
| CCl4-induced Liver Fibrosis | Rat | Not specified | Not specified | ↓ Sirius red staining, TUNEL-positive cells, cleaved caspase-3, α-SMA, CTGF, MMP2, MMP9, Collagen I & III | [2] |
| High-Fat Diet-induced NAFLD | Mouse | Not specified | Not specified | ↓ Liver weight, ALT, AST, serum lipids, blood glucose, insulin; ↓ SREBP-1c, FAS, SCD1; ↑ PPARα, CPT1α, ACADS, LPL | [13] |
| MCD Diet-induced NASH | Mouse | 30 mg/kg, intraperitoneal | Not specified | Ameliorated hepatic steatosis, inflammation, and fibrosis | [12] |
| t-BHP-induced Liver Damage | Mouse (ICR) | Not specified (as licorice extract) | 4 days | ↓ TNF-α, IL-1β, IL-6 expression in the liver | [14][15] |
Experimental Protocol: CCl4-Induced Liver Fibrosis
-
Animal Model: Male Sprague-Dawley rats are a suitable model.[2]
-
Induction of Fibrosis: Administer a solution of CCl4 (typically mixed with olive oil) via intraperitoneal injection or oral gavage, for example, twice a week for several weeks (e.g., 8 weeks).
-
This compound Administration:
-
Dissolve this compound in an appropriate solvent.
-
Administer GA to the treatment group (e.g., daily via oral gavage) concurrently with or after the CCl4 induction period. The control group receives the vehicle.
-
-
Outcome Assessment:
-
Histology: Euthanize the animals and collect liver tissue. Perform Sirius red staining to visualize and quantify collagen deposition.
-
Immunohistochemistry/Western Blot: Analyze liver tissue for the expression of key proteins such as α-SMA, cleaved caspase-3, CTGF, and MMPs.[2]
-
RT-PCR: Quantify the mRNA expression of collagen types I and III.[2]
-
Experimental Workflow: Investigating GA in NAFLD
Caption: Workflow for evaluating this compound in a high-fat diet-induced NAFLD model.
III. Anti-inflammatory Effects of this compound
The anti-inflammatory properties of this compound are central to its therapeutic effects across various disease models.
A. Systemic and Localized Inflammation
In models of systemic inflammation, such as LPS-induced endotoxemia, this compound improved survival rates in mice and reduced the production of key inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4] This effect is mediated through the inhibition of the NF-κB and IRF3 signaling pathways.[4] Similar anti-inflammatory effects have been observed in localized inflammation models, including LPS-induced mastitis in mice and TPA-induced skin inflammation.[4][16][17] In the mastitis model, GA attenuated histopathological changes, reduced neutrophil infiltration, and decreased the expression of inflammatory cytokines.[16] In skin inflammation, GA was shown to inhibit the activation of MAPK and PI3K/Akt signaling pathways, which are upstream of NF-κB.[17][18][19]
Quantitative Data Summary: Anti-inflammation
| Disease Model | Animal Species | GA Dosage & Route | Treatment Duration | Key Outcomes | Reference |
| LPS-induced Endotoxemia | Mouse | Not specified | Not specified | Improved survival; ↓ TNF-α, IL-6, IL-1β | [4] |
| LPS-induced Mastitis | Mouse | Not specified | Not specified | Attenuated histopathological changes; ↓ MPO activity, neutrophil infiltration, TNF-α, IL-1β, IL-6 | [16] |
| TPA-induced Skin Inflammation | Mouse | Topical application (dose-dependent) | Pre-treatment | ↓ Ear edema; ↓ iNOS, COX-2; ↓ p-ERK1/2, p-p38 | [17][18] |
| TNBS-induced Colitis | Rat | 20 mg/kg/day | 14 days | Improved disease activity; ↓ Macroscopic and histological damage; ↓ NF-κB p65, iNOS | [4] |
Experimental Protocol: TPA-Induced Skin Inflammation
-
Animal Model: ICR or BALB/c mice are commonly used.
-
Induction of Inflammation: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) to the surface of the mouse ear.
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO:methylene chloride).[19]
-
Apply the GA solution topically to the ear a short time (e.g., 30 minutes) before the TPA application.
-
-
Outcome Assessment:
-
Edema Measurement: After a few hours (e.g., 6 hours), measure the thickness of the ear and punch out a section to weigh as an indicator of edema.
-
Histology: Process ear tissue for H&E staining to observe inflammatory cell infiltration.
-
Western Blot/Immunohistochemistry: Analyze ear tissue for the expression and phosphorylation of proteins in the MAPK and NF-κB signaling pathways (e.g., p-ERK, p-p38, p-IκBα, p-p65).[17]
-
Signaling Pathway: GA's Anti-inflammatory Mechanism in Skin
Caption: GA blocks TPA-induced skin inflammation via MAPK/PI3K/Akt and NF-κB pathways.
IV. Effects of this compound in Metabolic Disease Models
This compound has been investigated for its potential therapeutic benefits in diabetes and its complications.
A. Diabetes and Insulin Resistance
In a streptozotocin (B1681764) (STZ)-induced type 1 diabetic rat model, this compound treatment for eight weeks did not significantly alter blood glucose levels or body weight, but it did attenuate the inflammatory response in the sciatic nerve.[20] This was evidenced by a reduction in the expression of Tnfα, Il1b, and Il6.[20] GA also inhibited the expression of HMGB1 in the sciatic nerve of these diabetic rats.[20] In genetically diabetic KK-Ay mice, a model of non-insulin-dependent diabetes, long-term treatment with this compound improved tolerance to oral glucose loading and lowered blood insulin levels.[21] Studies have also shown that GA can improve insulin sensitivity in diabetic rodents, as indicated by a reduction in the HOMA-IR index and an increase in HOMA-β and QUICKI indices.[22]
B. Diabetic Complications
-
Diabetic Nephropathy: In db/db mice, a model of type 2 diabetes, intraperitoneal injection of this compound (15 mg/kg) for eight weeks attenuated renal histopathology and reduced albumin/creatinine levels.[23] These protective effects were associated with the activation of the AMPK/SIRT1/PGC-1α signaling pathway.[23]
-
Atherosclerosis in Diabetes: In a rat model of diabetic atherosclerosis, this compound treatment dose-dependently decreased body weight, blood glucose, and lipid levels (TC, TG, LDL-C).[24] It also reduced the intimal thickness of the carotid artery and plaque formation.[24]
Quantitative Data Summary: Metabolic Diseases
| Disease Model | Animal Species | GA Dosage & Route | Treatment Duration | Key Outcomes | Reference |
| STZ-induced Type 1 Diabetes | Rat | Not specified | 8 weeks | ↓ Tnfα, Il1b, Il6, and HMGB1 in sciatic nerve | [20] |
| Genetically Diabetic KK-Ay Mice | Mouse | 4.1 g/kg in diet | 7 weeks | ↓ Blood glucose; Improved glucose tolerance; ↓ Blood insulin | [21] |
| Diabetic Nephropathy (db/db mice) | Mouse | 15 mg/kg, intraperitoneal | 8 weeks | ↓ Albumin/creatinine ratio; Attenuated renal histopathology; ↑ p-AMPKα, SIRT1, PGC-1α | [23] |
| Diabetic Atherosclerosis | Rat | 50 mg/kg & 150 mg/kg | Not specified | ↓ Blood glucose, TC, TG, LDL-C; ↓ Carotid intimal thickness and plaque formation | [24] |
Experimental Protocol: STZ-Induced Diabetes
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Diabetes:
-
Fast the animals overnight.
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate (B86180) buffer (pH 4.5). A typical dose for rats is 60 mg/kg.[20]
-
Confirm diabetes by measuring blood glucose levels from the tail vein after a few days; levels ≥ 16.7 mmol/L are considered diabetic.[20]
-
-
This compound Administration:
-
Begin GA treatment after the confirmation of diabetes.
-
Administer GA daily via a chosen route (e.g., oral gavage, intraperitoneal injection) for the duration of the study.
-
-
Outcome Assessment:
-
Metabolic Parameters: Monitor blood glucose and body weight regularly.
-
Tissue Analysis: At the end of the study, collect relevant tissues (e.g., sciatic nerve, kidney, aorta) for analysis of inflammatory markers (e.g., cytokines via RT-PCR or Western blot), signaling pathway components, and histopathological changes.[20]
-
V. Antiviral Activity of this compound
This compound has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses in various in vitro and in vivo models.[5][25]
A. Influenza Virus
In mice infected with H1N1 influenza virus, a combination of this compound (50 mg/kg/day) and ribavirin (B1680618) (40 mg/kg/day) provided 100% protection and significantly inhibited lung consolidation.[26][27] Another study showed that GA (10 mg/kg) in combination with glutamyl-tryptophan produced significant antiviral effects against influenza A (H3N2) in mice, alleviating lung edema and inflammatory cell infiltration.[26][27]
B. Other Viruses
This compound has also shown inhibitory effects against Epstein-Barr virus (EBV) replication in a dose-dependent manner.[26] Furthermore, its derivatives have been shown to reduce viral activity and mortality in animal models of Herpes Simplex Virus (HSV) encephalitis.[28]
Quantitative Data Summary: Antiviral Activity
| Virus Model | Animal Species | GA Dosage & Route | Treatment Duration | Key Outcomes | Reference |
| Influenza A (H1N1) | Mouse | 50 mg/kg/day (with ribavirin) | Not specified | 100% protection; Inhibited lung consolidation | [26][27] |
| Influenza A (H3N2) | Mouse | 10 mg/kg (with glutamyl-tryptophan) | Not specified | Alleviated lung edema and inflammatory cell infiltration | [26][27] |
| Herpes Simplex Virus (HSV) Encephalitis | Animal (not specified) | Not specified | Not specified | Reduced viral activity and mortality | [28] |
Experimental Protocol: Influenza Virus Infection Model
-
Animal Model: BALB/c mice are frequently used for influenza studies.
-
Virus Infection:
-
Anesthetize the mice lightly.
-
Inoculate the mice intranasally with a specific strain of influenza virus (e.g., H1N1) at a predetermined lethal or sub-lethal dose.
-
-
This compound Administration:
-
Begin GA treatment shortly before or after virus inoculation.
-
Administer GA daily via a suitable route (e.g., oral gavage, intraperitoneal injection). Treatment may be standalone or in combination with other antiviral agents like ribavirin.[26]
-
-
Outcome Assessment:
-
Survival and Morbidity: Monitor the mice daily for survival, weight loss, and other clinical signs of illness.
-
Lung Pathology: At specific time points post-infection, euthanize a subset of mice and collect lung tissue for histological analysis to assess inflammation and consolidation.
-
Viral Titer: Homogenize lung tissue to determine the viral load using methods like plaque assays or RT-qPCR.
-
Conclusion
This compound consistently demonstrates significant therapeutic potential across a wide range of animal models of disease. Its multifaceted mechanisms of action, primarily centered on the inhibition of inflammation and oxidative stress, make it a compelling candidate for further investigation and development. The protocols and data summarized in this document provide a foundational resource for researchers aiming to explore the applications of this compound in preclinical settings. Future studies should focus on optimizing dosing regimens, further elucidating its molecular targets, and translating these promising preclinical findings into clinical applications.
References
- 1. The therapeutic potential of this compound and its metabolites in neurodegenerative diseases: Evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits apoptosis and fibrosis in carbon-tetrachloride-induced rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. The Neuroprotective Effect of this compound on an Experimental Model of Focal Cerebral Ischemia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound renders robust neuroprotection in rodent model of vascular dementia by controlling oxidative stress and curtailing cytochrome-c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppressive effect of this compound against lipopolysaccharideinduced neuroinflammation and cognitive impairment in C57 mice via toll-like receptor 4 signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 11. This compound Improves Cognitive Levels of Aging Mice by Regulating T/B Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycyrrhizin Alleviates Nonalcoholic Steatohepatitis via Modulating Bile Acids and Meta-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of this compound against non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory activities of licorice extract and its active compounds, this compound, liquiritin and liquiritigenin, in BV2 cells and mice liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycyrrhizin inhibits the inflammatory response in mouse mammary epithelial cells and a mouse mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. This compound promotes sciatic nerves recovery in type 1 diabetic rats and protects Schwann cells from high glucose-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Diabetic Mechanisms of this compound and Its Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 23. This compound Prevents Diabetic Nephropathy by Activating AMPK/SIRT1/PGC-1α Signaling in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gycyrrhizic acid alleviates atherosclerotic lesions in rats with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Broad Antiviral Spectrum of this compound for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 27. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Review of the Antiviral Activities of this compound, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glycyrrhizic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of various derivatives of Glycyrrhizic acid (GL), a bioactive triterpene glycoside from licorice root.[1][2][3] The protocols outlined below cover key synthetic modifications, including the formation of amides and esters, aimed at enhancing the pharmacological properties of the parent compound.
Synthesis of this compound Amide Derivatives
Amide derivatives of this compound are commonly synthesized through a condensation reaction with various amino acids or their esters.[1] These modifications can significantly alter the biological activity of the parent molecule, leading to derivatives with potent antiviral and anti-inflammatory properties.[1][4] The general approach involves the activation of the carboxylic acid groups of this compound followed by reaction with an amine.
General Workflow for Amide Synthesis
Caption: General workflow for the synthesis of this compound amide derivatives.
Experimental Protocol: Synthesis of GL-Amino Acid Conjugates
This protocol is based on the activated ester method using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt).[1][5]
Materials:
-
This compound (GL)
-
N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt)
-
Desired amino acid ester hydrochloride
-
Triethylamine (Et3N) or N,N'-diisopropylethylamine (DIPEA)
-
Anhydrous solvent: Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0°C in an ice bath.
-
Add the coupling additive, HOBt or HOSu (1.1 equivalents), to the solution.[1]
-
Add the coupling reagent, DCC or EDCI (1.1 equivalents), to the reaction mixture and stir for 30 minutes at 0°C.[1]
-
In a separate flask, suspend the amino acid ester hydrochloride (1.2 equivalents) in the same anhydrous solvent and add the base, Et3N or DIPEA (1.2 equivalents), at 0°C. Stir for 15 minutes.
-
Add the amino acid ester solution to the activated this compound solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound amide derivative.
Synthesis of this compound Ester Derivatives
Esterification of the hydroxyl groups on the glucuronic acid moieties of this compound can be achieved using various acid chlorides or anhydrides.[6] These derivatives have been investigated for their antiviral activities.[6]
Experimental Protocol: Synthesis of Penta-O-4-methoxycinnamate Ester of 18α-Glycyrrhizic Acid
This protocol describes the esterification of 18α-glycyrrhizic acid with 4-methoxycinnamoyl chloride.[6]
Materials:
-
18α-Glycyrrhizic acid (18α-GA)
-
Dry Pyridine (B92270) (Py)
-
Tributylamine (B1682462) (Bu3N)
-
4 Å molecular sieves
-
4-methoxycinnamoyl chloride
-
Dichloroethane
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Prepare a solution of 18α-Glycyrrhizic acid (0.6 mmol) in a mixture of dry pyridine (5 ml) and tributylamine (5 ml).[6]
-
Add 4 g of 4 Å molecular sieves and stir the mixture for 30 minutes.[6]
-
Cool the mixture in an ice bath.[6]
-
Add a solution of 4-methoxycinnamoyl chloride (8 mmol) in dichloroethane (5 ml).[6]
-
Stir the reaction mixture for 2 hours at 20–22°C and then for 12 hours at 60–70°C.[6]
-
Cool the mixture and dilute with cold water (80 ml).[6]
-
Acidify the mixture with 5% hydrochloric acid to a pH of 4.[6]
-
Extract the aqueous solution with dichloromethane (2 x 50 ml portions).[6]
-
Wash the combined organic extracts with 5% hydrochloric acid and then with water.[6]
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent to yield the crude product.[6]
-
Further purification can be achieved by recrystallization or column chromatography.
Enzymatic Synthesis of this compound Glucosides
Enzymatic synthesis offers a regioselective and stereoselective method for glycosylation, which can improve the water solubility and bioavailability of this compound derivatives.[7]
Experimental Protocol: Enzymatic Glucosylation using Bs-YjiC
This protocol utilizes a flexible UDP-glycosyltransferase from Bacillus subtilis (Bs-YjiC) to synthesize glucosides of this compound.[7]
Materials:
-
This compound (GL)
-
UDP-glucose
-
Bs-YjiC enzyme
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing this compound (as substrate), UDP-glucose (as sugar donor), and the Bs-YjiC enzyme in Tris-HCl buffer.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified period (e.g., 12-24 hours).
-
Terminate the reaction by adding an organic solvent, such as ethyl acetate.
-
Extract the products with ethyl acetate.
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) and characterize them using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Derivative Type | Specific Derivative | Synthesis Method | Yield (%) | Reference |
| Ester | Penta-O-4-methoxycinnamate of 18α-GA | Acid Chloride Esterification | Not specified | [6] |
| Ester | Di-O-nicotinate of 18α-GA | Not specified in detail | 60.7 | [6] |
| Amide | GL-D-Trp ethyl ester | Activated Ester (HOBt/DCC) | Not specified | [5] |
| Amide | GL-D-Phe methyl ester | Activated Ester (HOSu/DCC) | Not specified | [5] |
| Glucoside | GA monoglucosides | Enzymatic (Bs-YjiC) | Not specified | [7] |
| Derivative | Biological Activity | Cell Line / Model | Quantitative Metric | Reference |
| GL-D-Trp ethyl ester | Anti-influenza A/H3N2, A/H5N1, B | MDCK cells | SI > 10-29 | [1][5] |
| GA monoglucosides | Antiproliferative | HepG2 cells | IC50: 7.2 - 37.3 µM | [7] |
| 3-O-cinnamic ester GLA | Antiproliferative | HeLa cells | 44.8% cell growth inhibition | [8] |
SI = Selectivity Index; IC50 = half maximal inhibitory concentration
Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives exert their biological effects, particularly their anti-inflammatory actions, by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are significant targets.[9][10]
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by Glycyrrhizin derivatives.
Glycyrrhizin and its derivatives can inhibit the phosphorylation of IκBα, preventing its degradation.[10][11] This keeps NF-κB sequestered in the cytoplasm in an inactive state, thereby reducing the transcription of pro-inflammatory genes.[9][10]
References
- 1. Synthesis, Antiviral, and Antibacterial Activity of the this compound and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound as a route to new bioactive compounds for medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antiviral, and Antibacterial Activity of the this compound and Glycyrrhetinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of novel this compound conjugates with D-amino acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 18α-glycyrrhizic acid and its esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. espublisher.com [espublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Pharmacological Potential of this compound: From Therapeutic Applications to Trends in Nanomedicine | MDPI [mdpi.com]
Application Notes: Glycyrrhizic Acid as a Tool in Virology Research
Introduction
Glycyrrhizic acid (GA), a triterpenoid (B12794562) saponin (B1150181) extracted from the roots of licorice (Glycyrrhiza species), is a well-documented bioactive compound with a broad spectrum of pharmacological properties, including anti-inflammatory, immunomodulatory, and hepatoprotective effects.[1][2][3] In the field of virology, this compound has garnered significant attention as a broad-spectrum antiviral agent, demonstrating inhibitory activity against a diverse range of DNA and RNA viruses.[1][2][4][5] Its multifaceted mechanism of action, which involves both direct effects on viral particles and replication cycles and modulation of host cell signaling pathways, makes it a valuable tool for virological research and a potential candidate for therapeutic development.[4][6][7]
These application notes provide an overview of the antiviral properties of this compound, summarize its quantitative efficacy, detail key signaling pathways it modulates, and offer standardized protocols for its investigation in a research setting.
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through several distinct mechanisms, targeting different stages of the viral life cycle and modulating the host's immune response.
-
Inhibition of Viral Entry and Penetration: GA has been shown to interfere with the initial stages of viral infection. It can inhibit viral adsorption to host cells and subsequent penetration into the cytoplasm.[6][8] This mechanism is particularly noted in studies against SARS-associated coronavirus (SARS-CoV) and Porcine Epidemic Diarrhea Virus (PEDV).[2][6][8]
-
Inhibition of Viral Replication: GA can disrupt the replication of viral genetic material. For viruses like Epstein-Barr virus (EBV) and SARS-CoV, GA has been observed to inhibit the replication of viral DNA or RNA.[2][6][9] This can occur through various means, including the inhibition of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, or by affecting viral polymerase activity.[4][6]
-
Direct Inactivation of Virus Particles: Some studies report that GA can directly inactivate virus particles, rendering them non-infectious.[4][5][6] This effect has been observed against Herpes Simplex Virus (HSV), where the interaction is irreversible.[4][5]
-
Immunomodulation and Anti-inflammatory Effects: A significant component of GA's utility is its ability to modulate the host's immune and inflammatory responses to viral infection. It achieves this primarily by inhibiting the release and activity of High Mobility Group Box 1 (HMGB1), a key pro-inflammatory cytokine.[10][11][12] By suppressing HMGB1-mediated inflammatory cascades, GA can mitigate the excessive inflammation and cytokine storms associated with severe viral illnesses.[6][13][14]
Key Signaling Pathways Modulated by this compound
This compound's antiviral and anti-inflammatory effects are closely linked to its ability to interfere with critical host cell signaling pathways.
2.1 Inhibition of the HMGB1/TLR4/MAPK Signaling Pathway
During viral infection, dying cells can release HMGB1, which acts as a danger signal. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs) like p38. This leads to the production of pro-inflammatory cytokines such as TNF-α and various interleukins. This compound can directly bind to HMGB1, preventing its interaction with TLR4 and thereby suppressing this entire inflammatory pathway.[1][2][3][6][11]
2.2 Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to block NF-κB activation. It can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action keeps NF-κB inactive, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes like iNOS and COX-2.[2][15][16]
2.3 Involvement of the PI3K/Akt Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation, but its dysregulation can also contribute to inflammatory responses. This compound has been shown to modulate this pathway, although the effects can be context-dependent. In some anti-inflammatory models, GA inhibits the PI3K/Akt pathway to reduce the activation of downstream targets like NF-κB.[16][17] Conversely, in neuroprotective contexts, GA can activate this pathway to inhibit apoptosis.[18] For virology research focused on inflammation, its inhibitory role is most relevant.[2][19]
Quantitative Antiviral Activity of this compound
The antiviral potency of this compound is typically quantified by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), and its toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to IC₅₀ determines the Selectivity Index (SI), a measure of the compound's therapeutic window.
| Virus | Cell Line | Assay Type | Value Type | Value | Selectivity Index (SI) | Reference |
| Epstein-Barr Virus (EBV) | Superinfected Raji cells | Viral Inhibition | IC₅₀ | 0.04 mM | 120 | [1][9][20][21] |
| Epstein-Barr Virus (EBV) | Superinfected Raji cells | Cell Growth | IC₅₀ | 4.8 mM | 120 | [1][9][20][21] |
| SARS-CoV | Vero cells | Cytopathic Effect | EC₅₀ | 365 µM (300 µg/mL) | >67 | [1][15][20] |
| SARS-CoV | Vero cells | Cytotoxicity | CC₅₀ | >20,000 µg/mL | >67 | [15] |
| Herpes Simplex Virus-1 (HSV-1) | Not Specified | Viral Replication | IC₅₀ | 0.5 mM | Not Reported | [4] |
| Zika Virus (Derivatives) | Human cell lines | Cytopathic Effect | IC₅₀ | 0.09–1.20 µM | <500 | [1][20] |
Experimental Protocols
The following section provides standardized protocols for evaluating the antiviral activity of this compound. A general workflow is presented first, followed by detailed methodologies for common assays.
4.1 General Experimental Workflow
4.2 Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells for SARS-CoV) in a 96-well plate at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a cell culture medium. Also, prepare a virus control (no compound) and a cell control (no virus, no compound).
-
Infection and Treatment: Once cells are confluent, remove the growth medium. Add 100 µL of virus suspension (at a multiplicity of infection, MOI, of ~0.01) to all wells except the cell control wells.
-
Add Compound: Immediately add 100 µL of the prepared this compound dilutions to the corresponding wells. Add 100 µL of medium to the virus control and 200 µL to the cell control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂, or until CPE is observed in 90-100% of the virus control wells.
-
Quantification:
-
Observe and score the CPE in each well under an inverted microscope.
-
Alternatively, quantify cell viability by staining with a crystal violet solution or by using a metabolic assay like MTT or MTS.
-
-
Data Analysis: Calculate the concentration of this compound that inhibits CPE by 50% (EC₅₀) using a dose-response curve.
4.3 Protocol: Plaque Reduction Neutralization Test (PRNT)
This is a gold-standard assay to quantify the inhibition of infectious virus particles.
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus-compound mixtures for 1 hour at 37°C, allowing the virus to adsorb.
-
Overlay: After adsorption, remove the inoculum and overlay the monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days, or until visible plaques form in the virus control wells.
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like 0.1% crystal violet. This will stain the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the IC₅₀ value, which is the concentration of this compound that reduces the plaque number by 50%.
4.4 Protocol: Western Blot for HMGB1 and Phospho-p38 MAPK
This protocol allows for the investigation of GA's effect on specific signaling proteins.
-
Experiment Setup: Culture cells and treat them with the virus and/or this compound for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Collect the supernatant (containing cellular proteins) after centrifugation.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-HMGB1, anti-phospho-p38 MAPK, anti-p38, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation status due to treatment with this compound.
References
- 1. Broad Antiviral Spectrum of this compound for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Antiviral Activities of this compound, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Mechanism of action of this compound in inhibition of Epstein-Barr virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting HMGB1 with this compound Protects Brain Injury after DAI via Its Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effect of Glycyrrhizin, a Direct HMGB1 Inhibitor, on Focal Cerebral Ischemia/Reperfusion-Induced Inflammation, Oxidative Stress, and Apoptosis in Rats | PLOS One [journals.plos.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound: A Natural Plant Ingredient as a Drug Candidate to Treat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antiviral, and Antibacterial Activity of the this compound and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound Inhibits Hippocampal Neuron Apoptosis by Activating the PI3K/ AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. karger.com [karger.com]
- 21. researchgate.net [researchgate.net]
Advanced Techniques for Glycyrrhizic Acid Encapsulation in Drug Delivery Systems
Application Notes & Protocols for Researchers
Glycyrrhizic acid (GA), a natural triterpenoid (B12794562) saponin (B1150181) glycoside extracted from licorice root, has garnered significant attention in the pharmaceutical field due to its broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. However, its clinical application can be limited by factors such as poor solubility and bioavailability. Encapsulation technologies offer a promising strategy to overcome these limitations, enhancing the therapeutic efficacy of this compound. This document provides detailed application notes and experimental protocols for the encapsulation of this compound using various techniques, including nanoparticles, liposomes, and hydrogels.
This compound-Based Nanoparticles (GA-NPs)
Nanoparticle-based systems are effective in improving the delivery of this compound. These systems can protect GA from degradation, control its release, and potentially target specific tissues.
Data Presentation: Physicochemical Properties of GA-NPs
| Formulation | Method | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| GA-NPs | Hydrothermal | 136.3 | -18.2 | 98.3 | Not Reported | [1] |
| GA-PLGA NPs | Emulsion-Evaporation | 144.2 | Not Reported | 68.0 | 10.0 | [2] |
| GA-PLGA NPs | Double Emulsion | ~200 | Not Reported | High | Not Reported | [3][4] |
| GA-PLGA NPs | Not Specified | 350 ± 50 | Not Reported | Not Reported | Not Reported | [5][6] |
Experimental Protocol: Hydrothermal Synthesis of GA-NPs
This protocol describes the synthesis of this compound nanoparticles using a hydrothermal method.
Materials:
-
This compound (GA) ammonium (B1175870) salt
-
Deionized water
-
Ammonium hydroxide (B78521) (NH4OH) solution (for pH adjustment)
-
Dialysis bag (MWCO 14 kDa)
-
Centrifuge
-
Hydrothermal synthesis reactor or a sealed incubation system capable of reaching 185°C
Procedure:
-
Preparation of GA Solution: Dissolve this compound in deionized water to a final concentration of 10 mg/mL.
-
pH Adjustment: Adjust the pH of the GA solution to 9.0 using ammonium hydroxide solution.
-
Hydrothermal Reaction: Transfer the solution to a hydrothermal synthesis reactor and incubate at 185°C for 6 hours.
-
Centrifugation: After the reaction, cool the solution to room temperature and centrifuge at 10,000 rpm for 10 minutes to collect the nanoparticles.
-
Purification: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Transfer the suspension to a dialysis bag and dialyze against deionized water for 12 hours, changing the water every 2 hours to remove any unreacted GA and impurities.
-
Lyophilization (Optional): For long-term storage, the purified GA-NP suspension can be freeze-dried to obtain a powder.
Experimental Workflow: Hydrothermal Synthesis of GA-NPs
This compound-Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can improve the solubility and stability of GA.
Data Presentation: Characteristics of GA-Liposomes
| Formulation | Method | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| GA-Liposomes | Ultrasonic-Film Dispersion | ~50 | -28.9 | ~90 | [7] |
Experimental Protocol: Preparation of GA-Liposomes by Film Dispersion
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication.
Materials:
-
This compound (GA)
-
Lecithin (B1663433) (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve a specific molar ratio of lecithin and cholesterol (e.g., 1:1) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
A thin, uniform lipid film will form on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. The duration and power of sonication will influence the final particle size.
-
-
Purification and Sterilization:
-
To remove unencapsulated GA, the liposome (B1194612) suspension can be centrifuged or passed through a size-exclusion chromatography column.
-
For sterile applications, filter the final liposomal formulation through a 0.22 µm syringe filter.
-
This compound-Based Hydrogels
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. GA can be incorporated into hydrogels for controlled and sustained release.
Data Presentation: Properties of GA-Hydrogels
| Formulation | Method | Key Properties | Application | Reference |
| GA-Alginate Hydrogel | Internal Gelation | Controlled gelling time (<10 min) | Tissue Engineering | |
| Gelatin/GA Double-Network Hydrogel | Physical & Chemical Crosslinking | High freeze resistance, improved tensile strength | Not Specified | [8] |
| GelMA/Lip@GA@AS Hydrogel | Photocrosslinking | Stable drug release, good biocompatibility, angiogenic promoting | Wound Dressing | [9][10] |
| Chitosan/GA Hydrogel | Covalent Crosslinking | pH-dependent swelling, controlled release of gallic acid | Transdermal Drug Delivery | [11] |
Experimental Protocol: Preparation of GA-Alginate Double Network Hydrogel
This protocol describes a general method for preparing a this compound-alginate double network hydrogel.
Materials:
-
This compound (GA)
-
Sodium alginate
-
Calcium carbonate (CaCO3), nano-sized
-
Deionized water
-
Cross-linking agent (e.g., for a second network, if applicable)
-
Initiator (e.g., for a second network, if applicable)
Procedure:
-
Preparation of the First Network (GA-Alginate):
-
Dissolve sodium alginate in deionized water to form a homogeneous solution.
-
Disperse nano-sized calcium carbonate into the alginate solution.
-
Add this compound to the mixture. The acidic nature of GA will induce the release of Ca2+ ions from CaCO3, leading to the cross-linking of alginate chains and the formation of the first hydrogel network. The gelling time can be controlled by adjusting the concentrations of GA and CaCO3.
-
-
Formation of the Second Network (Optional - for Double Network):
-
The first network hydrogel can be swollen in a solution containing a monomer for the second network (e.g., acrylamide), a cross-linking agent (e.g., N,N'-methylenebisacrylamide), and a polymerization initiator (e.g., potassium persulfate).
-
Initiate the polymerization of the second network, for example, by heating or UV irradiation, to form the interpenetrating double network hydrogel.[12]
-
-
Washing and Equilibration:
-
Wash the prepared hydrogel thoroughly with deionized water to remove any unreacted reagents.
-
Equilibrate the hydrogel in a suitable buffer before use.
-
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for designing effective drug delivery systems.
Anti-Inflammatory Signaling Pathway
This compound inhibits inflammation primarily by suppressing the NF-κB and MAPK signaling pathways and activating the PI3K/Akt pathway.
Antiviral Signaling Pathway
This compound has demonstrated antiviral activity against a range of viruses by interfering with viral entry, replication, and assembly.
Anticancer Signaling Pathway
This compound exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis through the modulation of key signaling pathways.
These application notes and protocols provide a comprehensive guide for researchers and scientists in the field of drug delivery to effectively encapsulate this compound, thereby enhancing its therapeutic potential. The provided data and methodologies can serve as a foundation for further research and development of novel GA-based drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. publish.kne-publishing.com [publish.kne-publishing.com]
- 6. Effect of Loaded this compound on PLGA Nano-particle on Treatment of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Injectable Hydrogel With this compound and Asiaticoside‐Loaded Liposomes for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Injectable Hydrogel With this compound and Asiaticoside-Loaded Liposomes for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chitosan/glycyrrhizic acid hydrogel: Preparation, characterization, and its potential for controlled release of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Properties of Double Network Hydrogel with High Compressive Strength - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycyrrhizic Acid in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhizic acid (GA), a major active triterpenoid (B12794562) saponin (B1150181) isolated from the root of licorice (Glycyrrhiza glabra), has garnered significant attention in immunological research due to its potent anti-inflammatory, antiviral, and immunomodulatory properties. These effects are attributed to its ability to modulate key signaling pathways and cellular responses involved in immunity. This document provides detailed application notes and experimental protocols for utilizing this compound in immunological studies, aimed at facilitating research and drug development.
Mechanism of Action
This compound exerts its immunological effects through a multi-targeted approach. A primary mechanism is the direct inhibition of High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) molecule that plays a critical role in the inflammatory response. By binding to HMGB1, GA prevents its interaction with receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby attenuating downstream inflammatory signaling.
Furthermore, GA has been shown to modulate several key signaling pathways central to the immune response, including:
-
NF-κB Signaling Pathway: GA inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression, by preventing the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of p65.[1][2]
-
MAPK Signaling Pathway: GA can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, which are involved in the production of pro-inflammatory cytokines.[1][2]
-
PI3K/Akt Signaling Pathway: GA has been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is implicated in inflammatory processes.[1][2]
-
Inflammasome Activation: GA can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on the production of key inflammatory mediators in various in vitro and in vivo models.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | GA Concentration (µM) | % Inhibition | Reference |
| PGE₂ | 303 | 27.18% | [5] |
| 606 | 47.49% | [5] | |
| 909 | 66.90% | [5] | |
| TNF-α | 303 | 57.01% | [5] |
| 606 | 69.02% | [5] | |
| 909 | 69.58% | [5] | |
| IL-6 | 303 | 20.79% | [5] |
| 606 | 23.92% | [5] | |
| 909 | 36.66% | [5] |
Table 2: In Vivo Effects of this compound in a TPA-Induced Mouse Ear Edema Model
| Parameter | GA Concentration (mM) | Effect | Reference |
| Ear Weight Increase | 50, 100, 150, 200 | Dose-dependent reduction | [1] |
| iNOS Expression | 200 | Marked inhibition | [1] |
| COX-2 Expression | 200 | Marked inhibition | [1] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (GA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and PGE₂
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of GA (e.g., 303, 606, 909 µM) for 1 hour.
-
Include a vehicle control (medium only) and a positive control (LPS only).
-
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions. Measure absorbance at 540 nm.[5]
-
Cytokine and PGE₂ Measurement: Quantify the levels of TNF-α, IL-6, and PGE₂ in the supernatants using specific ELISA kits following the manufacturer's protocols.[5]
-
-
Data Analysis: Calculate the percentage inhibition of each mediator by GA compared to the LPS-only control.
Protocol 2: In Vivo TPA-Induced Skin Inflammation Mouse Model
This protocol describes the induction of acute skin inflammation in mice using 12-O-tetradecanoylphorbol-13-acetate (TPA) and the evaluation of the anti-inflammatory effects of topically applied this compound.
Materials:
-
Female BALB/c mice (4-5 weeks old)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound (GA)
-
Acetone (vehicle)
-
6 mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the mice into groups (n=3-5 per group):
-
Vehicle control (Acetone)
-
TPA only
-
TPA + GA (different concentrations, e.g., 50, 100, 150, 200 mM)
-
-
Treatment:
-
Topically apply 30 µL of GA solution (dissolved in acetone) to both ears of the mice.
-
After 15 minutes, topically apply 30 µL of TPA solution (25 µg/mL in acetone) to the same areas.
-
-
Edema Measurement: After 6 hours, euthanize the mice and take a 6 mm punch biopsy from each ear. Weigh the ear punches to determine the extent of edema.[1]
-
Histological Analysis (Optional): Fix ear tissue in 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
Immunohistochemistry (Optional): Perform immunohistochemical staining on tissue sections to analyze the expression of inflammatory markers like iNOS and COX-2.[1]
-
Data Analysis: Compare the ear punch weights between the different treatment groups.
Mandatory Visualization
In Vitro Anti-inflammatory Assay Workflow
Inhibitory Mechanisms of this compound
Conclusion
This compound presents a valuable tool for immunological research, offering a natural compound with well-documented anti-inflammatory and immunomodulatory activities. The protocols and data provided herein serve as a starting point for investigators seeking to explore the therapeutic potential of this compound in various immunological contexts. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Glycyrrhizin mitigates acute lung injury by inhibiting the NLRP3 inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome Pharmacological Inhibitors in Glycyrrhiza for NLRP3-Driven Diseases Treatment: Extinguishing the Fire of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Glycyrrhizic Acid in Liver Function and Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhizic acid (GA), a major active triterpene glycoside from the root of the licorice plant (Glycyrrhiza glabra), has been extensively utilized in traditional medicine and is now a subject of intense scientific scrutiny for its therapeutic potential in liver diseases.[1][2] In countries like China and Japan, GA and its derivatives have been developed into hepatoprotective drugs and are used clinically to treat chronic hepatitis and other liver ailments.[1] These application notes provide a comprehensive overview of the scientific basis for using this compound in liver studies, complete with detailed experimental protocols and a summary of its mechanisms of action. The pharmacological activities of GA are multifaceted, encompassing anti-inflammatory, antiviral, antioxidant, and anti-apoptotic effects, making it a promising agent for mitigating various forms of liver injury.[1][3]
Mechanisms of Hepatoprotective Action
This compound exerts its protective effects on the liver through multiple molecular pathways. Its principal mechanisms include the inhibition of hepatic apoptosis and necrosis, regulation of inflammatory responses, antiviral activity, and modulation of oxidative stress.[1][4]
-
Anti-inflammatory and Immune Regulation: GA is known to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][5] This is partly achieved by inhibiting signaling pathways like the Toll-like receptor (TLR)/NF-κB pathway, which is crucial in the inflammatory cascade associated with liver damage.[6]
-
Antioxidant Effects: GA combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[7] This pathway upregulates the expression of antioxidant enzymes, which protect hepatocytes from damage induced by reactive oxygen species (ROS).[5]
-
Anti-apoptotic and Anti-fibrotic Activity: GA has been shown to inhibit hepatocyte apoptosis, a key process in the progression of liver disease.[8] It can down-regulate the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver. By interfering with pathways like the TGF-β1/Smad signaling cascade, GA can attenuate the development of liver fibrosis.[9]
-
Antiviral Effects: GA exhibits antiviral properties against various viruses, including hepatitis C virus (HCV), by inhibiting viral replication and modulating the host immune response.[1][4]
Data Presentation: Quantitative Summary of this compound Studies
The following tables summarize quantitative data from various in vivo and in vitro studies investigating the effects of this compound on liver function and disease models.
Table 1: In Vivo Studies on this compound in Animal Models of Liver Disease
| Animal Model | Species | Toxin/Inducer | This compound (GA) Dosage | Treatment Duration | Key Findings | Reference(s) |
| Acute Liver Failure | Mice | Lipopolysaccharide (LPS) / D-galactosamine (D-GalN) | Gavage with different doses | 3 days prior to induction | Reduced serum ALT, AST, and TBIL; Decreased inflammatory cell infiltration. | [10] |
| Hepatic Ischemia-Reperfusion Injury | Rats | Surgical Ischemia-Reperfusion | 100 mg/kg and 200 mg/kg | Not specified | Lowered AST, ALT, ET-1, TNF-α, IL-1β, IL-6; Increased SOD and GSH-Px activities; Activated Nrf2/HO-1 pathway. | [7] |
| Liver Fibrosis | Rats | Carbon tetrachloride (CCl₄) | Not specified | Not specified | Ameliorated liver fibrosis; Inhibited hepatocyte apoptosis and HSC activation. | [8] |
| Cholestatic Liver Injury | Mice | Lithocholic acid (LCA) | 50 mg/kg (as Glycyrrhetinic Acid) | 3 days prior and during LCA administration | Reversed liver necrosis; Decreased plasma ALT, ALP, total bile acids, and total bilirubin; Inhibited TLR2/NF-κB pathway. | [6] |
| Diabetic Hepatopathy | Rats | Streptozotocin (STZ) | 300 and 600 mg/kg (as G. glabra extract) | Not specified | Reduced ALT and AST; Improved liver morphology; Downregulated TNF-α and IL-6. | [5] |
ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase; TBIL: Total Bilirubin; ET-1: Endothelin-1; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; HSC: Hepatic Stellate Cell; ALP: Alkaline Phosphatase; TLR: Toll-like Receptor; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells.
Table 2: In Vitro Studies on this compound in Liver Cell Models
| Cell Line | Inducing Agent | This compound (GA) Concentration | Incubation Time | Key Findings | Reference(s) |
| HepG2 | D-galactosamine | 50, 100, 150, 200 µg/ml (as G. glabra extract) | 24 hours | Demonstrated significant hepatoprotective activity. | [11] |
| L02 Hepatocytes | TNF-α, LPS, and D-galactosamine | Not specified | Not specified | Decreased LDH, Fe²⁺, MDA, and ROS levels; Increased GSH; Decreased HMGB1 expression and increased NRF2, HO-1, and GPX4 expression. | [10] |
| Rat Hepatocytes | Anti-liver cell membrane antibody | Not specified | Not specified | Suppressed the release of transaminases by inhibiting phospholipase A2 activity. | [12] |
| Hepatic Stellate Cells | Not applicable | Not specified | Not specified | 18β-glycyrrhetinic acid (a metabolite) induced apoptosis in activated HSCs to decrease hepatic fibrosis. | [13][14] |
LDH: Lactate (B86563) Dehydrogenase; MDA: Malondialdehyde; ROS: Reactive Oxygen Species; GSH: Glutathione; HMGB1: High Mobility Group Box 1; NRF2: Nuclear factor erythroid 2-related factor 2; HO-1: Heme oxygenase-1; GPX4: Glutathione Peroxidase 4.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The diagrams below illustrate the key signaling pathways through which this compound exerts its hepatoprotective effects.
Experimental Workflow Diagrams
The following diagrams outline the workflows for common experimental models used to study the effects of this compound on liver disease.
Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats
This protocol describes a common method to induce liver fibrosis in rats to test the anti-fibrotic potential of compounds like this compound.[8]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil (or other suitable vehicle)
-
This compound (or test compound)
-
Saline or appropriate vehicle for GA
-
Standard animal housing and care facilities
-
Syringes and needles for injection
-
Equipment for blood collection and tissue harvesting
-
Centrifuge for serum separation
Procedure:
-
Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Grouping: Randomly divide the animals into at least three groups (n=8-10 per group):
-
Control Group: Receives vehicle (e.g., olive oil) and GA vehicle injections.
-
CCl₄ Model Group: Receives CCl₄ injections and GA vehicle.
-
GA Treatment Group: Receives CCl₄ injections and GA treatment.
-
-
Fibrosis Induction: Prepare a 40-50% (v/v) solution of CCl₄ in olive oil. Administer the CCl₄ solution via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight, twice a week.[1][4] The duration of induction typically ranges from 4 to 12 weeks to establish significant fibrosis.[3][15]
-
This compound Treatment: Dissolve GA in a suitable vehicle (e.g., saline). Administer GA to the treatment group, typically via i.p. injection or oral gavage, at a predetermined dose. Treatment can be initiated before, during, or after the CCl₄ induction period, depending on the study's objective (prophylactic vs. therapeutic).
-
Monitoring: Monitor the body weight and general health of the animals throughout the experiment.
-
Sample Collection: At the end of the experimental period (e.g., 8 weeks), fast the animals overnight. Anesthetize the rats and collect blood via cardiac puncture. Perfuse the liver with ice-cold saline and then excise it.
-
Biochemical Analysis: Allow the blood to clot and centrifuge to separate the serum. Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits as markers of liver injury.[10][16]
-
Histopathological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin. Embed the tissue in paraffin, section it, and perform staining with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition to assess the degree of fibrosis.
-
Molecular Analysis: Snap-freeze other portions of the liver in liquid nitrogen and store at -80°C for subsequent Western blot (e.g., for α-SMA, TGF-β1) or qRT-PCR (e.g., for collagen type I and III) analysis.
Protocol 2: In Vitro Hepatoprotective Assay Using HepG2 Cells
This protocol outlines a method to assess the ability of this compound to protect liver cells from toxin-induced injury in vitro.[11]
Materials:
-
Human hepatoma cell line (HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin (B12071052) solution
-
Hepatotoxin (e.g., CCl₄, D-galactosamine, acetaminophen)
-
This compound
-
96-well cell culture plates
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS reagent
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Culture: Culture HepG2 cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 1 x 10⁴ to 3 x 10⁴ cells per well. Allow the cells to adhere for 24 hours.
-
Pre-treatment: After 24 hours, remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Include a "vehicle control" group without GA. Incubate for a pre-treatment period (e.g., 2, 12, or 24 hours).
-
Induction of Toxicity: Remove the GA-containing medium and add fresh medium containing a predetermined toxic concentration of the hepatotoxin (e.g., 10 mM D-galactosamine or 40 mM CCl₄).[8][17] Include the following control groups:
-
Cell Control: Cells with medium only.
-
Toxin Control: Cells with the hepatotoxin only.
-
GA Control: Cells with the highest concentration of GA only (to check for inherent toxicity).
-
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 1.5 hours for CCl₄, 24 hours for D-galactosamine).[11][17]
-
Cell Viability Assay (MTT/MTS):
-
Remove the medium from all wells.
-
Add 100 µL of fresh medium and 10-20 µL of MTT or MTS solution to each well.
-
Incubate for 2-4 hours at 37°C until a formazan (B1609692) product is formed.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each group relative to the cell control (considered 100% viable). The hepatoprotective effect is determined by the increase in viability in the GA-treated groups compared to the toxin control group.
-
(Optional) Biochemical Assays: Collect the culture supernatant before the viability assay to measure the release of enzymes like ALT, AST, and lactate dehydrogenase (LDH) as markers of cell membrane damage.
Conclusion
This compound is a well-documented hepatoprotective agent with a robust portfolio of preclinical and clinical evidence supporting its use in the treatment of liver diseases.[1] Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and fibrosis, makes it an attractive candidate for further research and development. The protocols and data provided herein serve as a valuable resource for scientists aiming to investigate and harness the therapeutic potential of this compound in the context of liver function and pathology. Further research should continue to elucidate its molecular targets and optimize its clinical application.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 3. researchgate.net [researchgate.net]
- 4. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 5. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 10. Hepatotoxicity and Ultra Structural Changes in Wistar Rats treated with Al2O3 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of a mouse model of acute liver failure induced by LPS/D-GalN [zgbjyx.cnjournals.com]
- 14. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ibbj.org [ibbj.org]
- 17. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Glycyrrhizic acid in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Glycyrrhizic Acid (GA).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound is a weak acid with inherently poor water solubility.[1][2] Its solubility is highly dependent on the pH of the aqueous solution. At acidic pH, it is practically insoluble, and precipitation can occur at a pH below 4.5.[3][4][5]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several effective methods can be employed to enhance the solubility of this compound. These include:
-
pH Adjustment: Increasing the pH of the solution.
-
Co-solvents: Using a mixture of water and a miscible organic solvent.
-
Salt Formation: Converting the acidic form to a more soluble salt.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Solid Dispersions: Dispersing GA in a polymer matrix.
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a lipid-based formulation.
Q3: How does pH affect the solubility of this compound?
As a weak acid with three pKa values (pKa1 = 2.7, pKa2 = 2.8, pKa3 = 4.7), the ionization state of this compound is directly influenced by the pH of the solution.[2] In alkaline conditions (pH > 4.5), the carboxylic acid groups deprotonate, forming a more soluble salt. The solubility of its monoammonium salt, for instance, increases rapidly above pH 4.5.[4]
Q4: Can I use co-solvents to dissolve this compound?
Yes, co-solvents can significantly improve the solubility of this compound. It is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide.[6] For aqueous applications, using a mixture of water and a biocompatible co-solvent like ethanol or propylene (B89431) glycol can be an effective strategy.[3][6]
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer.
Possible Cause: The pH of your buffer is too low.
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Adjust the pH to be above 4.5, and ideally closer to neutral (pH 7.0-7.4) for significant solubility. You can use a suitable base like sodium hydroxide (B78521) or an amine-based buffer.
-
Consider using a buffer system that maintains the desired alkaline pH. Phosphate-buffered saline (PBS) at pH 7.2 is a common choice.
Issue: The solubility enhancement with pH adjustment is insufficient for my required concentration.
Possible Cause: You have reached the intrinsic solubility limit at that pH, or you require a much higher concentration.
Troubleshooting Steps:
-
Combine pH adjustment with another solubility enhancement technique. For instance, use a co-solvent in your buffered solution.
-
Explore the use of complexing agents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a well-documented agent for this purpose.
-
Prepare a solid dispersion of this compound. This technique can dramatically increase the apparent solubility.
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative improvements in the solubility of this compound and its aglycone, Glycyrrhetinic Acid, using various techniques.
Table 1: Solubility Enhancement of Glycyrrhetinic Acid (GA) via Solid Dispersion
| Formulation | Carrier(s) | Alkalizer | Solubility (mg/mL) | Fold Increase | Reference |
| Pure Glycyrrhetinic Acid | - | - | 6.62 x 10⁻³ | - | [7] |
| GA-SD | Soluplus® | L-arginine | 37.6 | ~5680 | [7] |
Table 2: Solubility Enhancement of Glycyrrhizin (GL) via Complexation
| Formulation | Complexing Agent | Molar Ratio (GL:Agent) | Solubility Improvement | Reference |
| GL-HP-βCD NF | Hydroxypropyl-β-cyclodextrin | 1:2 | 4-fold increase | [8] |
Experimental Protocols & Workflows
Protocol 1: Preparation of Glycyrrhetinic Acid Solid Dispersion (GA-SD)
This protocol is based on the co-solvent evaporation method to prepare a solid dispersion of Glycyrrhetinic Acid with L-arginine and Soluplus®.[7][9][10]
Materials:
-
Glycyrrhetinic Acid (GA)
-
L-arginine (L-Arg)
-
Soluplus®
-
Anhydrous ethanol
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve GA in anhydrous ethanol.
-
Dissolve L-Arg in deionized water.
-
Mix the GA and L-Arg solutions and stir at room temperature.
-
Allow the mixture to stand for 30 minutes to facilitate salt formation.
-
Add Soluplus® to the mixture and stir until a homogenous solution is formed.
-
Evaporate the solvents using a rotary evaporator at 40°C.
-
Collect the resulting solid dispersion.
References
- 1. This compound nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 1405-86-3 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Nanofibers of Glycyrrhizin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex: Enhanced Solubility Profile and Anti-inflammatory Effect of Glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®—A Glycyrrhetinic Acid Solid Dispersion | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale purification of Glycyrrhizic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale purification of Glycyrrhizic acid (GA).
Troubleshooting Guide
This section addresses specific problems that may arise during the extraction, purification, and crystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for GA extraction.[1][2][3] | - Solvent Optimization: Test a range of solvents with varying polarities. Ethanol (B145695)/water mixtures (e.g., 30:70 v/v) have been shown to be effective.[1][3] For higher polarity, water is a good choice, while ethanol and methanol (B129727) can also be used.[1][3] - Ammonia (B1221849) Solution: Using dilute ammonia solutions can improve extraction efficiency.[4][5] |
| Inefficient Extraction Method: The chosen method (e.g., maceration) may not be vigorous enough for large-scale extraction.[4][6] | - Advanced Extraction Techniques: Employ methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or Soxhlet extraction to enhance efficiency.[2][4][7] MAE, for instance, can optimize extraction yield and GA percentage with specific power and time settings.[2][8] | |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or particle size can negatively impact yield.[1][2][3] | - Parameter Optimization: Systematically optimize parameters such as temperature (around 50°C has been found effective), extraction time (e.g., 60-90 minutes), and licorice powder particle size (smaller particle size, e.g., 0.15 mm, can increase yield).[1][2][3] | |
| Presence of Impurities in Final Product | Co-extraction of other compounds: Flavonoids and other saponins (B1172615) are often co-extracted with GA.[9] | - Selective Precipitation: Acidify the extract (e.g., with sulfuric or hydrochloric acid to pH 2-3) to precipitate crude GA, leaving many water-soluble impurities in the solution.[10][11] - Chromatographic Purification: Utilize techniques like column chromatography over silica (B1680970) gel or macroporous resins (e.g., AB-8) for separation.[4][12] High-speed counter-current chromatography (HSCCC) is also a highly effective method for obtaining high-purity GA.[13] |
| Ineffective Purification Steps: A single purification method may not be sufficient to achieve high purity. | - Multi-step Purification: Combine different purification techniques. For example, an initial precipitation can be followed by column chromatography and a final recrystallization step.[9][12] A combination of hydrophilic interaction solid-phase extraction (HILIC-SPE) and preparative reversed-phase liquid chromatography (prep-RPLC) has been shown to yield GA with purity higher than 99%.[9] | |
| Difficulty in Crystallization | Presence of impurities inhibiting crystal formation. | - Thorough Purification: Ensure the GA solution is of high purity before attempting crystallization. Residual solvents or co-extracted compounds can interfere with the process. |
| Inappropriate Solvent for Recrystallization: The solvent may not provide the optimal solubility curve for crystallization. | - Solvent Screening: Test different solvents for recrystallization. Propionic acid has been reported as an effective solvent for recrystallizing crude GA to obtain high-purity crystals.[14] Glacial acetic acid is another option.[15] | |
| Incorrect Crystallization Conditions: Temperature and cooling rate can significantly affect crystal formation and size. | - Controlled Cooling: Allow the saturated solution to cool slowly at room temperature over an extended period (e.g., 48-72 hours) to promote the formation of well-defined crystals.[14] | |
| Column Chromatography Issues (e.g., Poor Separation, Column Clogging) | Improper Stationary Phase Selection: The chosen resin or silica may not have the right selectivity for GA and impurities. | - Resin Screening: Test different macroporous resins to find one with optimal adsorption and desorption characteristics for GA.[12] For HILIC mode, a Click XIon column has shown excellent resolution for GA and flavonoids.[9] |
| Unoptimized Mobile Phase: The solvent system may not effectively separate GA from other compounds. | - Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For reversed-phase chromatography, a mixture of methanol, water, and acetic acid (e.g., 65:34:1 v/v/v) is often used.[13] For HILIC-SPE, factors like water content, pH, and ionic strength of the elution solvent are critical.[9] | |
| Sample Overload: Applying too much crude extract to the column can lead to poor separation and clogging. | - Determine Column Capacity: Perform loading studies to determine the optimal amount of sample that can be purified on a given column without compromising resolution. |
Frequently Asked Questions (FAQs)
Extraction
Q1: What is the most effective and environmentally friendly solvent for large-scale extraction of this compound?
Water is an environmentally friendly solvent and shows good solubility for GA.[10] However, to improve extraction efficiency, ethanol-water mixtures are often recommended. A mixture of 30:70 (v/v) ethanol to water has been identified as an optimal condition for extracting GA.[1][3] While organic solvents like methanol and ethanol are effective, water-based systems are preferable for greener processes.[1][2][3]
Q2: How can I improve the efficiency of the extraction process?
Several advanced extraction techniques can significantly improve efficiency compared to traditional maceration:
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.[2]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction yield.[7]
-
Soxhlet Extraction: A classical and effective method that uses continuous solvent cycling for thorough extraction.[7]
Optimizing parameters such as solvent composition, temperature, time, and the ratio of solvent to raw material is also crucial for maximizing yield.[10][16]
Purification
Q3: What is a common first step for purifying crude licorice extract?
A common and effective initial purification step is acid precipitation. After extraction, the pH of the aqueous extract is lowered to approximately 2-3 using an acid like sulfuric or hydrochloric acid.[10][11] This causes the this compound to precipitate out of the solution, while many more polar impurities remain dissolved.[10]
Q4: Which chromatographic methods are suitable for large-scale purification of this compound?
For large-scale purification, several chromatographic techniques are effective:
-
Macroporous Resin Adsorption Chromatography: This method is widely used for industrial-scale purification. Resins like AB-8 have shown good performance for adsorbing and then eluting GA, leading to a significant increase in purity.[12]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, reducing irreversible adsorption of the sample. It has been shown to yield high-purity GA with excellent recovery rates.[13]
-
Preparative Reversed-Phase Liquid Chromatography (Prep-RPLC): This technique is highly effective for achieving very high purity levels (e.g., >99%), especially when coupled with a preliminary enrichment step like HILIC-SPE.[9]
Q5: How can I remove flavonoids that are often co-extracted with this compound?
Hydrophilic Interaction Chromatography (HILIC) has proven effective in separating GA from flavonoids. A HILIC-based Solid Phase Extraction (HILIC-SPE) step can be optimized by adjusting the water content, pH, and ionic strength of the elution solvent to selectively retain and elute GA, while separating it from flavonoid impurities.[9]
Crystallization and Analysis
Q6: What is a reliable method for crystallizing purified this compound?
Recrystallization from an appropriate solvent is a crucial final step to obtain high-purity GA. Propionic acid has been demonstrated to be a highly effective solvent for this purpose. The process typically involves dissolving the purified GA in hot propionic acid, followed by slow cooling to allow for the formation of well-defined crystals.[14]
Q7: How is the purity of this compound typically determined?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[2][10] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water, a solvent like acetonitrile (B52724) or methanol, and an acid modifier like acetic acid.[13][17] Detection is usually performed using a UV detector at a wavelength of around 250-254 nm.[10][17][18] Thin Layer Chromatography (TLC) can also be used for qualitative analysis and monitoring the purification process.[19]
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Time | Yield/Recovery | Reference |
| Dipping | Ethanol/Water (30:70, v/v) | 50 | 60 min | 2.39 mg/g (89.7% recovery) | [1][3] |
| Microwave-Assisted Extraction (MAE) | Ethanol | Optimized | 4.53 min | 2.158% GA | [2] |
| Soxhlet Extraction | Deionized Water | Boiling | 24 h | - | [7] |
| Ultrasound-Assisted Extraction (UAE) | Optimized | 25 | 10 min | 217.7 mg/g | [2] |
| Supercritical CO2 Extraction | CO2 | Supercritical | - | 54% recovery | [7] |
Table 2: Purity of this compound After Various Purification Steps
| Purification Method | Initial Purity | Final Purity | Reference |
| Macroporous Resin (AB-8) | - | 52.3% | [12] |
| Macroporous Resin + Recrystallization | - | 76.0% | [12] |
| HILIC-SPE + Prep-RPLC | 13.67% | >99.00% | [9] |
| High-Speed Counter-Current Chromatography | - | 96.8% | [13] |
| Recrystallization from Propionic Acid | 37.3% (crude) | 83.2% | [14] |
Experimental Protocols
Protocol 1: Extraction using Ethanol/Water Mixture
-
Preparation: Grind dried licorice roots to a fine powder.
-
Extraction: Mix the licorice powder with a 30:70 (v/v) ethanol/water solution.
-
Heating and Stirring: Heat the mixture to 50°C and stir for 60 minutes.[1][3]
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Protocol 2: Purification by Acid Precipitation and Macroporous Resin Chromatography
-
Acid Precipitation:
-
Macroporous Resin Chromatography:
-
Resin Preparation: Pre-treat the AB-8 macroporous resin according to the manufacturer's instructions.
-
Sample Loading: Dissolve the precipitated GA in an appropriate solvent and adjust the pH to around 6.0.[12] Load the solution onto the prepared resin column.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the this compound from the resin using 50% ethanol.[12]
-
Concentration: Collect the eluate and evaporate the solvent to obtain the purified GA.
-
Visualizations
Caption: General workflow for large-scale purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of this compound and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ycmou.ac.in [ycmou.ac.in]
- 5. CN111100181A - Method for extracting this compound crude product from liquorice - Google Patents [patents.google.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Extraction of this compound by aqueous two-phase syst... [degruyterbrill.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of high-purity glycyrrhizin from licorice using hydrophilic interaction solid phase extraction coupled with preparative reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
- 11. ispgr.in [ispgr.in]
- 12. Purification of this compound from Glycyrrhiza Using Macroporous Resin [spkx.net.cn]
- 13. Preparative purification of glycyrrhizin extracted from the root of liquorice using high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JPS6137798A - Method of purifying this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Determination of this compound in licorice extracts and chewing tobaccos | CORESTA [coresta.org]
- 18. CN104374856A - Method for analysis determination of this compound content - Google Patents [patents.google.com]
- 19. scielo.isciii.es [scielo.isciii.es]
Optimizing the conditions for Glycyrrhizic acid-protein binding assays.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing Glycyrrhizic acid (GA)-protein binding assays.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during GA-protein binding experiments.
Q1: I am observing a low binding signal or no signal at all. What are the potential causes and solutions?
A: A weak or absent signal is a common issue that can stem from several factors related to reagent quality, assay conditions, or the detection method itself.[1]
-
Reagent Quality and Integrity: Ensure the protein is correctly folded and active, and the this compound stock solution is accurately prepared and not degraded. Degradation or aggregation of either the protein or the ligand can significantly alter binding affinity or abolish detectable binding altogether.[2]
-
Assay Conditions: The buffer composition, pH, and ionic strength are critical. These conditions can influence protein conformation and the ionization state of both the protein and GA. Temperature must also be strictly controlled as it can significantly influence binding affinity.[2][3]
-
Concentration Mismatch: The concentration of the protein and ligand must be appropriate for the binding affinity (Kd). For a typical binding experiment, the protein concentration should be kept well below the Kd, while the ligand concentration is varied. If the protein concentration is too high, it can lead to ligand depletion.[3]
Q2: My assay shows high background noise. How can I reduce it?
A: High background noise can mask the specific binding signal and is often due to non-specific binding (NSB).[1]
-
Optimize Blocking Conditions: If using a surface-based method like SPR or ELISA, ensure that the surface is adequately blocked to prevent non-specific adsorption of the analyte.
-
Adjust Buffer Components: The inclusion of a small amount of a non-ionic detergent (e.g., Tween-20) in the assay buffer can help minimize NSB.
-
Non-Specific Binding Assessment: Always include control experiments to determine the level of non-specific binding. This can be done by measuring the signal in the presence of a large excess of an unlabeled competitor ligand or by using a control protein that is not expected to bind GA.[3]
Q3: The results from my binding assay are not reproducible. What steps can I take to improve consistency?
A: Poor reproducibility is a critical issue that undermines the reliability of your data. Consistency in every step is key to resolving this.[1]
-
Standardize Protocols: Ensure that all experimental steps, from sample preparation to data acquisition, are performed consistently across all experiments.[1]
-
Reagent Preparation: Prepare reagents in large batches to minimize batch-to-batch variability. Aliquot and store them under appropriate conditions.[1]
-
Temperature Control: Conduct all incubation and measurement steps at a consistent and controlled temperature.[1][2]
-
Instrument Calibration: Regularly calibrate all equipment, such as pipettes and detectors, to ensure accuracy.
Frequently Asked Questions (FAQs)
Q1: Which techniques are most suitable for studying the interaction between this compound and proteins?
A: Several biophysical techniques can be employed, each with its own advantages. The most common include:
-
Fluorescence Spectroscopy: This technique is widely used to study changes in the intrinsic fluorescence of proteins (typically from tryptophan residues) upon ligand binding. GA has been shown to quench the fluorescence of serum albumin, which allows for the calculation of binding constants.[4]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (Ka), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[5][6][7]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized. It provides kinetic data (association and dissociation rates) in addition to affinity data.[8][9]
-
Affinity Chromatography: This method can be used to identify proteins that bind to GA. GA is immobilized on a chromatographic resin, and a protein mixture (like a cell lysate) is passed through the column. Proteins that bind to GA are retained and can be subsequently eluted and identified.[10]
Q2: What are the typical binding affinities and stoichiometries observed for this compound binding to serum albumin?
A: The binding affinity of GA to serum albumins like Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) is generally in the micromolar range. Studies have shown that GA binds to specific sites on albumin. For instance, one study determined the association constant (K) for GA binding to HSA to be 3.87 x 10^5 M-1, with approximately two binding sites (n=1.95).[11] Another study on BSA reported an overall binding constant of 3.85 x 10^4 L·mol-1.[12]
Q3: What are the primary driving forces for the this compound-protein interaction?
A: The binding of GA to proteins is typically driven by a combination of forces. Studies involving glycyrrhetinic acid (the aglycone of GA) and HSA suggest that hydrogen bonds and hydrophobic interactions play major roles.[4] Molecular dynamics simulations have also indicated that hydrogen bonds are key for the GA-BSA complex, while hydrophobic interactions are more dominant for the glycyrrhetinic acid-BSA complex.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the interaction of this compound (GA) and its derivatives with serum albumin.
Table 1: Binding Parameters for this compound (GA) with Serum Albumin
| Protein | Ligand | Method | Association Constant (Ka) | No. of Binding Sites (n) | Reference |
| Human Serum Albumin (HSA) | Glycyrrhizin (B1671929) (GLZ) | Ultrafiltration | 3.87 x 10^5 M⁻¹ | 1.95 | [11] |
| Human Serum | Glycyrrhizin (GLZ) | Ultrafiltration | 1.31 x 10^5 M⁻¹ | 3.09 | [11] |
| Bovine Serum Albumin (BSA) | Glycyrrhizin (GL) | Spectrophotometry | 3.85 (±0.09) x 10^4 L·mol⁻¹ | Not Specified | [12] |
| Anti-GC Monoclonal Antibody | Glycyrrhizin (GC) | Surface Plasmon Resonance (SPR) | ~10^7 M⁻¹ | Not Specified | [8] |
Table 2: Binding Parameters for Glycyrrhetinic Acid (GA) with Serum Albumin
| Protein | Ligand | Method | Association Constant (Ka) | No. of Binding Sites (n) | Reference |
| Bovine Serum Albumin (BSA) | Glycyrrhetinic Acid (GA) | Spectrophotometry | 3.08 (±0.08) x 10^4 L·mol⁻¹ | Not Specified | [12] |
| Human Serum Albumin (HSA) | Glycyrrhetinic Acid (GEA) | Fluorescence Spectroscopy | Site 1: High AffinitySite 2: Lower Affinity | Site 1: ~0.45Site 2: ~0.75 | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize GA-protein interactions.
Protocol 1: Fluorescence Quenching Assay
This protocol describes how to determine the binding affinity of GA to a protein (e.g., Human Serum Albumin) by measuring the quenching of intrinsic tryptophan fluorescence.
-
Reagent Preparation:
-
Prepare a stock solution of HSA (e.g., 2 µM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in the same buffer.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan residues).
-
Set the emission wavelength scan range from 300 nm to 450 nm.
-
Set and maintain a constant temperature (e.g., 25°C or 37°C) using a circulating water bath.
-
-
Titration Procedure:
-
Place a known volume of the HSA solution (e.g., 2 mL) into a quartz cuvette.
-
Record the initial fluorescence spectrum of the protein solution alone.
-
Add small aliquots (e.g., 2-10 µL) of the GA stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the new fluorescence spectrum.
-
Continue the titration until the change in fluorescence intensity becomes negligible.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for the dilution effect caused by the addition of the GA solution.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, use the modified Stern-Volmer equation or Scatchard plot to calculate the binding constant (Ka) and the number of binding sites (n).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol provides a framework for obtaining a complete thermodynamic profile of the GA-protein interaction.[6][13]
-
Reagent Preparation:
-
Prepare the protein solution (e.g., 10-100 µM) and the GA solution (typically 10-20 times the protein concentration) in the exact same buffer to minimize heat of dilution effects.
-
Thoroughly degas both solutions before use.
-
-
Instrumentation Setup:
-
Set the desired experimental temperature for the ITC instrument.
-
Load the protein solution into the sample cell (e.g., ~1.4 mL for a VP-ITC).[6]
-
Load the GA solution into the injection syringe.
-
-
Titration Procedure:
-
Perform an initial injection (e.g., 1-2 µL) which is typically discarded during data analysis.
-
Perform a series of subsequent injections (e.g., 20-30 injections of 5-10 µL each) of the GA solution into the protein-filled sample cell.
-
Allow sufficient time between injections (e.g., 300 seconds) for the signal to return to baseline.[6]
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of GA to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy change (ΔH).
-
Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) from these values.
-
Protocol 3: Affinity Chromatography for Target Identification
This protocol outlines the steps to identify proteins from a complex mixture that bind to GA.[10]
-
Matrix Preparation:
-
Covalently immobilize this compound to an activated chromatography resin (e.g., EAH-Sepharose 4B) according to the manufacturer's instructions.
-
Pack the GA-coupled resin into a chromatography column.
-
Equilibrate the column with a binding buffer.
-
-
Sample Preparation and Loading:
-
Prepare a protein extract (e.g., a rat liver tissue lysate) in the binding buffer.[10]
-
Clarify the lysate by centrifugation to remove insoluble material.
-
Load the clarified lysate onto the equilibrated GA-affinity column.
-
-
Washing and Elution:
-
Wash the column extensively with the binding buffer to remove unbound and weakly interacting proteins.
-
Elute the specifically bound proteins by changing the buffer conditions. This can be achieved by:
-
Changing the pH or ionic strength.
-
Using a competitive eluent (a high concentration of free GA).
-
-
Collect the eluted fractions.
-
-
Protein Identification:
-
Concentrate the protein in the eluted fractions.
-
Separate the proteins using SDS-PAGE.
-
Identify the proteins of interest using techniques such as mass spectrometry.[10]
-
Visualizations
The following diagrams illustrate common workflows and logical relationships in GA-protein binding assays.
References
- 1. swordbio.com [swordbio.com]
- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding analysis of glycyrrhetinic acid to human serum albumin: fluorescence spectroscopy, FTIR, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive detection of glycyrrhizin and evaluation of the affinity constants by a surface plasmon resonance-based immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: novel potential protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of glycyrrhizin to human serum and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the interaction of glycyrrhizin and glycyrrhetinic acid with bovine serum albumin by spectrophotometric-gradient flow injection titration technique and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
Troubleshooting unexpected results in Glycyrrhizic acid experiments.
Welcome to the technical support center for Glycyrrhizic acid (GA) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot unexpected results.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments with this compound.
Category 1: Physicochemical & Handling Issues
Question: My this compound solution is cloudy or has precipitated. What should I do?
Answer: This is a common issue related to pH and solubility. This compound is stable in a pH range of 4 to 9 but can precipitate in acidic conditions (below pH 4).[1]
-
Check the pH: Ensure the pH of your solvent or buffer is within the 4-9 range.
-
Solvent Choice: While soluble in water, its solubility can be enhanced. For cell culture, GA can be dissolved directly in the culture medium.[2] For stock solutions, consider using a small amount of DMSO or ethanol (B145695) before diluting with an aqueous buffer.
-
Temperature: Avoid prolonged heating, which can lead to degradation.[1] If warming is necessary to dissolve the compound, do so gently and for a minimal amount of time.
Question: I am seeing inconsistent results in my experiments. Could my this compound be degrading?
Answer: Yes, GA is susceptible to degradation under certain conditions.
-
Acidic Conditions: Exposure to strong acidic conditions can cause significant degradation.[3][4]
-
Photodegradation: this compound can degrade under photochemical (light) conditions.[4][5] It is advisable to prepare solutions fresh and store them, as well as the solid compound, protected from light.
-
Heat Stability: While it has good heat stability, prolonged heating can cause some degradation.[1]
Category 2: Cell-Based Assay Artifacts
Question: In my MTT/cytotoxicity assay, the absorbance (cell viability) increases at higher concentrations of this compound instead of decreasing. Is this expected?
Answer: This is a known artifact and does not necessarily indicate increased cell proliferation. Several factors could be at play:
-
Increased Metabolic Activity: The compound might be causing stress responses in the cells, leading to an increase in mitochondrial reductase activity, which is what the MTT assay measures. This results in higher formazan (B1609692) production and thus higher absorbance.[6]
-
Direct MTT Reduction: this compound, like some other natural compounds, may have reducing properties that can directly convert the MTT tetrazolium salt to formazan, independent of cellular activity. This leads to a false-positive signal for viability.[6][7]
-
Interference with Formazan Crystals: The compound could interact with the formazan crystals, affecting their solubility or absorbance spectrum.[7]
Troubleshooting Steps:
-
Cell-Free Control: Run a control plate with your various concentrations of GA in media without any cells. Add the MTT reagent and solubilizing agent as you would normally. If you see a color change, it confirms that GA is directly reducing the MTT.[7]
-
Microscopic Examination: Visually inspect the cells under a microscope before adding the MTT reagent. Look for signs of cytotoxicity, such as changes in morphology, detachment, or reduced cell numbers.
-
Alternative Viability Assays: If interference is confirmed, switch to a different viability assay that does not rely on mitochondrial reductase activity, such as the Sulforhodamine B (SRB) assay (measures total protein) or a lactate (B86563) dehydrogenase (LDH) assay (measures membrane integrity).
Question: My cell viability results are highly variable between replicates.
Answer: High variability can stem from several sources in cell-based assays.
-
Incomplete Formazan Solubilization: Ensure the purple formazan crystals are completely dissolved before reading the plate. Increase shaking time or gently pipette to break up clumps.[7]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements; instead, fill them with sterile PBS or media.[7]
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting of cells, GA solutions, and assay reagents.
-
Cell Density: The initial cell seeding density must be optimal and consistent. Too few or too many cells can lead to unreliable results.
Category 3: Analytical & Extraction Issues
Question: I am having trouble with my HPLC analysis of this compound, such as poor peak shape or shifting retention times.
Answer: HPLC analysis of GA can be sensitive to chromatographic conditions.
-
Mobile Phase pH: The pH of the mobile phase is critical. Using a buffer, such as an acetate (B1210297) or formic acid buffer, can help maintain a consistent pH and result in more stable retention times.[3]
-
Column Choice: A C18 reversed-phase column is commonly and successfully used.[3][8]
-
Column Contamination: Due to the complex nature of licorice extracts, columns can become contaminated.[8] Ensure adequate column washing between runs and consider using a guard column.
-
Flow Rate: A flow rate of around 1 mL/min is typical, but may require optimization for your specific column and mobile phase.[3]
Question: My extraction yield of this compound from licorice root is low.
Answer: Extraction efficiency is highly dependent on the protocol used.
-
Solvent System: The choice of solvent significantly impacts yield. While various solvents can be used, a mixture of ethanol and water (e.g., 30:70 v/v) has been shown to be effective.[9]
-
Temperature: Increasing the temperature can enhance extraction efficiency, with 50°C being identified as an optimal temperature in one study.[9]
-
Time: The duration of the extraction is also a key factor. An extraction time of 60 minutes has been reported as optimal under specific temperature and solvent conditions.[9]
Data Summary Tables
Table 1: Cytotoxicity of this compound (GA) and Glycyrrhetinic Acid (GA-aglycone) on Gastric Cancer Cells
| Cell Line | Compound | Concentration (µM) | Incubation Time | Mean Optical Density (MOD) ± SD (Experimental) | Mean Optical Density (MOD) ± SD (Control) | P-value |
| AGS | Glycyrrhetinic Acid | 100 | 24 hours | 0.41 ± 0.02 | 0.79 ± 0.04 | p=0.0002 |
| AGS | This compound | 100 | 48 hours | 0.78 ± 0.53 | 2.09 ± 0.49 | p=0.035 |
| Data synthesized from a study on gastric cancer cell lines.[10] |
Table 2: Optimal Extraction Conditions for this compound (GA) from Licorice
| Parameter | Optimal Condition | Resulting GA Yield (mg/g) | Recovery (%) |
| Extraction Solvent | Ethanol/Water (30:70, v/v) | 2.39 | 89.7 |
| Dipping Time | 60 minutes | 2.39 | 89.7 |
| Temperature | 50°C | 2.39 | 89.7 |
| Data from a study optimizing extraction conditions.[9] |
Experimental Protocols & Visualizations
Protocol 1: General Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 3x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the GA-containing medium. Include untreated control wells (medium only) and blank wells (medium without cells). Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization:
-
Adherent Cells: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well.
-
Suspension Cells: Add the solubilizing agent directly to the wells containing cells and MTT.
-
-
Absorbance Reading: Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[7] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a method for the quantification of this compound.
-
Sample Preparation: Extract GA from the source material (e.g., licorice root powder) using an optimized solvent system (e.g., ethanol/water 30:70, v/v).[9] Filter the extract through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase diluent. Create a series of dilutions to generate a calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3][8]
-
Mobile Phase: A common mobile phase is a gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, Acetonitrile and 0.1% Formic Acid in water.[3] An isocratic system such as Methanol/Water (70:30, v/v) containing 1% acetic acid has also been used.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at approximately 250-254 nm.[3][4]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples. Identify the GA peak in the samples by comparing the retention time with the standard. Quantify the amount of GA in the samples using the calibration curve generated from the standards.
Signaling Pathway: GA Inhibition of AKT/mTOR/STAT3
This compound has been shown to exert anti-cancer effects by inhibiting key cell survival and proliferation pathways. One such pathway is the AKT/mTOR/STAT3 signaling cascade.[11] GA treatment can lead to reduced phosphorylation (activation) of AKT, mTOR, and STAT3. This, in turn, downregulates the expression of proteins involved in cell cycle progression (like Cyclin D1) and survival (like Survivin), while promoting apoptosis by increasing levels of cleaved Caspase-3 and cleaved PARP.[11]
References
- 1. This compound | 1405-86-3 [chemicalbook.com]
- 2. This compound Inhibits Proliferation of Gastric Cancer Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sid.ir [sid.ir]
- 9. Extraction of this compound and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbums.org [jbums.org]
- 11. This compound inhibits leukemia cell growth and migration via blocking AKT/mTOR/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of Glycyrrhizic acid during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Glycyrrhizic Acid (GA) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: The main factors contributing to the degradation of this compound are pH, temperature, and light exposure. Hydrolysis is a major degradation pathway, particularly under acidic conditions, which can be accelerated by heat.[1][2][3] Photochemical degradation also occurs upon exposure to light.[1]
Q2: What is the optimal pH range for storing this compound solutions?
A2: this compound is most stable in a pH range of 4 to 9.[4] Below pH 4, precipitation of the acid form can occur.[4][5] For maximum stability, especially in aqueous solutions, a pH of 8 is recommended.[6]
Q3: How does temperature affect the stability of this compound?
A3: While this compound has good heat stability, prolonged exposure to high temperatures can lead to degradation.[4] Studies have shown it to be thermally stable when stored between 37°C and 55°C for up to 3 months.[6] However, temperature is a significant factor in its degradation, particularly in the presence of other substances like honey during processing.[3] For long-term storage, refrigeration (e.g., 4°C) is advisable.[7]
Q4: Is this compound sensitive to light?
A4: Yes, this compound and its derivatives are susceptible to photodegradation.[1] It is crucial to store both solid GA and its solutions in light-protected containers (e.g., amber vials) to prevent degradation.
Q5: What are the main degradation products of this compound?
A5: The primary degradation pathway for this compound is hydrolysis. This process involves the cleavage of the glycosidic bonds, resulting in the formation of glycyrrhetinic acid 3-O-mono-β-D-glucuronide (GAMG) and subsequently glycyrrhetinic acid (GE).[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in an aqueous solution of this compound. | The pH of the solution is likely below 4.[5] | Adjust the pH of the solution to be within the stable range of 4-9 using a suitable buffer. For redissolving, warming the solution gently after pH adjustment may be necessary. |
| Loss of this compound potency in a stored solution. | Degradation due to improper storage conditions (e.g., exposure to light, high temperature, or inappropriate pH). | Store solutions at a controlled cool temperature (e.g., 4°C), protected from light, and ensure the pH is between 4 and 9.[4][1][6][7] For long-term storage, consider preparing fresh solutions. |
| Unexpected peaks appear in HPLC/TLC analysis of a this compound sample. | These are likely degradation products such as glycyrrhetinic acid 3-O-mono-β-D-glucuronide (GAMG) or glycyrrhetinic acid (GE).[9] | Review storage and handling procedures to identify potential causes of degradation (e.g., acid exposure, heat). Use the provided analytical methods to identify and quantify the degradation products. |
| Inconsistent experimental results using this compound. | Variability in the purity of the this compound due to degradation. | Always use freshly prepared solutions from a properly stored solid source. Validate the concentration and purity of your stock solution using a stability-indicating analytical method before use. |
Degradation Summary
The following table summarizes the stability of this compound under various stress conditions based on available literature.
| Condition | Observation | Primary Degradation Products | Reference |
| Acidic (e.g., HCl) | Significant degradation | Glycyrrhetinic acid 3-O-mono-β-D-glucuronide, Glycyrrhetinic acid | [1][11] |
| Basic (e.g., NaOH) | Generally stable, salt formation may occur. | - | [1] |
| Neutral Hydrolysis | Stable | - | [1] |
| Oxidative (e.g., H₂O₂) | Stable | - | [1] |
| Thermal (Dry Heat) | Stable | - | [1] |
| Thermal (Wet Heat) | Stable | - | [1] |
| Photochemical | Degradation occurs | Various photo-degraded products | [1] |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Forced Degradation
This protocol outlines a procedure for assessing the stability of this compound in bulk or formulated products as per ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a methanol-water mixture.[1]
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and reflux at 80°C for 2 hours in the dark.[1][12]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH and reflux at 80°C for 2 hours in the dark.[1]
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and reflux at 80°C for 2 hours in the dark.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 35% (v/v) H₂O₂ and keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place the solid this compound in an oven at 90°C for 4 hours.[1]
-
Photodegradation: Expose the stock solution to direct daylight for 24 hours.[1]
3. Sample Analysis:
-
Following exposure to the stress conditions, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or HPTLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This method can be used for the quantitative analysis of this compound and its degradation products.[11][13][14]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 125 mm x 4.0 mm, 5 µm).[13]
-
Mobile Phase: Isocratic mixture of 5.3 mM phosphate (B84403) buffer and acetonitrile (B52724) (65:35 v/v).[13] Alternatively, a gradient elution with 0.1% formic acid in water and acetonitrile can be used.[11]
-
Flow Rate: 1 mL/min.[11]
-
Detection Wavelength: 252 nm.[13]
-
Injection Volume: 10 µL.[14]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard (e.g., 620 µg/mL) in hot water.[13]
-
Create a calibration curve by diluting the stock solution to a range of concentrations (e.g., 12.4 to 124 µg/mL).[13]
-
Prepare samples from the forced degradation study by diluting them to fall within the calibration range.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and calibration curve.
-
Degradation products will appear as separate peaks.
-
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Hydrolytic Degradation Pathway of this compound
Caption: Hydrolysis pathway of this compound.
References
- 1. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1405-86-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hydrolysis of glycyrrhizin to 18 beta-glycyrrhetyl monoglucuronide by lysosomal beta-D-glucuronidase of animal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantitative analysis of this compound from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
Improving the yield of Glycyrrhizic acid from natural sources.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and purification of Glycyrrhizic acid from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from licorice root?
A1: The primary methods for extracting this compound include conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and enzyme-assisted extraction.[1][2][3][4] Solvent extraction is a traditional method, while UAE, MAE, and enzyme-assisted techniques are more advanced methods known to improve extraction efficiency and reduce extraction time.[2][4][5]
Q2: How does Ultrasound-Assisted Extraction (UAE) improve the yield of this compound?
A2: Ultrasound-assisted extraction enhances the yield by using ultrasonic waves to create cavitation in the solvent.[6][7] This process facilitates better solvent penetration into the plant material, increasing the release of this compound from the cellular matrix.[6][7] Studies have shown that UAE can significantly reduce extraction time by nearly half compared to conventional methods.[5]
Q3: What are the key parameters to optimize for Microwave-Assisted Extraction (MAE)?
A3: For effective Microwave-Assisted Extraction, it is crucial to optimize parameters such as extraction time, ethanol (B145695) and ammonia (B1221849) concentrations, and the liquid-to-solid ratio.[2] Appropriate MAE conditions can yield results equivalent to conventional methods but with a considerable reduction in time and solvent consumption.[2]
Q4: Can enzymatic treatment enhance the extraction of this compound?
A4: Yes, enzymatic pretreatment of licorice roots can be an effective method for increasing the total extraction yield of this compound.[4] Enzymes like cellulase (B1617823) can break down the plant cell wall, facilitating the release of intercellular compounds like this compound.[8] The yield of this compound has been shown to increase by over 30% when using enzyme-assisted extraction compared to traditional methods.[8]
Q5: What is the general biosynthetic pathway of this compound in licorice?
A5: The biosynthesis of this compound primarily follows the mevalonate (B85504) (MVA) pathway.[9] It begins with the cyclization of 2,3-oxidosqualene (B107256) to form β-amyrin.[9] Subsequent oxidative reactions at specific carbon positions, followed by glycosyl transfers to the hydroxyl group, lead to the formation of this compound.[9]
Troubleshooting Guides
Problem 1: Low yield of this compound using conventional solvent extraction.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The choice of solvent is critical. Ethanol, methanol (B129727), and water are commonly used.[1] A mixture of ethanol and water may be more effective than a single solvent.[1] |
| Suboptimal Extraction Parameters | Optimize extraction time and temperature.[1] For instance, an optimal temperature of 50°C for 60 minutes has been reported when using an ethanol/water mixture.[10][11] |
| Poor Mass Transfer | Pre-treatment of the licorice root, such as grinding to a finer particle size, increases the surface area and can enhance the extraction yield.[1][7] |
| Insufficient Extraction Cycles | Employing multiple extraction cycles can ensure a more complete extraction of this compound.[1] |
Problem 2: Long extraction times are impacting experimental throughput.
| Possible Cause | Troubleshooting Step |
| Use of Conventional Methods | Traditional methods like Soxhlet extraction can be time-consuming. |
| Inefficient Energy Input | Consider modern extraction techniques that utilize different energy sources to improve efficiency.[7] |
| Solution | Switch to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). UAE can achieve high extraction efficiency in as little as 20-34 minutes.[12] MAE can provide equivalent yields to conventional methods in just 4-5 minutes.[2] |
Problem 3: Difficulty in purifying the extracted this compound.
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | The crude extract will contain other components like flavonoids and polysaccharides.[1] |
| Ineffective Purification Method | Utilize chromatographic techniques, such as column chromatography with a suitable stationary and mobile phase, to separate this compound from impurities.[1] Crystallization is another effective method; by adjusting temperature and concentration, this compound can be crystallized, leaving impurities in the solution.[1] |
Data on Optimized Extraction Parameters and Yields
The following tables summarize quantitative data from various studies on improving this compound yield.
Table 1: Ultrasound-Assisted Extraction (UAE) Optimization
| Parameter | Optimal Value | Yield of this compound | Reference |
| Extraction Temperature | 69 °C | 3.414% | [6][13] |
| Extraction Time | 34 min | 3.414% | [6][13] |
| Methanol Concentration | 57% | 3.414% | [6][13] |
| Solvent to Solute Ratio | 30:1 | 36.4 mg/g | [3] |
| Ultrasonic Power | 125 W | 217.7 mg/g | [14] |
| Ultrasonic Frequency | 55 kHz | 217.7 mg/g | [14] |
Table 2: Microwave-Assisted Extraction (MAE) Optimization
| Parameter | Optimal Value | Yield of this compound | Reference |
| Extraction Time | 4-5 min | Equivalent to conventional methods | [2] |
| Ethanol Concentration | 50-60% (v/v) | Equivalent to conventional methods | [2] |
| Ammonia Concentration | 1-2% (v/v) | Equivalent to conventional methods | [2] |
| Liquid/Solid Ratio | 10:1 (ml/g) | Equivalent to conventional methods | [2] |
| Water as Solvent | 7 min | 3.10% | [15] |
Table 3: Enzyme-Assisted Extraction Optimization
| Parameter | Optimal Condition | Extraction Rate of this compound | Reference |
| Enzyme Type | Pectinase:Cellulose (1:3 U/U) | 90.44 ± 0.14% | [16] |
| Enzyme Dosage | 175 U/g·Substrate | 90.44 ± 0.14% | [16] |
| pH | 5.5 | 90.44 ± 0.14% | [16] |
| Temperature | 50 °C | 90.44 ± 0.14% | [16] |
| Reaction Time | 1 h | 90.44 ± 0.14% | [16] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions identified through response surface methodology.[6][13]
-
Sample Preparation: Grind dried licorice root to a fine powder.
-
Solvent Preparation: Prepare a 57% aqueous methanol solution.
-
Extraction:
-
Mix the licorice powder with the 57% methanol solution.
-
Place the mixture in an ultrasonic bath.
-
Set the extraction temperature to 69°C.
-
Apply ultrasound for an extraction time of 34 minutes.
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid residue.
-
The resulting liquid extract contains the this compound.
-
-
Analysis: Analyze the this compound content in the extract using HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol outlines the general steps for MAE based on established optimal parameters.[2]
-
Sample Preparation: Use powdered licorice root.
-
Solvent Preparation: Prepare a solution of 50-60% ethanol containing 1-2% ammonia.
-
Extraction:
-
Combine the licorice powder with the solvent in a microwave extraction vessel at a liquid-to-solid ratio of 10:1 (ml/g).
-
Place the vessel in a microwave extractor.
-
Apply microwave irradiation for an extraction time of 4-5 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool.
-
Filter the extract to remove solid plant material.
-
-
Analysis: Quantify the this compound in the filtrate using a suitable analytical method like HPLC.
Visualizations
References
- 1. The process of extracting this compound from licorice root extract powder. [greenskybio.com]
- 2. Microwave-assisted extraction of this compound from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimized ultrasound-assisted extraction of this compound from Glycyrrhiza glabra followed by one-pot hydrolysis to and nanoemulsified separation of glycyrrhetinic acid for food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of ultrasound-assisted extraction of this compound from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Particle size and root diameter effects on the extraction of this compound from licorice using ultrasonic: Full factorial experimental design and response surface methodology [ifstrj.um.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of this compound and Glabridin from Licorice [mdpi.com]
- 11. Extraction of this compound and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijche.com [ijche.com]
- 13. Optimization of ultrasound-assisted extraction of this compound from licorice using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Focused Microwave-Assisted Extraction Versus Conventional Solvent Extraction of this compound from Licorice Root | Scientific.Net [scientific.net]
- 16. ifoodmm.com [ifoodmm.com]
Refining the dosage and administration of Glycyrrhizic acid in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycyrrhizic acid (GA) in animal studies. Our goal is to offer practical guidance to refine dosage and administration protocols, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodent studies?
A1: The appropriate starting dose of this compound depends on the specific research question, the animal model, and the intended therapeutic effect. For anti-inflammatory effects in mice, oral doses have ranged from 10 to 30 mg/kg.[1] For hepatoprotective effects in rats, an oral dose of 100 mg/kg has been used.[2] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the oral bioavailability of this compound in rats?
A2: The oral bioavailability of this compound in rats is very low, estimated to be approximately 1% after a 50 mg/kg oral dose.[3][4] This poor absorption from the intestinal tract is a critical factor to consider when designing experiments.[3][4]
Q3: How can the bioavailability of this compound be improved in animal studies?
A3: Intraperitoneal (i.p.) administration dramatically enhances the bioavailability of this compound in rats to 65-90%.[3][4] This route bypasses the gastrointestinal tract, leading to higher plasma concentrations.[3]
Q4: What are the common vehicles for dissolving this compound for administration?
A4: this compound is water-soluble.[5] For oral or parenteral administration, it is commonly dissolved in sterile water or saline (0.9% NaCl).[6][7]
Q5: What are the reported toxic effects of this compound in animals?
A5: Acute toxicity, as indicated by LD50 values, varies by administration route and animal model (see Table 1). Chronic administration of high doses of this compound can lead to pseudoaldosteronism, characterized by sodium and water retention, hypertension, and hypokalemia.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no observable effect after oral administration. | Poor oral bioavailability of this compound.[3][4] | Consider switching to intraperitoneal (i.p.) administration to increase bioavailability.[3][4] If oral administration is necessary, a higher dose may be required, but potential toxicity should be carefully monitored. |
| Animal distress or mortality after high-dose intraperitoneal injection. | Acute toxicity. At a dose of 2 g/kg of the α-isomer, atrio-ventricular block was observed in rats.[6] | Review the LD50 values for the specific animal model and administration route (see Table 1). Reduce the dosage to a safer, yet effective, range. |
| Inconsistent results between animals in the same treatment group. | Improper administration technique (e.g., incorrect gavage placement leading to aspiration). | Ensure all personnel are thoroughly trained in the proper techniques for oral gavage or intraperitoneal injection.[10][11][12][13] Use appropriate needle or feeding tube sizes for the animal's weight.[10][11][14] |
| Precipitation of this compound in the dosing solution. | The stability of the solution may be affected by pH. For instance, a prodrug of GA was shown to precipitate in a pH 1.2 solution.[15] | Prepare fresh solutions for each experiment and ensure the vehicle is appropriate. If using a modified form of GA, check its solubility and stability at different pH values. |
Quantitative Data Summary
Table 1: Acute Toxicity (LD50) of this compound in Rodents
| Animal Model | Administration Route | LD50 (mg/kg) |
| Rat | Oral | 14200[6] |
| Rat | Intraperitoneal (i.p.) | 1420[6] |
| Rat | Subcutaneous (s.c.) | 4200[6] |
| Mouse | Intraperitoneal (i.p.) | 1500[6] |
| Mouse | Subcutaneous (s.c.) | 4000[6] |
Table 2: Effective Doses of this compound in Rodent Models
| Animal Model | Effect | Dosage | Administration Route | Reference |
| Mice | Anti-inflammatory | 10, 20, 30 mg/kg/day | Oral | [1] |
| Rats | Hepatoprotective | 50 mg/kg/day | Oral | [16] |
| Rats | Metabolic syndrome amelioration | 100 mg/kg/day | Oral | [2] |
| Mice | Anti-tumor | 100 mg/kg/day | Intraperitoneal | [17] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
Materials:
-
This compound
-
Sterile water or 0.9% saline
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[11]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve the calculated amount of this compound in sterile water or saline to achieve the desired concentration. Ensure the solution is fully dissolved and at room temperature before administration.
-
Animal Handling and Measurement: Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 ml/kg.[11][14]
-
Gavage Needle Measurement: To prevent perforation of the esophagus or stomach, measure the appropriate length for gavage needle insertion. This is the distance from the corner of the animal's mouth to the last rib or xiphoid process.[10] Mark this length on the needle.
-
Restraint: Properly restrain the animal to immobilize the head and align the esophagus for smooth passage of the needle.[10][11]
-
Administration: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus to the pre-measured mark. Administer the solution slowly.[10][11] If any resistance is met, withdraw the needle and re-attempt.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate aspiration.
Protocol 2: Intraperitoneal (IP) Injection in Rodents
Materials:
-
This compound
-
Sterile water or 0.9% saline
-
Appropriately sized needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[12]
-
Syringes
-
Animal scale
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound in water or saline.
-
Animal Handling and Dosing Volume: Weigh the animal to calculate the correct injection volume. The maximum recommended volume for IP injection is typically less than 10 ml/kg.[12]
-
Restraint and Site Preparation: Restrain the animal with its head tilted downwards. This helps to move the abdominal organs away from the injection site.[13] The injection is typically administered in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12][13] Disinfect the injection site with ethanol.
-
Injection: Insert the needle, with the bevel facing up, at a 30-40 degree angle into the abdominal cavity.[12] Aspirate briefly to ensure no blood or fluid is drawn, which would indicate entry into a blood vessel or organ.
-
Administration: Inject the solution smoothly and withdraw the needle.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Caption: Experimental workflow for this compound administration in animal studies.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Can Attenuate Metabolic Deviations Caused by a High-Sucrose Diet without Causing Water Retention in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration-route dependency of absorption of glycyrrhizin in rats: intraperitoneal administration dramatically enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration-Route Dependency of Absorption of Glycyrrhizin in Rats : Intraperitoneal Administration Dramatically Enhanced Bioavailability [jstage.jst.go.jp]
- 5. Broad Antiviral Spectrum of this compound for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rivm.nl [rivm.nl]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Glycyrrhiza glabra (Licorice) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of this compound and glycyrrhetinic acid [frontiersin.org]
- 17. This compound as a multifunctional drug carrier – From physicochemical properties to biomedical applications: A modern insight on the ancient drug - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the limitations of in vitro models for Glycyrrhizic acid research.
Welcome to the technical support center for researchers utilizing in vitro models to study Glycyrrhizic acid (GA) and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and obtain more reliable, translatable data.
Frequently Asked Questions (FAQs)
Q1: Why do the anti-inflammatory or antiviral effects of this compound in my cell culture seem weak or inconsistent compared to published in vivo data?
A1: This is a common and critical issue. The discrepancy often arises from the metabolic conversion of this compound (GA) in vivo.
-
Metabolism to Glycyrrhetinic Acid (GA): In vivo, GA is primarily hydrolyzed by β-glucuronidase from intestinal flora into its active metabolite, 18β-glycyrrhetinic acid (18β-GA).[1][2][3] This metabolite is often significantly more potent than the parent GA. For instance, the anti-HSV-1 effect of glycyrrhetinic acid was found to be 10 times greater than that of glycyrrhizin (B1671929).[4]
-
Lack of In Vitro Metabolism: Most standard in vitro cell culture models (e.g., macrophage cell lines, Vero cells) lack the necessary enzymes to perform this conversion.[3] Therefore, your cells are exposed only to the parent compound, which may have lower intrinsic activity for the target you are studying.
-
Recommendation: Consider using 18β-glycyrrhetinic acid directly in your experiments alongside GA to determine if the metabolite is the primary active agent. This can provide a more accurate representation of the compound's potential biological activity.
Q2: I am observing significant cytotoxicity or cell death at concentrations where I expect to see a therapeutic effect. What could be the problem?
A2: High cytotoxicity can stem from several factors related to GA's physicochemical properties.
-
Poor Solubility: GA has poor water solubility, which can lead to precipitation in cell culture media, especially at high concentrations.[5] These precipitates can be cytotoxic to cells. Ensure GA is fully dissolved in your vehicle (e.g., DMSO) before adding it to the media, and visually inspect for any precipitation.
-
Concentration Issues: The effective concentrations reported in the literature can vary widely. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line and assay. For example, in one study, GA at concentrations of 25–75 μM did not reduce RAW 264.7 cell viability.[6] However, another study on gastric cancer cells showed a dose-dependent inhibitory effect up to 4 mg/mL.[7]
-
Recommendation: Always run a cytotoxicity assay (e.g., MTT, CCK-8) to establish a non-toxic working concentration range for your specific cell line before proceeding with functional assays.
Q3: My results for GA's effect on signaling pathways like NF-κB are not significant. How can I troubleshoot this?
A3: Investigating signaling pathways requires careful experimental design and optimization.
-
Stimulus Strength: The inhibitory effect of GA is often dependent on the strength of the inflammatory or viral stimulus. If you are using an agonist like Lipopolysaccharide (LPS), ensure its concentration is optimal for activating the pathway without causing excessive cell death. GA has been shown to inhibit LPS-induced NF-κB activation in RAW 264.7 macrophages.[6][8]
-
Timing of Treatment: The timing of GA treatment is critical. Pre-treatment of cells with GA before applying the stimulus is a common strategy to assess its preventative effects on pathway activation.[9] The required pre-incubation time can vary, so a time-course experiment may be necessary.
-
Metabolite Activity: As mentioned in Q1, 18β-glycyrrhetinic acid may be a more potent inhibitor of these pathways.[10] Comparing the effects of both compounds is advisable.
-
Recommendation: Optimize the stimulus concentration and the GA treatment time. Analyze key upstream and downstream markers of the pathway (e.g., phosphorylation of IκBα, p65, MAPKs, and Akt) via Western blot to pinpoint where the signaling is being affected.[8][9][11]
Troubleshooting Guides
Issue 1: Low or No Inhibition of Inflammatory Markers (NO, Prostaglandins, Cytokines)
-
Verify Compound Activity: Test a positive control anti-inflammatory agent to ensure the assay system (cells, reagents) is working correctly.
-
Assess GA vs. 18β-GA: Run the experiment in parallel with 18β-glycyrrhetinic acid. GA is known to be a more potent inhibitor of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6.[6]
-
Check for Solubility Issues: Prepare a fresh stock solution of GA. Use a phase-contrast microscope to check for precipitates in the culture wells after adding the treatment media.
-
Optimize Concentration and Time: Perform a dose-response experiment with a wide range of GA concentrations. Also, consider increasing the pre-incubation time before adding the inflammatory stimulus (e.g., LPS).
-
Confirm Cell Health: Run a viability assay on your experimental plate to rule out the possibility that the lack of inhibition is due to widespread cytotoxicity.
Issue 2: Inconsistent Antiviral Assay Results
-
Determine the Mechanism of Action: The antiviral mechanism of GA can be virus-specific. It may inhibit virus attachment, penetration, or replication.[1][2][4] A time-of-addition assay can help elucidate the specific stage of the viral life cycle being inhibited.
-
Select Appropriate Cell Line: Ensure the chosen cell line (e.g., Vero cells) is highly susceptible to the virus you are studying.[12][13]
-
Calculate Selectivity Index (SI): The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI = CC50 / IC50). A low SI may indicate that the observed antiviral effect is due to general cytotoxicity. Always determine the IC50 (50% inhibitory concentration) and CC50 in parallel.
-
Consider Direct Inactivation: Some studies suggest GA can directly inactivate viruses.[4][14] To test this, pre-incubate the virus directly with GA before infecting the cells. If infectivity is reduced, it suggests a direct virucidal effect.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of this compound (GA) and Glycyrrhetinic Acid (GA)
| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| This compound (GA) | Inhibition of NO, PGE2, ROS production | RAW 264.7 Macrophages | 25-75 μM (Significant Inhibition) | [6] |
| Inhibition of HSV-1 Replication | - | 0.5 mM | [4] | |
| Inhibition of SARS-CoV Cytopathic Effect | Vero Cells | 365 μM | [13] | |
| Inhibition of Epstein-Barr Virus Replication | - | 0.04–4.8 mM | [13] | |
| Inhibition of Gastric Cancer Cell Proliferation | MGC-803 | ~2 mg/mL (after 48h) | [7] | |
| 18β-Glycyrrhetinic Acid (18β-GA) | Inhibition of CYP3A | Human Liver Microsomes | 7.25 μmol/l | [15] |
| Competitive Inhibition of CYP3A4 | Human Liver Microsomes | Kᵢ = 1.57 μM | [16] | |
| Inhibition of CYP2C9 | Human Liver Microsomes | 42.89 μM | [16] | |
| Inhibition of CYP2C19 | Human Liver Microsomes | 40.26 μM | [16] | |
| Inhibition of Gastric Cancer Cell Cytotoxicity | AGS Cells | 100 μM (Significant effect at 24h) | [17] |
Key Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Activity in Macrophages
This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of GA or 18β-GA (e.g., 10, 25, 50, 75 µM) for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A standard curve using sodium nitrite (B80452) should be generated to quantify nitrite concentrations.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is essential for determining the cytotoxic concentration (CC50) of GA.
-
Cell Seeding: Plate cells (e.g., RAW 264.7, Vero, or a cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of GA (e.g., from 0.1 µM to 5 mM) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use non-linear regression to determine the CC50 value.
Visualizations: Pathways and Workflows
Caption: In vivo vs. in vitro metabolism of this compound.
Caption: Key signaling nodes inhibited by this compound.
Caption: A logical workflow for troubleshooting GA experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Pharmacological Potential of this compound: From Therapeutic Applications to Trends in Nanomedicine [mdpi.com]
- 3. In vitro and in vivo evaluation of the enhancing activity of glycyrrhizin on the intestinal absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Inhibits Proliferation of Gastric Cancer Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of this compound and glycyrrhetinic acid [frontiersin.org]
- 11. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as a multifunctional drug carrier – From physicochemical properties to biomedical applications: A modern insight on the ancient drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo inhibitory effects of glycyrrhetinic acid on cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and in Vivo Inhibitory Effects of Glycyrrhetinic Acid in Mice and Human Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jbums.org [jbums.org]
Enhancing the bioavailability of Glycyrrhizic acid for in vivo studies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Glycyrrhizic acid (GA) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (GA) typically low?
A1: The oral bioavailability of GA is limited due to several factors. After oral ingestion, GA is primarily hydrolyzed to its active metabolite, 18β-glycyrrhetinic acid (GA), by intestinal bacteria before it can be absorbed.[1][2][3][4] This presystemic hydrolysis is a critical step for its absorption. The poor water solubility of GA and its aglycone, glycyrrhetinic acid, also contributes to its low bioavailability.[5][6][7] Furthermore, the extensive enterohepatic cycling of glycyrrhetinic acid can lead to a delayed terminal plasma clearance.[2][3]
Q2: What is the primary metabolic pathway of this compound after oral administration?
A2: Following oral administration, this compound is not directly absorbed. Instead, it is metabolized by β-D-glucuronidases produced by commensal gut bacteria into its aglycone, glycyrrhetinic acid (GA).[4][8] GA is then absorbed from the intestine.[2][3] Once absorbed, GA is transported to the liver where it is metabolized into glucuronide and sulfate (B86663) conjugates, which are then excreted into the bile, leading to enterohepatic circulation.[2][3]
Q3: What are the most common strategies to enhance the bioavailability of this compound?
A3: Several strategies have been developed to improve the oral bioavailability of GA. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range, such as nanocrystals, nanoparticles, and micelles, can significantly increase the dissolution rate and surface area for absorption.[9][10][11][12][13][14]
-
Solid Dispersions: Creating solid dispersions of GA with polymers can enhance its solubility and dissolution.[5][6][15]
-
Absorption Enhancers: Co-administration with absorption enhancers, such as certain fatty acids or surfactants like Labrasol, can improve its permeability across the intestinal membrane.[16][17][18]
-
Probiotics: Supplementation with certain probiotics, like Lactobacillus rhamnosus, has been shown to increase the bioavailability of GA by potentially modulating gut microbiota and intestinal transporters.[19]
Q4: Can the route of administration affect the bioavailability of this compound?
A4: Yes, the route of administration significantly impacts GA's bioavailability. Oral administration generally results in low bioavailability (around 1%).[20] In contrast, intraperitoneal administration has been shown to dramatically enhance bioavailability to 65-90% in rats by bypassing the gastrointestinal tract's metabolic and absorption barriers.[20] Nasal and rectal administration have also been explored as alternative routes to improve systemic delivery.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations of glycyrrhetinic acid (GA) after oral administration of this compound (GA). | 1. Incomplete or variable hydrolysis of GA to GA by gut microbiota. 2. Poor dissolution of GA in the gastrointestinal tract. 3. Inter-individual differences in gut microbiota composition and activity.[2][3] | 1. Consider pre-treating animals with antibiotics to reduce gut microbiota and then co-administering a specific bacterial strain known to efficiently hydrolyze GA. 2. Formulate GA as a nanosuspension or solid dispersion to enhance its dissolution rate.[5][6][9] 3. Use a standardized animal model with a well-characterized gut microbiome. |
| Precipitation of the this compound formulation upon dilution in aqueous media for in vivo studies. | High concentration of a lipophilic GA formulation leading to insolubility in aqueous environments. | 1. Prepare a self-emulsifying drug delivery system (SEDDS) or a micellar formulation to improve the aqueous dispersibility of GA.[16] 2. Incorporate surfactants or co-solvents in the formulation to maintain GA in solution upon dilution. |
| Inconsistent results in anti-inflammatory or other pharmacological effect studies despite administering a consistent dose of this compound. | Poor and erratic absorption of GA leading to sub-therapeutic plasma concentrations. The pharmacological effects of GA are primarily attributed to its metabolite, glycyrrhetinic acid.[2][3] | 1. Utilize a bioavailability-enhanced formulation of GA, such as a nanocrystal or solid dispersion, to ensure more consistent and higher plasma levels of glycyrrhetinic acid.[5][6][9] 2. Monitor the plasma concentrations of glycyrrhetinic acid to correlate with the observed pharmacological effects. |
| Failure to detect intact this compound in plasma after oral administration. | GA is extensively metabolized to glycyrrhetinic acid by intestinal bacteria before absorption.[8] Intact GA is generally not detectable in plasma after oral administration.[8][21] | This is an expected outcome. Focus on quantifying the active metabolite, glycyrrhetinic acid, in plasma as the primary indicator of GA absorption and bioavailability. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold) | Reference |
| Coarse Glycyrrhetinic Acid | Oral | - | - | - | - | 1 | [9] |
| Glycyrrhetinic Acid Nanocrystals | Oral | - | - | - | - | 4.3 | [9] |
| Glycyrrhizin (B1671929) Solution | Oral | 50 | 1300 (as GA) | - | - | ~1% (absolute) | [20] |
| Glycyrrhizin Solution | Intraperitoneal | 50 | 238900 | 0.5 | - | 65-90% (absolute) | [20] |
| Glycyrrhizin Solution | Nasal | 30 | - | - | - | ~20% (absolute) | [17] |
| Glycyrrhizin with Sodium Caprate | Oral | 30 | - | - | Increased | - | [17] |
| Glycyrrhizin in Liver Fibrosis Rats | Oral | - | 39.83 (as GA) | - | - | 1 | [19] |
| Glycyrrhizin with L. rhamnosus in Liver Fibrosis Rats | Oral | - | 181.62 (as GA) | - | - | 4.5 | [19] |
Note: Cmax, Tmax, and AUC values are for glycyrrhetinic acid unless otherwise specified. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Glycyrrhetinic Acid Nanocrystals
This protocol is based on the anti-solvent precipitation-ultrasonication method.[9]
-
Dissolve Glycyrrhetinic Acid: Dissolve glycyrrhetinic acid (GA) in a suitable organic solvent (e.g., ethanol) to prepare a saturated or near-saturated solution.
-
Prepare Anti-solvent: Use deionized water as the anti-solvent.
-
Precipitation: Add the GA solution dropwise into the anti-solvent under constant stirring. The rapid change in solvent polarity will cause the GA to precipitate out as fine particles.
-
Ultrasonication: Immediately subject the suspension to high-intensity probe ultrasonication for a specified period (e.g., 15-30 minutes) to break down the precipitated particles into the nano-size range. Maintain the temperature of the suspension using an ice bath.
-
Stabilizer Addition: Add a stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188) to the nanosuspension to prevent particle aggregation.
-
Freeze-Drying (Optional): To obtain a solid nanocrystal powder, freeze-dry the nanosuspension. This involves freezing the sample and then removing the water by sublimation under vacuum. A cryoprotectant (e.g., trehalose) should be added before freezing to protect the nanoparticles.
-
Characterization: Characterize the resulting nanocrystals for particle size, polydispersity index (PDI), and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 2: Preparation of Glycyrrhetinic Acid Solid Dispersion
This protocol utilizes the co-solvent evaporation method with L-arginine and Soluplus®.[5][6]
-
Salt Formation: Dissolve glycyrrhetinic acid (GA) and L-arginine in a suitable co-solvent system (e.g., ethanol/water) with stirring to facilitate the formation of a salt.
-
Polymer Addition: Add the amphiphilic polymer Soluplus® to the solution and continue stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvents using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like High-Performance Liquid Chromatography (HPLC), USP dissolution apparatus, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before drug administration, with continued access to water.
-
Grouping: Divide the rats into groups (n=6-8 per group) for each formulation to be tested (e.g., control GA suspension, GA nanoformulation, GA solid dispersion).
-
Administration: Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Plasma Analysis:
-
Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant for the concentration of glycyrrhetinic acid using a validated analytical method, such as HPLC with UV or mass spectrometric detection (LC-MS/MS).
-
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate pharmacokinetic software.
Visualizations
Caption: Workflow for evaluating bioavailability-enhanced this compound formulations.
References
- 1. Glycyrrhizin - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics of this compound evaluated by physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®-A Glycyrrhetinic Acid Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Glycyrrhetinic Acid-Functionalized Biomaterials for Liver Cancer-Targeting Therapy | MDPI [mdpi.com]
- 8. Bioavailability study of glycyrrhetic acid after oral administration of glycyrrhizin in rats; relevance to the intestinal bacterial hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced oral bioavailability of glycyrrhetinic acid via nanocrystal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of oral bioavailability of glycyrrhizin by sodium deoxycholate/phospholipid-mixed nanomicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation of this compound-based Nanocomplexes for Enhanced Anti-cancer and Anti-inflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®—A Glycyrrhetinic Acid Solid Dispersion | Semantic Scholar [semanticscholar.org]
- 16. Application of pressure-controlled colon delivery capsule to oral administration of glycyrrhizin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improvement in the bioavailability of poorly absorbed glycyrrhizin via various non-vascular administration routes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of the potential of Glycyrrhiza glabra as a bioavailability enhancer of Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Bioavailability of Glycyrrhizinic Acid Was Enhanced by Probiotic Lactobacillus rhamnosus R0011 Supplementation in Liver Fibrosis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Administration-route dependency of absorption of glycyrrhizin in rats: intraperitoneal administration dramatically enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Strategies to minimize the side effects of Glycyrrhizic acid in research.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Glycyrrhizic Acid (GA) in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound.
Issue 1: Unexpected Cytotoxicity in in vitro Assays
Question: I am observing higher-than-expected cell death in my cell cultures treated with this compound, even at concentrations reported to be safe. What could be the cause?
Answer: Unexpected cytotoxicity can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Reagent Purity and Solvent Effects:
-
This compound Purity: Ensure the purity of your this compound stock. Impurities from the extraction process can have cytotoxic effects.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound, ensure the final concentration in your culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control with the solvent alone to assess its impact on cell viability.
-
-
Review Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number. Over-confluent or unhealthy cells can be more susceptible to stress.
-
Media Components: Components in the cell culture medium, such as serum and phenol (B47542) red, can sometimes interact with the compound or the assay reagents. Consider using a serum-free or phenol red-free medium during the experiment.[1]
-
-
Optimize Assay Parameters (e.g., MTT Assay):
-
Cell Seeding Density: The optimal cell number per well is crucial. Too few cells may result in a signal that is too low to be accurately measured, while too many cells can lead to nutrient depletion and cell death, confounding the results.[2]
-
Incubation Time: The duration of exposure to this compound should be optimized. A time-course experiment can help determine the ideal endpoint.
-
MTT Assay Specifics: Incomplete solubilization of formazan (B1609692) crystals can lead to inaccurate readings. Ensure complete dissolution by using an appropriate solvent and sufficient mixing.[1]
-
Issue 2: Inconsistent or Absence of Pseudoaldosteronism in in vivo Models
Question: I am not observing the expected signs of pseudoaldosteronism (hypertension, hypokalemia) in my animal models treated with this compound. What could be the reason?
Answer: The development of pseudoaldosteronism can be influenced by several factors in an in vivo setting.
-
Dose and Administration Route:
-
Dose-Response: The effects of this compound are dose-dependent.[3] Ensure you are using a sufficiently high dose to induce pseudoaldosteronism. Studies in rats have used doses ranging from 100 mg/kg/day to 200 mg/kg/day orally to observe effects on blood pressure.[4][5]
-
Route of Administration: Oral administration is the most common route. The bioavailability of this compound can be influenced by gut microbiota, which metabolizes it to its active form, glycyrrhetinic acid.
-
-
Duration of Treatment:
-
The onset of pseudoaldosteronism may not be immediate. Chronic administration over several weeks is often necessary to observe significant changes in blood pressure and electrolyte levels.[4]
-
-
Animal Strain and Individual Variability:
-
Monitoring Techniques:
-
Blood Pressure Measurement: Ensure you are using a reliable method for measuring blood pressure in your animal model. Non-invasive tail-cuff methods are common but require proper technique and habituation of the animals to minimize stress-induced fluctuations.[6][7]
-
Electrolyte Analysis: Blood sampling techniques should be consistent and minimally stressful to the animals to obtain accurate serum electrolyte measurements.[8][9][10][11]
-
Frequently Asked Questions (FAQs)
1. What are the primary side effects of this compound in a research context?
The most well-documented side effect is pseudoaldosteronism, which manifests as hypertension, hypokalemia (low potassium), and sodium and water retention.[4] This is caused by the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Other potential side effects include hormonal imbalances and gastrointestinal issues with high doses.
2. How can I minimize the mineralocorticoid side effects of this compound in my experiments?
-
Use Deglycyrrhizinated Licorice (DGL): DGL is a form of licorice from which the this compound has been removed, thus eliminating its mineralocorticoid side effects.[12]
-
Co-administration with a Mineralocorticoid Receptor Antagonist: Spironolactone, a mineralocorticoid receptor antagonist, can be co-administered to block the downstream effects of increased cortisol activity. Studies in rats have used doses of 20 mg/kg/day of spironolactone.[13][14]
-
Potassium Supplementation: Supplementing the diet or drinking water with potassium can help counteract the hypokalemia induced by this compound.
-
Dose Optimization: Use the lowest effective dose of this compound for the desired therapeutic effect and the shortest duration possible.
3. What is the mechanism behind this compound-induced pseudoaldosteronism?
This compound is metabolized in the gut to its active form, glycyrrhetinic acid. Glycyrrhetinic acid inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme is responsible for converting active cortisol to inactive cortisone (B1669442) in mineralocorticoid target tissues like the kidneys. By inhibiting 11β-HSD2, glycyrrhetinic acid allows cortisol to accumulate and bind to mineralocorticoid receptors, mimicking the effects of aldosterone (B195564) and leading to sodium and water retention, potassium excretion, and hypertension.
4. How can I monitor for the onset of pseudoaldosteronism in my animal models?
-
Blood Pressure: Regularly monitor systolic blood pressure using a non-invasive tail-cuff system.[6][7][12][15][16]
-
Serum Electrolytes: Collect regular blood samples to measure serum sodium and potassium levels.[8][9][10][11]
-
Urine Corticosteroid Ratio: The ratio of urinary free cortisol to free cortisone can be a sensitive marker of 11β-HSD2 inhibition.
5. Are there any in vitro models to study the side effects of this compound?
Yes, you can use cell lines that express 11β-HSD2, such as certain kidney or colon cell lines, to study the inhibitory effects of this compound on the enzyme's activity. Additionally, cytotoxicity assays using cell lines like HepG2 can be performed to assess the general toxicity of the compound.[7][17][18]
Quantitative Data
Table 1: Inhibitory Potency of Glycyrrhetinic Acid against 11β-HSD Isoforms
| Compound | Enzyme | IC50 (µM) | Experimental System |
| 18β-Glycyrrhetinic Acid | Human 11β-HSD1 | 0.68 ± 0.17 | Cell lysates |
| 18β-Glycyrrhetinic Acid | Human 11β-HSD2 | 0.26 ± 0.07 | Cell lysates |
Data synthesized from Kratschmar et al. (2011).[2]
Table 2: Dose-Dependent Effects of this compound in Rats
| Dose (mg/kg/day, oral) | Duration | Effect on Systolic Blood Pressure | Effect on Serum Potassium | Animal Model |
| 100 | 4 weeks | No significant increase | Not reported | Sprague-Dawley Rats |
| 200 | 5 weeks | Significant increase | Decrease | Wistar Rats |
| 0.1 mg/ml in drinking water | 12 weeks | Significant increase | Decrease | Sprague-Dawley Rats |
| 1.0 mg/ml in drinking water | 12 weeks | Significant increase | Significant decrease | Sprague-Dawley Rats |
Data compiled from various in vivo studies.[4][5][19]
Experimental Protocols
Protocol 1: In Vitro 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) Inhibition Assay using Rat Kidney Microsomes
Objective: To determine the inhibitory effect of this compound on 11β-HSD2 activity.
Materials:
-
Rat kidney microsomes
-
[3H]-corticosterone (substrate)
-
NAD+ (cofactor)
-
This compound (or glycyrrhetinic acid)
-
Incubation buffer (e.g., 0.1 M Tris buffer, pH 7.6, containing 0.25 M sucrose (B13894) and 5 mM magnesium chloride)[20]
-
Stop solution (e.g., methanol (B129727) containing unlabeled corticosterone (B1669441) and 11-dehydrocorticosterone)[21]
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Prepare rat kidney microsomes by differential centrifugation of kidney homogenates.[20][22]
-
In a microcentrifuge tube, pre-incubate the kidney microsomes with various concentrations of this compound (or its active metabolite, glycyrrhetinic acid) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [3H]-corticosterone and NAD+.
-
Incubate the reaction mixture at 37°C for 30 minutes.[20][23]
-
Stop the reaction by adding the stop solution.
-
Separate the substrate ([3H]-corticosterone) from the product ([3H]-11-dehydrocorticosterone) using a TLC system.
-
Quantify the amount of product formed by scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Monitoring Blood Pressure and Serum Electrolytes in Rats
Objective: To monitor the physiological changes associated with this compound-induced pseudoaldosteronism.
Materials:
-
Rat restrainer
-
Non-invasive tail-cuff blood pressure system[6][7][12][15][16]
-
Blood collection supplies (e.g., needles, capillary tubes)
-
Centrifuge
-
Electrolyte analyzer
Procedure: Blood Pressure Measurement:
-
Habituate the rats to the restrainer and the tail-cuff apparatus for several days before starting the experiment to minimize stress.
-
On the day of measurement, place the rat in the restrainer.
-
Attach the tail cuff to the base of the tail.
-
Follow the manufacturer's instructions for the non-invasive blood pressure system to obtain systolic blood pressure readings.
-
Record blood pressure at regular intervals (e.g., weekly) throughout the study.
Serial Blood Sampling for Electrolyte Analysis:
-
Warm the rat's tail to dilate the blood vessels.
-
Using a sterile needle, puncture the lateral tail vein.
-
Collect a small volume of blood (e.g., 0.1-0.3 ml) into a capillary tube or microcentrifuge tube.[9]
-
Apply pressure to the puncture site to stop the bleeding.
-
Centrifuge the blood sample to separate the serum.
-
Analyze the serum for sodium and potassium concentrations using an electrolyte analyzer.
-
Perform blood sampling at regular intervals (e.g., weekly or bi-weekly).
Protocol 3: MTT Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound on a cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
After the treatment period, remove the medium and add fresh medium containing MTT reagent (final concentration ~0.5 mg/ml).
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualizations
Caption: Mechanism of this compound-Induced Pseudoaldosteronism.
Caption: Workflow for Mitigating this compound Side Effects.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquorice-induced rise in blood pressure: a linear dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on right atrial pressure and pulmonary vasculature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of glycyrrhizin on blood pressure and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 7. kentscientific.com [kentscientific.com]
- 8. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 10. hkstp.org [hkstp.org]
- 11. cea.unizar.es [cea.unizar.es]
- 12. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spironolactone Lowers Portal Hypertension by Inhibiting Liver Fibrosis, ROCK-2 Activity and Activating NO/PKG Pathway in the Bile-Duct-Ligated Rat | PLOS One [journals.plos.org]
- 15. Animal Non-invasive blood pressure | ADInstruments [adinstruments.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. dovepress.com [dovepress.com]
- 19. jyoungpharm.org [jyoungpharm.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Confirming the Purity and Identity of Glycyrrhizic Acid
For researchers, scientists, and drug development professionals, ensuring the purity and identity of a Glycyrrhizic acid sample is a critical first step in any experiment or formulation. This guide provides a comparative overview of the most common and effective analytical techniques for this purpose, complete with experimental protocols and data presentation to aid in methodological selection and application.
Identity Confirmation: Spectroscopic and Chromatographic Approaches
The identity of a this compound sample can be unequivocally confirmed by a combination of spectroscopic and chromatographic techniques. These methods provide detailed structural information and a characteristic fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for structural elucidation. Complete 1H and 13C NMR assignments, achieved through 1D and 2D experiments (like COSY, HSQC, and HMBC), provide an unambiguous confirmation of the this compound structure.[1][2][3][4]
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS/MS), is another powerful technique for identity confirmation. It provides information about the molecular weight and fragmentation pattern of the analyte. For this compound, the precursor ion at m/z 821 is typically monitored.[5][6][7][8][9]
High-Performance Liquid Chromatography (HPLC) , when compared against a certified reference standard, can also confirm the identity of this compound by matching the retention time.[10][11][12][13] The use of a photodiode array (PDA) detector can further enhance confidence by comparing the UV spectrum of the sample peak with that of the standard.
Purity Assessment: Quantifying this compound and Its Impurities
Once the identity is confirmed, the next crucial step is to determine the purity of the sample. This involves quantifying the amount of this compound and identifying any potential impurities. The same analytical techniques used for identification are also the primary methods for purity assessment, with a focus on quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantifying this compound due to its high precision, accuracy, and robustness.[10][11][12][13] By generating a calibration curve with a certified reference standard, the exact concentration and therefore purity of the sample can be determined.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even higher sensitivity and selectivity for quantification, making it ideal for detecting and quantifying trace impurities.[5][6][7][8]
Thin-Layer Chromatography (TLC) , particularly High-Performance Thin-Layer Chromatography (HPTLC), provides a simpler and faster method for a semi-quantitative assessment of purity and for screening for the presence of impurities.[14][15][16][17] The retention factor (Rf) value is a key parameter in TLC analysis.[14][15]
Comparison of Analytical Techniques
| Technique | Principle | Primary Use | Key Advantages | Key Limitations |
| HPLC-UV/PDA | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis absorbance. | Quantitative Purity Analysis & Identity Confirmation | High precision and accuracy, robust, widely available. | Lower sensitivity than MS, potential for co-eluting impurities. |
| LC-MS/MS | Separation by HPLC followed by mass analysis of the analyte and its fragments. | Quantitative Purity Analysis , Identity Confirmation, & Impurity Profiling | Very high sensitivity and selectivity, structural information. | Higher cost and complexity, potential for matrix effects. |
| NMR | Measures the magnetic properties of atomic nuclei. | Unambiguous Identity Confirmation & Structural Elucidation | Provides detailed structural information, non-destructive. | Lower sensitivity, requires higher sample concentration, expensive. |
| HPTLC | Separation on a high-performance layer, with detection by visualization under UV light or with staining reagents. | Qualitative & Semi-Quantitative Purity Screening | Fast, simple, low cost, high sample throughput. | Lower resolution and sensitivity than HPLC, less precise for quantification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
This protocol is a generalized example and may require optimization based on the specific instrument and column used.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a certified this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol) to a known concentration (e.g., 1 mg/mL).[5][10]
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 20-120 µg/mL).[10]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[10][11][18] An example is Acetonitrile:Phosphate Buffer (45:55 v/v).[10]
-
Flow Rate: Typically 1.0 mL/min.[10]
3. Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) for Identity Confirmation
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Pyridine-d5, Methanol-d4).
2. NMR Data Acquisition:
-
Acquire 1D spectra (¹H and ¹³C).
-
Acquire 2D spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.[1]
3. Data Analysis:
-
Process the spectra using appropriate software.
-
Assign the chemical shifts of all protons and carbons.
-
Compare the assigned chemical shifts and coupling constants with published data for this compound to confirm the identity.[1][2][3][4]
Workflow for NMR Identity Confirmation
Caption: Workflow for NMR-based identity confirmation of this compound.
Conclusion
A multi-technique approach is recommended for the comprehensive confirmation of the purity and identity of a this compound sample. NMR provides definitive structural confirmation, while HPLC is the gold standard for accurate purity determination. LC-MS/MS offers superior sensitivity for trace impurity analysis, and HPTLC serves as a rapid screening tool. By selecting the appropriate combination of these methods, researchers can ensure the quality and reliability of their this compound samples for downstream applications. It is also crucial to use a certified USP or other pharmacopeial reference standard for all quantitative and comparative analyses.[19] Potential impurities in this compound can arise from the extraction and purification process.[20]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] NMR ANALYSIS AND HYDROLYSIS STUDIES OF this compound, A MAJOR CONSTITUENT OF GLYCYRRHIA GLABRA | Semantic Scholar [semanticscholar.org]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. scilit.com [scilit.com]
- 7. Simultaneous determination of glycyrrhizin, a marker component in radix Glycyrrhizae, and its major metabolite glycyrrhetic acid in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound and glycyrrhetinic acid in human plasma by liquid-liquid extraction LC-MS/MS method [ywfx.nifdc.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. Quantitative analysis of this compound from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 13. alliedacademies.org [alliedacademies.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. scielo.isciii.es [scielo.isciii.es]
- 16. ycmou.ac.in [ycmou.ac.in]
- 17. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sid.ir [sid.ir]
- 19. This compound USP Reference Standard CAS 1405-86-3 Sigma-Aldrich [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Comparing the efficacy of Glycyrrhizic acid with other antiviral agents.
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral efficacy of Glycyrrhizic acid (GA) with other established antiviral agents. This document synthesizes experimental data to offer an objective overview of GA's performance, supported by detailed methodologies of key experiments and visual representations of relevant biological pathways and workflows.
This compound, a major active triterpenoid (B12794562) saponin (B1150181) isolated from the roots of licorice ( Glycyrrhiza glabra ), has long been recognized for its broad spectrum of pharmacological activities, including significant antiviral properties against a range of DNA and RNA viruses.[1][2][3] Its mechanisms of action are multifaceted, involving direct inhibition of viral replication, interference with viral entry into host cells, and modulation of the host immune response.[4][5] This guide aims to contextualize the antiviral efficacy of GA by comparing it with other well-known antiviral drugs, thereby providing a valuable resource for researchers exploring novel therapeutic strategies.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of a compound is often quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral activity in vitro. The 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/IC50) are also crucial parameters, with a higher SI value indicating a more favorable safety profile. The following tables summarize the in vitro antiviral activity of this compound against various viruses in comparison to other antiviral agents.
| Virus | This compound (GA) | Acyclovir | Cell Line | Reference |
| Varicella-Zoster Virus (VZV) | IC50: 0.71 mM (SI: 30) | SI: 600 | Human embryonic fibroblasts | [6] |
Table 1: In vitro efficacy of this compound versus Acyclovir against Varicella-Zoster Virus.
| Virus | This compound (GA) | Ribavirin | Interferon α | Interferon β-1a | Cell Line | Reference |
| SARS-associated Coronavirus (SARS-CoV) | Less Effective | More Effective | More Effective | More Effective | Vero E6 | [6] |
| SARS-associated Coronavirus (SARS-CoV) | IC50: 365 µM | - | - | - | Vero | [6] |
Table 2: In vitro efficacy of this compound compared to Ribavirin and Interferons against SARS-associated Coronavirus.
| Virus | This compound (GA) | Cell Line | Reference |
| Epstein-Barr Virus (EBV) | IC50: 0.04 mM (SI: 120) | Raji | [7] |
| Herpes Simplex Virus-1 (HSV-1) | IC50: 0.5 mM | - | [2] |
| Human Immunodeficiency Virus (HIV) | Complete inhibition at 0.6 mM | MT-4 | [2] |
| Hepatitis C Virus (HCV) | 50% reduction in viral titer at 7 ± 1 µg/ml | Hepatocytes | [2] |
Table 3: In vitro efficacy of this compound against various viruses.
Synergistic Antiviral Effects
Notably, several studies have reported a synergistic effect when this compound is used in combination with other antiviral drugs, suggesting its potential role as an adjuvant therapy to enhance efficacy and potentially reduce the required dosage of more toxic antiviral agents.
| Virus | This compound (GA) Combination | Effect | Model | Reference |
| Influenza A (H1N1) Virus | GA (50 mg/kg/day) + Ribavirin (40 mg/kg/day) | 100% protection, significant reduction in lung consolidation and viral titer | Mice | [2] |
| Hepatitis B Virus (HBV) | GA + Lamivudine | Inhibition of HBV replication | Human carrier with non-Hodgkin lymphoma | [2] |
| Hepatitis C Virus (HCV) | GA + Interferon | Increased inhibitory effect | HCV-infected hepatocytes | [2] |
Table 4: Synergistic antiviral effects of this compound in combination with other antiviral agents.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments.
In Vitro Antiviral Activity Assay (General Protocol)
Objective: To determine the concentration of this compound and other antiviral agents required to inhibit the cytopathic effect (CPE) or reduce the viral titer of a specific virus in cell culture.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV, MARC-145 for PRRSV).
-
Virus stock with a known titer.
-
This compound and other antiviral compounds.
-
Cell culture medium and supplements.
-
Assay plates (e.g., 96-well plates).
-
Reagents for cell viability assays (e.g., MTT, neutral red).
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound and the comparator antiviral agents in cell culture medium.
-
Infection and Treatment:
-
Simultaneous Treatment: Add the virus and the diluted compounds to the cell monolayer simultaneously.
-
Pre-treatment: Incubate the cells with the compounds for a specific period before adding the virus.
-
Post-treatment: Infect the cells with the virus for a specific adsorption period, then remove the virus inoculum and add the compounds.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until CPE is observed in the untreated virus-infected control wells.
-
Assessment of Antiviral Activity:
-
CPE Inhibition Assay: Observe the cells under a microscope and score the degree of CPE in each well. Alternatively, use a cell viability assay (e.g., MTT assay) to quantify the number of viable cells. The IC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
-
Virus Yield Reduction Assay: Collect the supernatant from each well at the end of the incubation period and determine the viral titer using methods such as plaque assay or TCID50 assay. The IC50 is the compound concentration that reduces the viral titer by 50%.
-
-
Cytotoxicity Assay: To determine the CC50, treat uninfected cells with the same serial dilutions of the compounds and assess cell viability using a suitable assay.
Workflow for In Vitro Antiviral Assay.
Signaling Pathways
This compound's antiviral activity is also attributed to its immunomodulatory effects, particularly its ability to interfere with the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4) signaling pathway. HMGB1 is a damage-associated molecular pattern (DAMP) molecule released from virus-infected or damaged cells, which can trigger an inflammatory response by binding to TLR4.
This compound's Inhibition of the HMGB1/TLR4 Pathway.
By inhibiting the release of HMGB1 and its subsequent binding to TLR4, this compound can attenuate the downstream inflammatory cascade, thereby reducing virus-induced pathology.[1] This immunomodulatory effect, combined with its direct antiviral activities, makes this compound a compelling candidate for further investigation in the development of novel antiviral therapies.
References
- 1. Glycyrrhetinic acid alleviates hepatic inflammation injury in viral hepatitis disease via a HMGB1-TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Broad Antiviral Spectrum of this compound for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Unveiling the In Vivo Anti-Inflammatory Efficacy of Glycyrrhizic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the anti-inflammatory effects of Glycyrrhizic acid (GA), a major active component of licorice root. Through a comparative analysis with established anti-inflammatory agents, this document summarizes key experimental data, details methodologies for critical in vivo models, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Efficacy of this compound and Standard Anti-Inflammatory Agents
The anti-inflammatory potential of this compound has been substantiated in various preclinical in vivo models. This section presents a quantitative comparison of GA's efficacy against well-established anti-inflammatory drugs, Dexamethasone and Indomethacin, in models of acute and chronic inflammation.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used assay to evaluate acute inflammation. The data below summarizes the dose-dependent inhibitory effects of this compound and standard drugs on paw edema in rats.
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference |
| This compound | 250 | 5 | 34.32 | [1] |
| 500 | 5 | 40.29 | [1] | |
| Indomethacin | 10 | 5 | Not specified, but significant | [1] |
| 20 | 4 | Significant inhibition | [2] | |
| Dexamethasone | 10 | 4 | Significant reduction | [3][4] |
TPA-Induced Ear Edema
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a well-established method for studying skin inflammation. The following table compares the efficacy of topical this compound derivatives and Dexamethasone in reducing ear edema.
| Treatment Group | Dose (mg/ear) | Edema Inhibition (%) | Reference |
| Glycyrrhetinic acid dihemiphthalate | 1.6 | ~50 (ID50) | [5] |
| Dexamethasone | 0.00025 | 50 (ED50) | [6] |
Modulation of Pro-Inflammatory Cytokines
A key mechanism of this compound's anti-inflammatory action is the suppression of pro-inflammatory cytokine production. The following table presents in vivo data on the reduction of key cytokines by GA in different inflammatory models.
| Inflammatory Model | Animal Model | Treatment and Dose | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | Reference |
| LPS-Induced Neuroinflammation | C57 Mice | GA (50 mg/kg) | Marked suppression | Marked suppression | - | [7] |
| GA (100 mg/kg) | Further suppression | Further suppression | - | [7] | ||
| Meconium-Induced Acute Lung Injury | Neonatal Rats | GA (12.5 mg/kg) | ~16% | ~10% | ~6% | [8] |
| GA (25 mg/kg) | ~29% | ~30% | ~29% | [8] | ||
| GA (50 mg/kg) | ~36% | ~38% | ~35% | [8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to induce a robust and reproducible inflammatory response in the lungs.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Anesthetize mice via intraperitoneal injection.
-
Surgically expose the trachea.
-
Administer a specific dose of LPS (e.g., 2.25 mg/kg) in a small volume of sterile PBS directly into the trachea using a specialized cannula.[9]
-
Suture the incision and allow the animals to recover on a warming pad.
-
At predetermined time points (e.g., 24 or 72 hours) post-LPS administration, euthanize the mice.[9][10]
-
Collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis of inflammatory cell infiltration, cytokine levels, and histopathology.[10][11]
TPA-Induced Ear Edema in Mice
This model is a standard for investigating cutaneous inflammation and the efficacy of topical anti-inflammatory agents.
Materials:
-
Male Swiss or BALB/c mice
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (B3395972) (as vehicle)
-
Test compounds (this compound, Dexamethasone)
-
Micrometer or balance for measuring ear thickness/weight
Procedure:
-
Dissolve TPA in acetone to the desired concentration.
-
Apply a standardized volume of the TPA solution (e.g., 20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear typically receives the vehicle alone and serves as a control.
-
Administer the test compound (e.g., this compound derivatives or Dexamethasone) topically to the TPA-treated ear, either before or after TPA application, depending on the study design.[5]
-
Measure ear thickness using a digital micrometer or determine the weight of a standard-sized ear punch at various time points after TPA application (e.g., 6, 24, and 48 hours).[6]
-
Calculate the percentage inhibition of edema by comparing the measurements of the treated group with the TPA-only control group.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for screening acute anti-inflammatory drugs.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Lambda-carrageenan
-
Sterile saline
-
Test compounds (this compound, Indomethacin, Dexamethasone)
-
Pletysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Administer the test compounds orally or intraperitoneally at various doses.
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), inject a standardized volume (e.g., 0.1 mL) of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
-
The increase in paw volume/thickness is calculated as the difference between the post-injection and pre-injection measurements.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.[1]
Mechanistic Insights: Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for in vivo validation.
A generalized experimental workflow for in vivo anti-inflammatory studies.
This compound inhibits the TLR4/NF-κB and MAPK signaling pathways.
References
- 1. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 2. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 3. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 11. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of Glycyrrhizic acid and its aglycone, glycyrrhetinic acid.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Glycyrrhizic acid (GL), a major active triterpenoid (B12794562) saponin (B1150181) from the roots of the licorice plant (Glycyrrhiza glabra), and its aglycone metabolite, glycyrrhetinic acid (GA), have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1][2][3] Both compounds have been extensively investigated for their anti-inflammatory, antiviral, anti-cancer, and hepatoprotective properties.[3][4] This guide provides a detailed comparative analysis of these two molecules, presenting key experimental data, outlining methodologies, and visualizing associated signaling pathways to aid researchers and drug development professionals in their work.
This compound is composed of a glycyrrhetinic acid molecule linked to two molecules of glucuronic acid.[1][2] In the body, this compound is metabolized, primarily by intestinal bacteria, into glycyrrhetinic acid, which is considered the more biologically active form.[5] This metabolic conversion is a crucial factor in understanding the pharmacokinetic and pharmacodynamic differences between the two compounds.
Physicochemical and Pharmacokinetic Profiles
The structural difference between this compound and glycyrrhetinic acid, namely the presence of the two glucuronic acid moieties on GL, significantly influences their physicochemical properties and pharmacokinetic behavior. This compound is more water-soluble than its aglycone, which impacts its absorption and distribution.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Glycyrrhetinic Acid |
| Molecular Formula | C₄₂H₆₂O₁₆ | C₃₀H₄₆O₄ |
| Molecular Weight | 822.94 g/mol | 470.68 g/mol |
| Structure | Triterpenoid saponin with two glucuronic acid units | Pentacyclic triterpenoid (aglycone) |
| Solubility | More soluble in water | Less soluble in water, more lipophilic |
The pharmacokinetic profiles of GL and GA are distinct, largely due to the metabolism of GL to GA. Orally administered this compound is poorly absorbed in its intact form; instead, it is primarily hydrolyzed by gut microbiota to glycyrrhetinic acid, which is then absorbed.[6] This results in a delayed appearance of glycyrrhetinic acid in the plasma after oral administration of this compound.[5]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Intravenous) | Glycyrrhetinic Acid (from oral GL) | Glycyrrhetinic Acid (Oral) |
| Bioavailability | N/A | Variable, dependent on gut microbiota | Low |
| Time to Peak (Tmax) | N/A | ~7.0 hr (in rabbits)[5] | Shorter than from GL |
| Half-life (t½) | ~3.5 hours (in humans)[6] | 10-30 hours (in humans)[6] | Shorter than from GL |
| Elimination | Primarily biliary excretion, undergoes enterohepatic cycling[6] | Conjugated and eliminated via bile[6] | Conjugated and eliminated via bile |
Comparative Pharmacological Activities
Anti-inflammatory Effects
Both this compound and glycyrrhetinic acid exhibit potent anti-inflammatory activities, although they may act through different mechanisms.[7] They have been shown to inhibit the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9]
Table 3: Comparative Anti-inflammatory Activity (IC₅₀ values)
| Inflammatory Mediator | This compound (µM) | Glycyrrhetinic Acid (µM) | Cell Line / Model |
| Nitric Oxide (NO) | >75[9] | ~50[9] | LPS-stimulated RAW 264.7 macrophages |
| Prostaglandin E₂ (PGE₂) | >75[9] | ~60[9] | LPS-stimulated RAW 264.7 macrophages |
| TNF-α | Data varies | Data varies | Various |
| IL-6 | Data varies | Data varies | Various |
The anti-inflammatory actions of both compounds are mediated, in part, by the inhibition of the NF-κB and PI3K signaling pathways.[9] However, one study suggests that GL acts via the PI3K/Akt/GSK3β pathway, while GA leads to the dissociation of a glucocorticoid receptor (GR)-HSP90 complex.[7]
Caption: Anti-inflammatory signaling pathways of GL and GA.
Antiviral Activity
This compound and glycyrrhetinic acid have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, including influenza virus, herpes simplex virus, and coronaviruses.[1][10] Their mechanisms of action are multifaceted and can include inhibiting viral attachment and entry, interfering with viral replication, and modulating the host immune response.[2][11]
Table 4: Comparative Antiviral Activity (EC₅₀ values)
| Virus | This compound | Glycyrrhetinic Acid | Cell Line |
| SARS-CoV | 365 µM[10] | Data varies | Vero cells |
| Influenza A virus | Data varies | Data varies | MDCK cells |
| Herpes Simplex Virus-1 (HSV-1) | 0.04 mM[12] | Data varies | Vero cells |
| Dengue Virus Type 2 (DENV2) | 8.1 µM[13] | Data varies | BHK-21 cells |
The antiviral effects of GL and its derivatives against SARS-CoV-2 are thought to involve interference with the ACE2 receptor, which the virus uses for entry, and direct interaction with the viral spike protein.[2]
Caption: Workflow for Cytopathic Effect (CPE) Reduction Assay.
Anti-cancer Effects
Glycyrrhetinic acid, in particular, has shown promising anti-cancer and cancer chemopreventive properties.[14] Both GL and GA can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[15][16] GA and its derivatives have demonstrated cytotoxicity against a range of cancer cells, including breast, liver, and colon cancer lines.[14]
Table 5: Comparative Anti-cancer Activity (IC₅₀ values in µM)
| Cancer Cell Line | This compound | Glycyrrhetinic Acid |
| HepG2 (Liver) | >15.76[8] | ~20-30 |
| HeLa (Cervical) | >7.43[8] | ~11.4[15] |
| A549 (Lung) | >15.76[8] | Data varies |
| MCF-7 (Breast) | Data varies | ~56.10[16] |
| HCT116 (Colon) | Data varies | Dose-dependent cytotoxicity reported[16] |
The anti-cancer mechanisms of GL and GA are complex and involve the modulation of multiple signaling pathways, including those involved in apoptosis and cell cycle regulation.
Caption: Anti-cancer signaling pathways of GL and GA.
Hepatoprotective Effects
This compound is widely used clinically, particularly in Japan and China, for the treatment of chronic liver diseases.[3] Both GL and GA have demonstrated significant hepatoprotective effects in various models of liver injury, such as that induced by carbon tetrachloride (CCl₄).[17] They can reduce elevated levels of liver enzymes like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), and attenuate liver histopathological damage.[17]
Table 6: Comparative Hepatoprotective Effects in CCl₄-Induced Liver Injury in Rats
| Treatment | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| Control | Normal Range | Normal Range | [17] |
| CCl₄ | 526.7 ± 57.2 | 640.0 ± 33.7 | [17] |
| CCl₄ + this compound | 342.0 ± 44.8 | 462.8 ± 30.6 | [17] |
| CCl₄ + Glycyrrhetinic Acid | Significantly reduced | Significantly reduced | Data varies |
The hepatoprotective mechanisms of GL and GA involve their anti-inflammatory and antioxidant properties, as well as their ability to inhibit hepatocyte apoptosis.[17] this compound has been shown to inhibit hepatocyte apoptosis via a p53-mediated pathway.[17]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the pharmacological effects of this compound and glycyrrhetinic acid.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1x10⁵ cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing 10 ng/ml of lipopolysaccharide (LPS) and varying concentrations of this compound or glycyrrhetinic acid.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement: 100 µl of the culture supernatant is mixed with 100 µl of Griess reagent.
-
Absorbance Reading: After a 15-minute incubation, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Antiviral Activity Assay: Cytopathic Effect (CPE) Reduction Assay
-
Cell Culture: A suitable host cell line (e.g., Vero cells for SARS-CoV) is grown to a confluent monolayer in a 96-well plate.
-
Compound Preparation: Serial dilutions of this compound or glycyrrhetinic acid are prepared in the assay medium.
-
Infection: The cell culture medium is removed, and the cells are washed with PBS. The virus, at a predetermined multiplicity of infection (MOI), is added to the wells, along with the different concentrations of the test compounds.
-
Incubation: The plate is incubated at 37°C in a CO₂ incubator until 80-100% CPE is observed in the virus control wells (typically 2-5 days).
-
Staining: The medium is removed, and the cells are fixed with 10% formalin and stained with a 0.5% crystal violet solution.
-
Quantification: The stain is solubilized, and the absorbance is read on a plate reader. The 50% effective concentration (EC₅₀) is calculated.
Anti-cancer Activity Assay: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or glycyrrhetinic acid.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The 50% inhibitory concentration (IC₅₀) is calculated.
Hepatoprotective Activity Assay: CCl₄-Induced Liver Injury in Rats
-
Animal Model: Male Sprague-Dawley rats are used. Liver injury is induced by subcutaneous injection of a 40% solution of CCl₄ in olive oil (0.3 mL/100 g body weight) twice a week for 8 weeks.
-
Treatment: The treatment group receives this compound or glycyrrhetinic acid (e.g., via intraperitoneal injection) concurrently with the CCl₄ administration. The control group receives the vehicle.
-
Sample Collection: At the end of the treatment period, blood samples are collected for biochemical analysis, and liver tissues are harvested for histopathological examination.
-
Biochemical Analysis: Serum levels of ALT and AST are measured using commercial assay kits.
-
Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Sirius red for the assessment of liver damage and fibrosis.
Conclusion
This compound and its aglycone, glycyrrhetinic acid, are natural compounds with a remarkable range of pharmacological activities. While glycyrrhetinic acid is generally considered the more potent of the two, this compound serves as a prodrug, delivering its active metabolite to the systemic circulation after oral administration. The choice between these two compounds for research and drug development will depend on the specific therapeutic application, desired pharmacokinetic profile, and route of administration. This guide provides a foundational comparison to inform such decisions and to stimulate further investigation into the therapeutic potential of these fascinating molecules.
References
- 1. A Review of the Antiviral Activities of this compound, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound in the Treatment of Liver Diseases: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of this compound and glycyrrhetinic acid [frontiersin.org]
- 5. jfda-online.com [jfda-online.com]
- 6. Analysis and pharmacokinetics of this compound and glycyrrhetinic acid in humans and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and 18beta-glycyrrhetinic acid inhibit inflammation via PI3K/Akt/GSK3beta signaling and glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiviral, and Antibacterial Activity of the this compound and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANTI-VIRAL ACTIVITY OF GLYCIRRHETINIC AND GLYCIRRHIZIC ACIDS - Zarubaev - Russian Journal of Infection and Immunity [iimmun.ru]
- 12. Pharmacological Features of 18β-Glycyrrhetinic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound attenuates CCl₄-induced hepatocyte apoptosis in rats via a p53-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatoprotective effect of different combinations of 18α-and 18β-Glycyrrhizic acid against CCl4-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of the network pharmacology and the structure-activity relationship of this compound and glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Glycyrrhizic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Glycyrrhizic acid, a key bioactive component in licorice root (Glycyrrhiza glabra). The selection of an appropriate analytical technique is critical for quality control, pharmacokinetic studies, and formulation development. This document presents a cross-validation of commonly employed methods, including High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, with supporting experimental data and detailed protocols.
Comparative Analysis of Performance Data
The quantitative performance of different analytical methods for this compound is summarized in the table below. These parameters are essential for determining the suitability of a method for a specific application, considering factors such as required sensitivity, accuracy, and sample throughput.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPTLC | 100-500 ng/spot[1] | 19.4 ng/spot[1] | 60.2 ng/spot[1] | 99.4-100.9%[1] | Intra-day: 0.81%, Inter-day: 1.62%[1] |
| 2000-7000 ng/spot[2] | 7.89 ng/spot[2] | 21.25 ng/spot[2] | - | Repeatability: 0.40-0.54%, Intermediate: 0.47-0.61%[2] | |
| 0.2-2.5 µg[3] | 160 ng[3] | 487 ng[3] | - | - | |
| HPLC | 12.4-124 µg/ml[4] | 3.08 µg/ml[5] | 10.27 µg/ml[5] | 99.93 ± 0.26%[5] | - |
| 20-120 µg/mL[6] | 0.704 µg/ml[6] | 2.348 µg/ml[6] | 99.67%[6] | < 2%[6] | |
| 0.19–4.747 µg/mL[7] | - | 0.2 µg/mL[7] | 95.2-103.4%[7] | < 5%[7] | |
| LC-MS/MS | 0.5-80 ng·mL-1[8] | - | 0.5 ng·mL-1[8] | 92.3% to 104.2%[8] | < 6.8%[8] |
| 0.5–200 ng/mL[9] | - | - | - | - | |
| UPLC-qTOF-MS/MS | 5–250 ng/mL[10] | 1.7 ng/mL[10] | - | - | - |
| UV-Vis Spectrophotometry | 1.00–2.50 mg/L[11] | 0.54 mg/L[11] | - | - | < 5%[11] |
| 5-35µg/mL | - | - | - | - |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound.
Workflow for cross-validation of analytical methods for this compound.
Detailed Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC)
-
Sample Preparation: An ethanolic extract of the plant material is typically used.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are commonly employed.[3]
-
Mobile Phase: A frequently used solvent system is a mixture of chloroform, glacial acetic acid, methanol, and water in a ratio of 60:32:12:8 (v/v/v/v).[1] Another reported mobile phase is ethyl acetate: Formic acid: Glacial acetic acid: Water (14.7:0.8:0.5:1).[12] For reverse phase HPTLC, methanol-water (7:3 v/v) has been used.[2]
-
Detection: Densitometric scanning is performed, typically at a wavelength of 254 nm.[1]
-
Validation Parameters: The method is validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like hot water or methanol.[4][7] For solid samples, extraction with a solvent such as 50% aqueous ethanol (B145695) may be performed.[13]
-
Stationary Phase: A reverse-phase C18 column is the most common choice.[4][13]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 65:35 v/v or 45:55 v/v) is often used.[4][6] Gradient elution with a mobile phase of acetonitrile and aqueous acetic acid has also been reported.[14]
-
Detection: UV detection is typically carried out at 252 nm or 254 nm.[4][13]
-
Validation Parameters: Validation is performed as per USP and ICH guidelines, assessing accuracy, precision, linearity, range, ruggedness, and robustness.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: For biological samples like plasma, extraction is necessary. This can be achieved using solid-phase extraction (e.g., Oasis MAX cartridge) or liquid-liquid extraction.[8][9]
-
Chromatographic Separation: A C18 column is typically used for separation.[9]
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.[8][9]
-
Validation Parameters: The method is validated for linearity, precision, accuracy, and lower limits of quantification (LLOQ).[8]
UV-Vis Spectrophotometry
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, such as a mixture of phosphate buffer (pH 6.8) and ethanol (70:30).
-
Analysis: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is typically around 254 nm. An indirect method using a dual-wavelength superposition visible spectrophotometric technique with methyl violet has also been described.[11]
-
Validation Parameters: The method is validated for linearity, with the concentration range obeying Beer-Lambert's law.
References
- 1. asianpubs.org [asianpubs.org]
- 2. QUANTIFICATION OF GLYCYRRHIZIN BIOMARKER IN GLYCYRRHIZA GLABRA RHIZOME AND BABY HERBAL FORMULATIONS BY VALIDATED RP-HPTLC METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ycmou.ac.in [ycmou.ac.in]
- 4. Quantitative analysis of this compound from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Simultaneous determination of this compound and glycyrrhetinic acid in human plasma by liquid-liquid extraction LC-MS/MS method [ywfx.nifdc.org.cn]
- 9. scilit.com [scilit.com]
- 10. Development of a validated UPLC–qTOF-MS/MS method for determination of bioactive constituent from Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. Determination of this compound in licorice extracts and chewing tobaccos | CORESTA [coresta.org]
- 14. researchgate.net [researchgate.net]
Independent Replication of Published Findings on Glycyrrhizic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the therapeutic effects of Glycyrrhizic acid (GA), a major active constituent of licorice root. We focus on independently generated experimental data to assess the reproducibility of its antiviral and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are provided to support researchers in their evaluation and potential replication of these findings.
Data Presentation: Quantitative Comparison of In Vitro Efficacy
To facilitate a clear comparison of the biological activity of this compound across different studies, the following tables summarize the quantitative data from published findings.
Antiviral Activity: Inhibition of SARS-CoV-2 Replication
The emergence of the COVID-19 pandemic spurred research into the antiviral properties of existing compounds. This compound was identified as a potential inhibitor of SARS-CoV-2 replication. Below is a comparison of findings from studies that investigated its efficacy in Vero E6 cells, a commonly used cell line in virology research.
| Study / Compound | Cell Line | Virus Strain | Assay Method | Incubation Time | Endpoint | Reported Efficacy (EC50/IC50) |
| van de Sand et al. (2021)[1] | Vero E6 | SARS-CoV-2 | Endpoint dilution | 48 hours | Viral load reduction | EC50: 0.44 mg/mL |
| Fomenko et al. (2022)[2] | Vero E6 | SARS-CoV-2 | MTT assay | Not specified | Inhibition of viral replication | IC50: 2-8 µM (for "Glycyvir," a mixture of nicotinates of this compound) |
Note: While both studies utilized the same cell line and investigated the effect on SARS-CoV-2, the compound tested by Fomenko et al. was a derivative of this compound, which may account for the difference in reported potency.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This compound has long been studied for its anti-inflammatory properties. One common in vitro model to assess this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Study | Cell Line | Stimulant | Assay Method | Incubation Time | Endpoint | Reported Efficacy (Inhibition %) |
| Wang et al. (2013)[3] | RAW 264.7 | LPS (1 µg/mL) | Griess Assay | 24 hours | Nitrite concentration | ~19% inhibition at 606 µM |
| Unspecified[4] | RAW 264.7 | LPS (1 µg/mL) | Griess Assay | 24 hours | Nitrite concentration | Significant inhibition (concentration-dependent) |
Note: A direct quantitative comparison of IC50 values was not available from the reviewed literature. However, both studies demonstrate a consistent inhibitory effect of this compound on NO production in this model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are composite protocols based on the methodologies described in the cited literature for key experiments.
SARS-CoV-2 Replication Inhibition Assay
This protocol outlines the general steps for assessing the antiviral activity of this compound against SARS-CoV-2 in Vero E6 cells.[1][5][6]
-
Cell Culture: Vero E6 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Virus Propagation: SARS-CoV-2 is propagated in Vero E6 cells to generate a virus stock with a known titer, typically determined by a 50% tissue culture infectious dose (TCID50) assay.
-
Antiviral Assay:
-
Pre-treatment: Confluent monolayers of Vero E6 cells in 96-well plates are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour) at 37°C.
-
Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) or TCID50.
-
Post-treatment: After an initial incubation period to allow for viral entry (e.g., 4 hours), the inoculum is removed, and fresh media containing the corresponding concentrations of this compound is added.
-
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Quantification of Viral Replication:
-
Endpoint Dilution/Plaque Assay: The supernatant is collected, and serial dilutions are used to infect fresh Vero E6 cells to determine the viral titer (TCID50/mL or PFU/mL).
-
qRT-PCR: Viral RNA is extracted from the supernatant or cell lysate, and quantitative reverse transcription PCR is performed to quantify the levels of specific viral genes.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the log of the compound concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This protocol describes the measurement of the anti-inflammatory effect of this compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.[3][7][8]
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are pre-incubated for a period of 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay:
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
-
Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison to a standard curve of sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: Western blot workflow for analyzing p65 phosphorylation.
References
- 1. Glycyrrhizin Effectively Inhibits SARS-CoV-2 Replication by Inhibiting the Viral Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycyrrhizic Acid from Diverse Geographical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glycyrrhizic acid (GA), the primary active saponin (B1150181) in licorice root (Glycyrrhiza species), sourced from various geographical locations. The content, and consequently the bioactivity, of GA can differ significantly based on the plant's origin, influenced by environmental and genetic factors.[1] This document synthesizes experimental data to highlight these variations, offering valuable insights for research, quality control, and drug development.
Data Summary: this compound Content by Origin
The concentration of this compound is a critical parameter for the quality and therapeutic efficacy of licorice extracts. The following table summarizes the findings from various studies that have quantified GA content in Glycyrrhiza species from different geographical regions.
| Geographical Origin | Glycyrrhiza Species | This compound Content (% w/w) | Reference |
| China | Glycyrrhiza uralensis | 5.75 - 11.4 | [2] |
| Iran | Glycyrrhiza glabra | 1.36 - 3.40 | [3][4] |
| Italy | Glycyrrhiza glabra | 1.96 - 2.24 | [4] |
| Russia (Astrakhan) | Glycyrrhiza glabra | Higher than Italian samples (qualitative) | [5] |
| Various (Saudi Market) | Glycyrrhiza glabra | Significant variation observed | [1] |
Note: Direct comparison between studies should be made with caution due to potential variations in analytical methods, extraction procedures, and the specific plant parts analyzed.
Bioactivity Profile: A Comparative Overview
The geographical origin of licorice root not only influences the GA content but also its biological activities. Below is a comparative summary of key bioactivities associated with this compound.
| Bioactivity | Key Findings | Supporting Evidence |
| Anti-inflammatory | GA exhibits potent anti-inflammatory effects by inhibiting inflammatory mediators.[6] It has been shown to suppress the NF-κB, MAPK, and PI3K/Akt signaling pathways.[7][8] | Extracts from various origins have demonstrated anti-inflammatory properties, though direct comparative studies on the potency based on origin are limited. |
| Anticancer | GA has been reported to induce apoptosis in various cancer cell lines, including gastric and hepatic cancer cells.[1] | A study on Glycyrrhiza glabra from different origins (Indian and Georgian samples showing higher cytotoxicity) indicated that cytotoxic potential did not directly correlate with the GA amount, suggesting the influence of other phytochemicals.[1] |
| Antiviral | GA and its metabolite, glycyrrhetinic acid, have demonstrated broad-spectrum antiviral activity against a range of viruses, including herpesviruses and coronaviruses.[9] | The antiviral efficacy is often attributed to the inhibition of viral entry and replication. The variation in antiviral potency based on geographical origin has not been extensively studied. |
| Antibacterial | Extracts of Glycyrrhiza glabra from the Astrakhan region in Russia showed superior antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis compared to extracts from Calabria, Italy.[5] This difference was correlated with a higher content of glycyrrhizin (B1671929) and 18β-glycyrrhetinic acid.[5] |
Experimental Protocols
Detailed and validated methodologies are crucial for the accurate quantification and bioactivity assessment of this compound.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This method is widely used for the quantitative analysis of GA in licorice extracts.[10][11]
1. Sample Preparation (Extraction):
-
Maceration: Powdered licorice root is extracted with a suitable solvent, such as methanol (B129727) or a methanol-water mixture.[12]
-
Soxhlet Extraction: Continuous hot extraction using a Soxhlet apparatus with methanol can also be employed.[12]
-
Purification: The crude extract can be further purified by precipitation with acid and conversion to its ammonium (B1175870) salt.[12]
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.[10][13]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.[10][11] A typical mobile phase composition is a 65:35 (v/v) mixture of 5.3 mM phosphate buffer and acetonitrile.[10]
-
Detection: UV detection at 252 nm is standard for quantifying GA.[10][11]
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.
3. Quantification:
-
A calibration curve is generated using a certified reference standard of this compound.
-
The concentration of GA in the sample is determined by comparing its peak area or height to the calibration curve.
In Vitro Anti-inflammatory Activity Assay (Albumin Denaturation Technique)
This is a simple and common method to screen for anti-inflammatory activity.[6]
1. Principle:
-
Inflammation can be induced by protein denaturation. This assay measures the ability of a substance to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).
2. Procedure:
-
A reaction mixture is prepared containing the test extract (or standard drug like diclofenac (B195802) sodium) at various concentrations and a solution of BSA.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating (e.g., at 70°C) to induce denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically.
-
The percentage inhibition of protein denaturation is calculated.
Visualizing Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of antibacterial properties and chemical composition of Glycyrrhiza glabra L. from Astrakhan region (Russia) and Calabria region (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.isciii.es [scielo.isciii.es]
- 7. mdpi.com [mdpi.com]
- 8. This compound from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative analysis of this compound from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ispgr.in [ispgr.in]
- 13. Determination of this compound in licorice extracts and chewing tobaccos | CORESTA [coresta.org]
Validating the therapeutic potential of Glycyrrhizic acid in preclinical models.
For Researchers, Scientists, and Drug Development Professionals
Glycyrrhizic acid (GA), a major active triterpenoid (B12794562) saponin (B1150181) from the roots of licorice (Glycyrrhiza species), has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have illuminated its potential as a therapeutic agent across a spectrum of diseases, primarily attributed to its potent anti-inflammatory, antioxidant, and cytoprotective properties. This guide provides a comparative analysis of the therapeutic efficacy of this compound in preclinical models of ischemic stroke and hepatocellular carcinoma, juxtaposed with established or alternative therapeutic agents. The data presented herein is intended to inform further research and development initiatives.
Ischemic Stroke: A Comparative Neuroprotective Analysis
The neuroprotective effects of this compound have been extensively evaluated in rodent models of middle cerebral artery occlusion (MCAO), a standard preclinical model of ischemic stroke. GA's primary mechanism in this context involves the potent inhibition of the pro-inflammatory cytokine, High Mobility Group Box 1 (HMGB1), and subsequent downregulation of the HMGB1/TLR4/NF-κB signaling pathway. This action mitigates neuroinflammation, reduces oxidative stress, and inhibits apoptosis in the ischemic penumbra.[1][2][3]
For a comprehensive evaluation, we compare the efficacy of this compound with two other neuroprotective agents, Edaravone and N-acetylcysteine (NAC), in the rat MCAO model.
Table 1: Comparison of Neuroprotective Effects in a Rat MCAO Model
| Therapeutic Agent | Dosage | Administration Route | Infarct Volume Reduction (%) | Key Efficacy Markers |
| This compound | 10, 20, 40 mg/kg | Intraperitoneal | Up to 50% | ↓ HMGB1, ↓ TNF-α, ↓ IL-6, ↑ SOD, ↓ MDA |
| Edaravone | 3, 6, 10 mg/kg | Intravenous/Intraperitoneal | ~30-40% | ↓ MDA, ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↑ Nrf2 |
| N-acetylcysteine | 150 mg/kg | Intraperitoneal | ~50% | ↓ TNF-α, ↓ iNOS, ↑ GSH, ↓ MDA |
Note: The presented data is a synthesis from multiple preclinical studies and may vary based on the specific experimental conditions.
Experimental Protocols: Ischemic Stroke Model
1. Middle Cerebral Artery Occlusion (MCAO) in Rats:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for 90-120 minutes, after which the suture is withdrawn to allow for reperfusion.
-
The wound is closed, and the animal is allowed to recover.
-
2. Assessment of Infarct Volume (TTC Staining):
-
Procedure:
-
24 hours post-MCAO, rats are euthanized, and the brains are rapidly removed.
-
The brain is sectioned into 2mm coronal slices.
-
Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.
-
Viable tissue stains red, while the infarcted tissue remains white.
-
The slices are then fixed in 10% formalin.
-
Images of the stained sections are captured, and the infarct area is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.
-
3. Measurement of Inflammatory Cytokines (ELISA):
-
Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized in ice-cold lysis buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant is collected.
-
ELISA Protocol (for TNF-α):
-
A 96-well plate is coated with a capture antibody specific for rat TNF-α and incubated overnight.
-
The plate is washed, and non-specific binding is blocked.
-
Standards and brain homogenate samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added.
-
Streptavidin-HRP conjugate is then added, followed by a substrate solution (TMB).
-
The reaction is stopped, and the optical density is measured at 450 nm. The concentration of TNF-α is determined by comparison to the standard curve. A similar procedure is followed for IL-6 using specific antibodies.
-
4. Assessment of Oxidative Stress:
-
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
Brain tissue homogenate is prepared as described above.
-
The assay is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The absorbance is measured at 450 nm. The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction.
-
-
Malondialdehyde (MDA) Assay:
-
MDA levels, a marker of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Brain homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.
-
The resulting pink-colored product is measured spectrophotometrically at 532 nm.
-
Signaling Pathways in Neuroprotection
Caption: Comparative signaling pathways of neuroprotective agents.
Hepatocellular Carcinoma: A Comparative Anti-Cancer Analysis
This compound has also demonstrated significant anti-cancer activity in preclinical models of hepatocellular carcinoma (HCC). Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. These effects are mediated through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Here, we compare the in vitro cytotoxic effects of this compound with Sorafenib, a multi-kinase inhibitor and a standard of care for advanced HCC.
Table 2: In Vitro Cytotoxicity (IC50) in Human HCC Cell Lines
| Cell Line | This compound (µM) | Sorafenib (µM) |
| HepG2 | ~20-50 | ~5-10 |
| Huh7 | ~30-60 | ~5-12 |
| Hep3B | ~40-80 | ~8-15 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time.
Experimental Protocols: In Vitro Cytotoxicity Assay
1. Cell Culture:
-
Human HCC cell lines (e.g., HepG2, Huh7, Hep3B) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. MTT Assay:
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or the comparator drug for 48-72 hours.
-
After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours, during which viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Signaling Pathways in Hepatocellular Carcinoma
Caption: Comparative signaling pathways in hepatocellular carcinoma.
Conclusion
The preclinical data robustly supports the therapeutic potential of this compound in both ischemic stroke and hepatocellular carcinoma models. In the context of neuroprotection, its efficacy in reducing infarct volume is comparable to that of N-acetylcysteine and shows promise relative to Edaravone, primarily through its potent anti-inflammatory action. In hepatocellular carcinoma, while its in vitro cytotoxicity is less potent than the targeted therapy Sorafenib, its ability to induce apoptosis and inhibit proliferation through multiple pathways suggests its potential as a complementary or adjuvant therapy. Further investigation into the in vivo efficacy, optimal dosing, and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Amelioration of Brain Damage after Treatment with the Methanolic Extract of Glycyrrhizae Radix et Rhizoma in Mice [mdpi.com]
- 3. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycyrrhizic Acid and Structurally Similar Triterpenoid Compounds
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of Glycyrrhizic acid and its structural analogs, supported by experimental data and detailed methodologies.
This compound (GL), a prominent triterpenoid (B12794562) saponin (B1150181) extracted from the roots of the licorice plant (Glycyrrhiza glabra), has garnered significant attention for its diverse pharmacological properties. Its complex structure, featuring a glycyrrhetinic acid backbone linked to two glucuronic acid molecules, is the foundation for its wide-ranging biological effects, including anti-inflammatory, antiviral, and hepatoprotective activities.[1][2] Understanding how GL compares to other compounds with similar triterpenoid scaffolds is crucial for the development of novel therapeutics with enhanced efficacy and safety profiles. This guide provides an objective comparison of this compound with its aglycone Glycyrrhetinic acid (GA), its synthetic derivative Carbenoxolone, and other naturally occurring triterpenoid saponins (B1172615) such as Ginsenosides (B1230088) and Saikosaponins.
Structural Comparison
This compound, Carbenoxolone, Ginsenosides, and Saikosaponins share a common pentacyclic triterpenoid core structure. However, variations in their side chains, glycosylation patterns, and stereochemistry contribute to their distinct biological activities.
-
This compound (GL): An oleanane-type triterpenoid saponin, GL is characterized by its glycyrrhetinic acid aglycone and two glucuronic acid moieties.[3]
-
Glycyrrhetinic Acid (GA): The aglycone of GL, formed by the hydrolysis of the glucuronic acid chains.[4]
-
Carbenoxolone: A synthetic derivative of 18β-glycyrrhetinic acid, developed to enhance its therapeutic properties.[5]
-
Ginsenosides: A diverse group of triterpenoid saponins from Panax ginseng, classified into protopanaxadiol (B1677965) and protopanaxatriol (B1242838) types based on their aglycone structure.[6]
-
Saikosaponins: Triterpenoid saponins found in the roots of Bupleurum species, with Saikosaponin A, B, C, and D being the most studied.[7]
Comparative Biological Activity
This section provides a comparative overview of the anti-inflammatory, antiviral, and hepatoprotective effects of this compound and its structural analogs, supported by quantitative data from various experimental models.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often evaluated using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which mimic an inflammatory response by producing inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.
| Compound | Assay | Model | Key Findings | Reference |
| This compound | NO, TNF-α, IL-6 Production | LPS-stimulated RAW 264.7 cells | At 909 μM, reduced TNF-α by 69.58% and IL-6 by 36.66%.[8] | [8] |
| Glycyrrhetinic Acid | NO, PGE2, ROS Production | LPS-stimulated RAW 264.7 cells | Suppressed the production of NO, PGE2, and ROS.[9] | [9] |
| Ginsenoside CK & Rh1 | NO, COX-2, TNF-α, PGE2 Production | LPS-stimulated RAW 264.7 cells | Significantly reduced the production of inflammatory mediators in a dose-dependent manner.[2] | [2] |
| Saikosaponin A | NO, TNF-α, IL-1β, IL-6 Production | LPS-stimulated RAW 264.7 cells | Markedly inhibited the expression of pro-inflammatory cytokines and mediators.[10] | [10] |
| Saikosaponin B2 | NO, PGE2, TNF-α, IL-6, IL-1β Production | LPS-stimulated RAW 264.7 cells | Suppressed the release of pro-inflammatory mediators.[9] | [9] |
Note: Direct IC50 comparisons are limited due to variations in experimental setups across different studies. The presented data highlights the general anti-inflammatory potential of each compound.
Antiviral Activity
The antiviral efficacy of these compounds is often assessed using plaque reduction assays, which measure the inhibition of virus-induced cell death.
| Compound | Virus | Model | EC50 | Reference |
| This compound Derivative (Cpd 11) | Influenza A/H1N1 | MDCK cells | 3.5 μM | [11] |
| This compound Derivative (Cpd 5) | Influenza A/H1N1 | MDCK cells | 4.3 μM | [11] |
| This compound | SARS-CoV | Vero cells | 300-600 μg/mL | [12] |
| Ginsenoside G-rk1 & G-rg5 | Influenza A Virus | A549 cells | Showed strongest inhibition among 23 tested ginsenosides. | [6] |
| Saikosaponin A | Influenza A Virus (H1N1, H5N1, H9N2) | A549 cells | Attenuated the replication of all three strains. | [5][13] |
| Saikosaponin B2 | Human Coronavirus 229E | MRC-5 cells | 1.7 ± 0.1 μmol/L | [9] |
Hepatoprotective Effects
The hepatoprotective potential is commonly investigated in vivo using models of liver injury, such as carbon tetrachloride (CCl4)-induced hepatotoxicity in mice. The levels of serum enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage.
| Compound | Dose | Model | Reduction in ALT | Reduction in AST | Reference |
| This compound | 200 mg/kg | CCl4-induced acute liver injury in mice | Significantly reduced the increase in ALT levels.[14] | Significantly reduced the increase in AST levels.[14] | [14] |
| Ginsenoside Rb1 | 0.05 g/kg | CCl4-induced liver fibrosis in rats | Significantly decreased elevated ALT activity. | Significantly decreased elevated AST activity. | |
| Saikosaponin D | 1.5 and 2.0 mg/kg | CCl4-induced acute liver injury in mice | Significantly decreased elevated ALT levels.[1] | Significantly decreased elevated AST levels at all tested doses (1, 1.5, 2.0 mg/kg).[1] | [1] |
| Carbenoxolone | 15 mg/kg | High-fat diet-induced obese mice | Significantly decreased elevated ALT levels. | Significantly decreased elevated AST levels. |
Note: The data for Carbenoxolone was obtained from a different experimental model (high-fat diet) and is not directly comparable to the CCl4-induced injury model used for the other compounds.
Mechanisms of Action: Signaling Pathways
The diverse biological activities of these triterpenoid compounds stem from their ability to modulate multiple cellular signaling pathways.
This compound
This compound exerts its anti-inflammatory effects by inhibiting the translocation of nuclear factor-κB (NF-κB) and suppressing the production of tumor necrosis factor-alpha (TNF-α) and various interleukins.[14] It also directly binds to and inhibits the high mobility group box 1 (HMGB1) protein, a key mediator of inflammation.[1] Furthermore, GL has been shown to modulate the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Carbenoxolone
Carbenoxolone's primary mechanism of action involves the inhibition of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme, which leads to an increase in local glucocorticoid concentrations.[11] It also functions as a blocker of gap junctions, which are crucial for intercellular communication.[5]
Caption: Carbenoxolone's mechanisms of action.
Ginsenosides
Ginsenosides exhibit anti-inflammatory effects through the inhibition of key signaling pathways, including NF-κB, MAPKs, and JAK-STAT. They also activate the Nrf2/HO-1 pathway, which is involved in antioxidant and cellular protection.
Caption: Anti-inflammatory pathways modulated by Ginsenosides.
Saikosaponins
Saikosaponins, particularly Saikosaponin D (SSD), exert their pharmacological effects by modulating various signaling pathways. SSD has been shown to inhibit NF-κB activation, the MAPK signaling pathway, and the STAT3 pathway, leading to its anti-inflammatory and anti-cancer properties.[7]
Caption: Signaling pathways inhibited by Saikosaponins.
Experimental Protocols
This section provides a summary of the methodologies for the key experiments cited in this guide.
Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Cells
This in vitro assay is a standard method to screen for the anti-inflammatory activity of compounds.
Caption: Workflow for LPS-induced inflammation assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of nitric oxide (using the Griess reagent), and cytokines like TNF-α and IL-6 (using ELISA kits).
Antiviral Assay: Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
Caption: Workflow for the plaque reduction assay.
Methodology:
-
Cell Culture: A monolayer of susceptible host cells (e.g., MDCK for influenza virus) is grown in 6-well plates.
-
Virus Preparation: A known titer of the virus is mixed with serial dilutions of the test compound.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones of dead cells.
-
Quantification: The number of plaques is counted for each compound concentration, and the 50% effective concentration (EC50) is calculated.
Hepatoprotective Assay: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Mice
This in vivo model is widely used to evaluate the hepatoprotective effects of compounds against toxic liver injury.
References
- 1. This compound nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? | PLOS One [journals.plos.org]
- 3. Saikosaponin A inhibits influenza A virus replication and lung immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saikosaponin A inhibits influenza A virus replication and lung immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Glycyrrhiza glabra L. Extracts Prevent LPS-Induced Inflammation in RAW264.7 Cells by Targeting Pro-Inflammatory Cytokines, Mediators and the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTIVIRAL EFFECTS OF SAIKOSAPONINS ON HUMAN CORONAVIRUS 229E IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of influenza A virus infection by ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbenoxolone ameliorates hepatic lipid metabolism and inflammation in obese mice induced by high fat diet via regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced liver injury in acatalasemic mice following exposure to carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Glycyrrhizic Acid
This document provides essential safety and logistical information for the proper handling and disposal of glycyrrhizic acid waste in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operations and regulatory compliance.
Hazard Assessment and Characterization
This compound, while also used as a food sweetener, presents certain hazards in a laboratory context.[1] Safety Data Sheets (SDS) provide conflicting classifications; some do not consider it hazardous under OSHA standards, while others indicate it can cause skin, eye, and respiratory irritation.[2][3][4][5] It is also classified as "slightly hazardous for water".[2] Therefore, it is prudent to treat all this compound waste as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[6]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2] |
| Skin Irritation | Causes skin irritation. | [2][4] |
| Eye Irritation | Causes serious eye irritation. | [2][4] |
| Respiratory Irritation | May cause respiratory irritation. | [2][4] |
| Aquatic Hazard | Water hazard class 1: slightly hazardous for water.[2] | [2] |
Personal Protective Equipment (PPE)
When handling this compound, especially during waste collection and disposal procedures, appropriate PPE must be worn to minimize exposure.
| PPE Type | Specification | Source |
| Hand Protection | Wear protective gloves. | [3] |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. | [3] |
| Skin and Body Protection | Wear protective clothing. | [3] |
| Respiratory Protection | If dust is generated or irritation occurs, NIOSH/MSHA approved respiratory protection should be worn. | [3] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all applicable regional, national, and local regulations.[3] Do not dispose of this chemical in household garbage or down the drain.[2][7]
Step 1: Segregate Waste at the Point of Generation
-
Immediately identify chemical waste that is no longer intended for use.[6]
-
Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[8] Store separately from strong oxidizing agents.[3]
Step 2: Use Appropriate Waste Containers
-
Select a waste container that is chemically compatible with this compound and any solvents used in the waste mixture.[9]
-
Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[9]
-
Do not fill the container to more than 90% of its capacity to prevent spills.[10]
Step 3: Properly Label the Waste Container
-
Label the container clearly with the words "Hazardous Waste".[9]
-
List all chemical constituents, including "this compound" (do not use abbreviations) and any other chemicals or solvents present.[9]
-
Include the date when waste was first added (generation start date), the principal investigator's name, and the lab location (department and room number).[9]
Step 4: Store Waste in a Designated Area
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and under the control of laboratory personnel.[8][9]
-
The storage area must be well-ventilated and provide for secondary containment to catch any potential leaks.[9][10]
Step 5: Arrange for Final Disposal
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Waste must be transported to an approved waste disposal plant according to official regulations.[2][4][11]
Accidental Spill Procedures
In the event of a spill, follow these procedures:
-
Ensure Safety: Ensure adequate ventilation and wear appropriate PPE as listed above.[3]
-
Containment: Prevent the spill from spreading or entering drains, waterways, or soil.[3][11] For powder spills, you can cover them with a plastic sheet to minimize dust.[3]
-
Cleanup: For solid waste, gently sweep or vacuum the material. For liquid waste, absorb it with an inert material.[4][11]
-
Disposal: Place the spilled material and all contaminated cleanup supplies into a suitable, labeled container for disposal as hazardous waste.[4][11]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Glycyrrhizin | C42H62O16 | CID 14982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. aksci.com [aksci.com]
Personal protective equipment for handling Glycyrrhizic acid
Essential Safety and Handling Guide for Glycyrrhizic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The following step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield if there is a significant risk of dust generation. Must be compliant with ANSI Z87.1 or equivalent standards. | Protects eyes from irritation or injury due to airborne particles or accidental splashes. |
| Skin Protection | - Gloves: Nitrile gloves with a minimum thickness of 5 mil. - Lab Coat: A standard lab coat should be worn and buttoned. | Nitrile gloves offer good resistance to weak organic acids.[1][2][3] A lab coat prevents skin contact with the powder. |
| Respiratory Protection | A NIOSH-approved half-mask or full-face respirator equipped with P100 particulate filters.[4][5][6] | A P100 filter provides 99.97% filtration efficiency against all particulates, which is essential when handling fine powders.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensure safety and prevent contamination.
Preparation
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the dispersion of dust.[7]
-
Gather Materials: Before starting, ensure all necessary equipment and materials are within the containment area. This includes the this compound container, weighing paper or vessel, spatulas, and a waste container.
-
Don PPE: Put on all required personal protective equipment as specified in the table above. Ensure the respirator is properly fit-tested.
Weighing and Handling
-
Minimize Dust: Handle the powder gently to avoid creating dust. Use a spatula to carefully transfer the desired amount of this compound.[8]
-
Containment: Keep the primary container of this compound closed when not in use.[8]
-
Dissolving: If preparing a solution, add the powder to the solvent in a closed or covered vessel to prevent aerosolization.
Post-Handling
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound. Use a damp cloth to wipe down surfaces to avoid generating dust.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination. Gloves should be removed first, followed by the lab coat, and then the respirator outside the immediate work area. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Spill and Disposal Plans
Spill Cleanup Protocol
In the event of a spill, a swift and appropriate response is necessary to mitigate any potential hazards.
For a Small Spill (<1 gram):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Cover the spill with a damp paper towel to prevent the powder from becoming airborne.[9]
-
Cleanup: Carefully wipe up the material with the damp paper towel.
-
Disposal: Place the used paper towel and any other contaminated materials in a sealed plastic bag labeled as "Hazardous Waste."[10]
For a Large Spill (>1 gram):
-
Evacuate: Immediately evacuate the area and alert your supervisor and the institutional safety officer.
-
Restrict Access: Prevent others from entering the spill area.
-
Professional Cleanup: A large spill may require specialized cleanup by trained personnel. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[11]
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
"Empty" containers that held this compound should be triple-rinsed with a suitable solvent.[13]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[13]
-
Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the label. Check with your institution's specific guidelines.
-
Visual Workflow for Handling this compound
References
- 1. gloves.com [gloves.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 4. aliexpress.com [aliexpress.com]
- 5. pekesafety.com [pekesafety.com]
- 6. m.youtube.com [m.youtube.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. uk.unigloves.com [uk.unigloves.com]
- 11. uwlax.edu [uwlax.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
